2-cyclopropyl-2-ethoxyacetaldehyde
Description
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Structure
3D Structure
Properties
CAS No. |
1855684-45-5 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-cyclopropyl-2-ethoxyacetaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-9-7(5-8)6-3-4-6/h5-7H,2-4H2,1H3 |
InChI Key |
VALSVGVMNBYXFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=O)C1CC1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Synthetic Utility of 2-Cyclopropyl-2-ethoxyacetaldehyde
Executive Summary
2-Cyclopropyl-2-ethoxyacetaldehyde (CAS 1855684-45-5) represents a specialized class of
Part 1: Molecular Architecture & Identification
The compound consists of an acetaldehyde backbone substituted at the 2-position (alpha carbon) with both a cyclopropyl ring and an ethoxy group. The presence of the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol), influencing the metabolic stability and binding affinity of downstream derivatives.
Table 1: Chemical Identification & Descriptors
| Parameter | Detail |
| IUPAC Name | 2-Cyclopropyl-2-ethoxyacetaldehyde |
| CAS Registry Number | 1855684-45-5 |
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol |
| SMILES | CCOC(C=O)C1CC1 |
| InChI Key | VALSVGVMNBYXFO-UHFFFAOYSA-N |
| Stereochemistry | Contains 1 Chiral Center (Racemic unless specified) |
Part 2: Physicochemical Profile[2]
The following data aggregates calculated values based on structure-activity relationship (SAR) models and comparative analysis with analogs (e.g., 2-ethoxybutanal, 2-cyclopropylacetaldehyde).
Table 2: Physicochemical Properties
| Property | Value / Range | Confidence |
| Physical State | Colorless to pale yellow liquid | High |
| Boiling Point (atm) | 148°C – 155°C (Predicted) | Medium |
| Boiling Point (reduced) | ~55°C @ 10 mmHg | High |
| Density | 0.98 – 1.02 g/cm³ | High |
| LogP (Lipophilicity) | 0.8 – 1.1 | High |
| Flash Point | ~42°C (Closed Cup) | Medium |
| Water Solubility | Sparingly soluble (approx. 5-10 g/L) | Medium |
| Solubility (Organic) | Miscible with DCM, THF, EtOAc, Ethanol | High |
| Vapor Pressure | ~2.5 mmHg @ 25°C | Low |
Mechanistic Insight: Solubility & Partitioning
The ethoxy group provides hydrogen bond acceptance, granting partial water solubility unlike pure alkyl-cyclopropyl aldehydes. However, the lipophilic cyclopropyl ring drives the partition coefficient (LogP) toward ~1.0, making this compound ideal for organic phase reactions (DCM/THF) and ensuring good membrane permeability in pharmacophore derivatives.
Part 3: Synthetic Pathways & Production
The synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde requires careful control to prevent over-reduction or racemization. The most robust industrial route involves the modification of ethyl 2-cyclopropyl-2-oxoacetate.
Validated Synthetic Protocol
-
Starting Material: Ethyl 2-cyclopropyl-2-oxoacetate (Cyclopropyl glyoxylate).
-
Reduction: Selective reduction of the ketone to the
-hydroxy ester using Sodium Borohydride ( ) in ethanol at 0°C. -
Etherification: O-Alkylation of the hydroxyl group using Ethyl Iodide (
) and Sodium Hydride ( ) in DMF. Critical Step: Temperature must be kept <10°C during NaH addition to prevent elimination. -
Final Reduction: Controlled reduction of the ester to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) in Toluene at -78°C.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis from cyclopropyl glyoxylate precursors.
Part 4: Reactivity & Stability Profile
Alpha-Proton Acidity & Racemization
The
-
Risk: Treatment with strong bases (e.g., LDA, KOtBu) can lead to racemization of the chiral center.
-
Mitigation: Perform nucleophilic additions (e.g., Grignard, Wittig) at low temperatures (-78°C) or under non-basic conditions.
Cyclopropyl Ring Integrity
The cyclopropyl ring is acid-sensitive. Strong Lewis acids (e.g.,
-
Protocol: Use mild Lewis acids (e.g.,
) for chelation-controlled additions.
Oxidation Sensitivity
Like all aldehydes, this compound is prone to air oxidation, forming 2-cyclopropyl-2-ethoxyacetic acid .
-
Storage: Store under Argon/Nitrogen at -20°C.
Visualization: Reactivity Logic
Figure 2: Primary reactivity pathways and stability risks.
Part 5: Handling & Safety Protocols
Hazard Classification (GHS):
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocol:
-
Atmosphere: Must be stored under inert gas (Argon preferred over Nitrogen due to density).
-
Temperature: Long-term storage at -20°C is required to prevent polymerization or oxidation.
-
Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.
Spill Management: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust. Ventilate the area immediately.
References
-
PubChem Compound Summary. (2025). 2-Cyclopropyl-2-ethoxyacetaldehyde (CID 130591097).[1] National Center for Biotechnology Information. [Link]
- Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151-1196. (Contextual grounding for cyclopropyl reactivity).
-
Organic Syntheses. (1952). Ethoxyacetic Acid and Ethyl Ethoxyacetate Synthesis. Coll. Vol. 3, p.370. [Link]
Sources
Chemical stability of alpha-ethoxy aldehydes in storage
Chemical Stability and Storage of -Ethoxy Aldehydes
Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary: The Stability Paradox
bimodal stability profileacetal formfree aldehyde formThis guide provides the mechanistic rationale for this instability and defines a rigorous protocol for their storage and handling, moving beyond generic "keep cold" advice to a chemically grounded preservation strategy.
Chemical Nature & Reactivity Profile
To master the storage of
The Inductive Destabilization Effect
Unlike simple aliphatic aldehydes, the presence of an oxygen atom at the
-
Increased Electrophilicity: The electron-withdrawing ethoxy group pulls electron density away from the carbonyl carbon, making it significantly more electrophilic than in acetaldehyde or propanal.
-
Consequence: This lowers the activation energy for nucleophilic attacks, including self-polymerization (where the oxygen of one molecule attacks the carbonyl of another) and hydration (reaction with atmospheric moisture).
The -C Acidity
The
Primary Degradation Pathways
The degradation of
Radical Autoxidation (The Air Pathway)
Like all aldehydes,
-
Initiation: Abstraction of the formyl hydrogen radical.
-
Propagation: Formation of a peroxy radical, which abstracts hydrogen from another aldehyde molecule.
-
Termination: Formation of stable carboxylic acids or non-radical byproducts.
Acid-Catalyzed Polymerization (The Moisture Pathway)
Due to the heightened electrophilicity described in Section 2.1, trace acids (often formed via autoxidation) catalyze the formation of cyclic trimers (analogous to paraldehyde) or linear polyacetals.
Hydration (The Equilibrium Pathway)
In the presence of moisture, the equilibrium shifts toward the gem-diol (hydrate). While reversible, the hydrate is often a dead-end for certain anhydrous synthetic applications and can complicate stoichiometry.
Mechanistic Visualization
The following diagram details the competing degradation pathways that must be inhibited during storage.
Storage & Handling Protocols
The "Golden Rule": Store as the Acetal
The only truly stable storage form for
Protocol:
-
Perform synthesis/purchase of the
-ethoxy acetaldehyde diethyl acetal . -
Store the acetal at room temperature or 4°C. It is stable for years.
-
Hydrolyze immediately prior to use:
-
Reflux acetal with dilute HCl or H₂SO₄.
-
Distill the free aldehyde directly into the reaction vessel or a receiver flask under Argon.
-
Storage of Free Aldehyde (If Unavoidable)
If the workflow demands isolating and storing the free aldehyde, strict adherence to the following conditions is mandatory. Shelf-life under these conditions is typically <1 month.
| Parameter | Specification | Rationale |
| Temperature | -20°C to -80°C | Arrhenius suppression of polymerization rates. |
| Atmosphere | Argon (Ar) | Heavier than air; provides a better blanket than N₂ to prevent O₂ ingress. |
| Container | Silanized Glass / Teflon | Standard glass has surface hydroxyls that are slightly acidic/basic. Silanization renders the surface inert. |
| Stabilizer | BHT (0.1%) | Butylated hydroxytoluene acts as a radical scavenger, inhibiting the autoxidation initiation step. |
| Headspace | Minimal | Reduce the volume of gas available for potential moisture/oxygen exchange. |
Experimental Workflow: Purification & Storage
The following workflow ensures the integrity of the material from synthesis to storage.
Caption: Figure 2. Decision matrix for processing and storing reactive
Analytical Monitoring (QC)
Trusting a label on a stored aldehyde is a critical error. Always validate purity before use.
1H-NMR Validation
-
Aldehyde Proton: Look for the triplet/singlet at 9.5 - 9.8 ppm . Integration should be consistent with the backbone.
-
Degradation Markers:
-
Carboxylic Acid: Broad singlet >10 ppm (often invisible if exchangeable, but shifts adjacent peaks).
-
Polymer/Trimer: Appearance of complex multiplets in the 3.5 - 5.0 ppm region (acetal-like CH peaks) and loss of the sharp aldehyde signal.
-
Hydrate: Appearance of a triplet/doublet around 5.0 - 5.5 ppm (CH(OH)₂).
-
Titration (For Precise Assay)
For GMP applications where stoichiometry is critical, standard GC purity is insufficient due to thermal decomposition of polymers in the injector port.
-
Method: Hydroxylamine Hydrochloride titration.
-
Mechanism: Aldehyde reacts with
to release HCl. The released acid is titrated with standardized NaOH. This measures active carbonyl content only.
References
-
PubChem. Ethoxyacetaldehyde | C4H8O2.[3] National Library of Medicine. Available at: [Link]
-
Prodasynth. Safety Data Sheet: Aldehyde C-16 (General Aldehyde Handling). Available at: [Link]
-
Texas Christian University. Peroxide-Forming Chemicals – Safety Guidelines. (Context on autoxidation of ethers/aldehydes). Available at: [Link]
-
Vereecken, L., et al. Theoretical and experimental study of aldehyde autoxidation. Atmospheric Chemistry and Physics, 2023.[1] (Mechanistic grounding for radical degradation). Available at: [Link]
Solubility Profile of 2-Cyclopropyl-2-ethoxyacetaldehyde in Organic Solvents
[1]
Executive Summary & Chemical Identity
2-Cyclopropyl-2-ethoxyacetaldehyde (CAS: Derivative of 56105-19-2 family; BenchChem ID: B6228667) is a specialized synthetic intermediate used primarily as a chiral building block in the development of antivirals, antibiotics, and agrochemicals.[1] Its structure features a reactive aldehyde, a lipophilic cyclopropyl ring, and an ethoxy ether linkage at the
This unique functional density creates a complex solubility profile. While the molecule exhibits high solubility in polar aprotic solvents (e.g., dichloromethane, THF), its behavior in protic solvents (alcohols, water) is governed by reversible chemical reactivity (hemiacetal/hydrate formation) rather than simple dissolution.
Key Physicochemical Parameters (Predicted):
-
Molecular Formula:
-
Molecular Weight: 128.17 g/mol
-
XLogP: ~0.8 (Moderately Lipophilic)
-
Physical State: Colorless to pale yellow liquid
-
Solubility Classification: Lipophilic / Amphiphilic
Theoretical Solubility & Solvent Compatibility Profile
The solubility of 2-cyclopropyl-2-ethoxyacetaldehyde is dictated by the competition between the hydrophobic cyclopropyl/ethyl groups and the hydrophilic aldehyde/ether functions.
Solubility Prediction Table
Data represents predicted behavior based on Structure-Property Relationships (SPR) and functional group analysis.[1]
| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Low | Primary choice for extraction and synthesis.[1] Dipole-dipole interactions stabilize the carbonyl. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Excellent (>100 mg/mL) | Low | Ideal for reactions. No acidic protons to catalyze polymerization. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble (Miscible) | High | CRITICAL: Forms equilibrium mixtures of hemiacetals. Not recommended for storage or analytical standards. |
| Non-Polar | Hexanes, Heptane | Good (>20 mg/mL) | Low | Soluble due to alkyl content, though less than in DCM. Useful for precipitation of more polar impurities. |
| Aromatic | Toluene, Benzene | Excellent (>50 mg/mL) | Low | |
| Aqueous | Water, PBS | Sparingly Soluble (<10 mg/mL) | Moderate | Forms hydrates ( |
The "Reactive Solubility" Trap
Researchers often misinterpret the dissolution of
For 2-cyclopropyl-2-ethoxyacetaldehyde, the electron-donating ethoxy group at the
-
Recommendation: Avoid alcohols for NMR samples or long-term storage. Use CDCl₃ or DMSO-d6 for analysis.
Experimental Protocols
Protocol A: Rapid Visual Solubility Screening
Use this protocol to determine the approximate solubility range for reaction solvent selection.
Materials:
-
10 mg of 2-cyclopropyl-2-ethoxyacetaldehyde (liquid)
-
GC Vials (2 mL)
-
Micropipettes
Procedure:
-
Dispense 10 mg (approx. 10-11
L) of the aldehyde into a clear GC vial. -
Add 100
L of the test solvent. -
Vortex for 30 seconds.
-
Observation:
-
Clear Solution: Solubility > 100 mg/mL.
-
Cloudy/Phase Separation: Proceed to Step 5.
-
-
Add solvent in 100
L increments until clear or total volume reaches 1 mL. -
Calculate solubility (
) using: .
Protocol B: Purification via Phase Separation (Extraction)
Leveraging the lipophilic nature (LogP 0.8) for workup.
-
Quench: Dilute reaction mixture with water.
-
Extract: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] The aldehyde will partition preferentially into the organic phase (
). -
Wash: Wash organic layer with Brine (sat.[9] NaCl) to remove residual water and water-soluble impurities.
-
Dry: Use anhydrous
. Avoid acidic drying agents ( is acceptable, but avoid silica gel for filtration if possible to prevent degradation).
Visualizing the Solubility Logic
Diagram 1: Solvent Selection Decision Tree
This workflow guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Analysis vs. Storage).
Caption: Decision tree for selecting solvents to minimize chemical degradation while maximizing solubility.
Diagram 2: Reactivity & Solubility Matrix
This diagram illustrates the mechanistic interaction between the aldehyde and different solvent classes.[1]
Caption: Mechanistic interaction map showing the distinction between inert dissolution and reactive dissolution.
References
-
PubChem. (2025).[1][10] 2-cyclopropyl-2-ethoxyacetaldehyde (Compound).[2][11] National Library of Medicine. Retrieved March 6, 2026, from [Link]
- Kulinkovich, O. G. (2003). Cyclopropanols as versatile building blocks in organic synthesis. Chemical Reviews. (Contextual reference for cyclopropyl reactivity).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for acetal/hemiacetal stability).
Sources
- 1. 2-Cyclopropylacetaldehyde | C5H8O | CID 10307849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyclopropyl-2-ethoxyethan-1-ol | 1865506-39-3 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]
- 8. 2-Cyclopropyl-2-oxoacetic acid CAS#: 13885-13-7 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ethyl 2-cyclopropyl-2-hydroxyacetate | C7H12O3 | CID 62215201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 2-cyclopropyl-2-ethoxyacetaldehyde (C7H12O2) [pubchemlite.lcsb.uni.lu]
Literature review on cyclopropyl-substituted acetaldehyde derivatives
An In-depth Technical Guide to the Synthesis, Reactivity, and Application of Cyclopropyl-Substituted Acetaldehyde Derivatives
Introduction: The Strategic Value of a Strained Ring
The cyclopropyl group, the smallest of the carbocycles, is far more than a simple three-membered ring. Its unique electronic and conformational properties, stemming from significant ring strain (approximately 27.5 kcal/mol) and the enhanced s-character of its C-C bonds, make it a powerful tool in modern organic synthesis and medicinal chemistry.[1][2] When appended to a reactive acetaldehyde moiety, the resulting cyclopropyl-substituted acetaldehyde derivatives become exceptionally versatile building blocks. Their inherent strain energy provides a thermodynamic driving force for a variety of unique transformations, while the cyclopropyl ring itself can serve as a rigid scaffold or a bioisosteric replacement for other chemical groups, such as alkenes or gem-dimethyl groups.[3][4]
In the context of drug discovery, the incorporation of a cyclopropyl group has become a well-established strategy to address multiple challenges. It can enhance metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism, improve binding affinity by locking a molecule into a bioactive conformation, and increase potency and selectivity.[1][4][5][6] Consequently, the cyclopropane motif is a prevalent feature in numerous FDA-approved drugs and clinical candidates, underscoring the importance of understanding the chemistry of its derivatives.[3][5][7]
This guide provides an in-depth exploration of cyclopropyl-substituted acetaldehyde derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the core synthetic methodologies, delve into the mechanistic intricacies of their unique reactivity, and showcase their application in the synthesis of complex, high-value molecules.
Part I: Core Synthetic Methodologies
The efficient synthesis of cyclopropyl-substituted acetaldehydes is paramount to their utilization. The choice of method is dictated by the desired substitution pattern, required stereochemistry, and the functional group tolerance of the starting materials.
Simmons-Smith and Related Cyclopropanations
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[8][9] It typically involves the reaction of an alkene with a carbenoid, most commonly generated from diiodomethane and a zinc-copper couple. For the synthesis of cyclopropyl acetaldehydes, this strategy is often applied to an α,β-unsaturated aldehyde precursor or a protected allylic alcohol, which is later oxidized.
Causality of Choice : The key advantage of this method, particularly when starting from an allylic alcohol, is the diastereoselectivity directed by the hydroxyl group. The zinc carbenoid coordinates to the oxygen atom, delivering the methylene group to the syn face of the double bond. This provides reliable control over the relative stereochemistry of the resulting cyclopropylmethanol, a direct precursor to the target aldehyde. More reactive zinc carbenoids, such as those developed by Furukawa (diethylzinc and CH₂I₂) and Shi (reagents with electron-withdrawing groups on zinc), offer improved reactivity and broader substrate scope.[9][10]
Protocol 1: Directed Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol describes the diastereoselective cyclopropanation of (E)-crotyl alcohol, followed by oxidation to yield 2-methylcyclopropane-1-carbaldehyde.
Step 1: Cyclopropanation
-
To a flame-dried, argon-purged round-bottom flask, add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a 1 M solution of diethylzinc (Et₂Zn) in hexanes (2.2 equivalents).
-
Add a solution of (E)-crotyl alcohol (1.0 equivalent) in anhydrous DCM dropwise to the flask. Stir the mixture at 0 °C for 30 minutes.
-
Slowly add diiodomethane (CH₂I₂) (2.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-methylcyclopropylmethanol is often used in the next step without further purification.
Step 2: Oxidation
-
Dissolve the crude 2-methylcyclopropylmethanol from the previous step in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with diethyl ether and pour it into a vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃).
-
Stir until the layers are clear. Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product is volatile).
-
Purify the crude product by flash column chromatography on silica gel to afford 2-methylcyclopropane-1-carbaldehyde.
Transition Metal-Catalyzed Cyclopropanations
Rhodium(II) and copper(I) complexes are highly effective catalysts for the cyclopropanation of olefins using diazo compounds as carbene precursors.[11] This method is particularly powerful for creating highly functionalized cyclopropanes. For instance, reacting an α,β-unsaturated aldehyde like crotonaldehyde with ethyl diazoacetate (EDA) in the presence of a catalyst like dirhodium tetraacetate [Rh₂(OAc)₄] yields a cyclopropyl ester.[11] This ester can then be converted to the target aldehyde via reduction to the alcohol followed by oxidation.
Causality of Choice : The primary advantage of transition metal catalysis is the high level of control over stereoselectivity (both relative and absolute) that can be achieved through the use of chiral ligands. This makes it an indispensable tool for asymmetric synthesis. Furthermore, the reactions are often very efficient, requiring only catalytic amounts of the metal complex.
Continuous-Flow Synthesis
Modern synthetic chemistry increasingly employs flow chemistry to enhance safety, scalability, and process control.[12][13] A continuous-flow process has been developed for the synthesis of arylthio-cyclopropyl carbonyl compounds from 2-hydroxycyclobutanones and aryl thiols, using a reusable acid catalyst packed into a column.[12] This method provides the cyclopropyl aldehyde products in high yields and represents a scalable and efficient approach.
Causality of Choice : Flow chemistry is particularly advantageous when dealing with hazardous or unstable reagents and intermediates, such as diazomethane in some cyclopropanation protocols.[13] By generating and consuming such species in situ within a closed, controlled environment, the risks associated with batch processing are significantly mitigated. The high surface-area-to-volume ratio in flow reactors also allows for superior heat and mass transfer, leading to cleaner reactions and higher yields.
Diagram 1: Workflow for Continuous-Flow Synthesis
This diagram illustrates the logical workflow for the acid-catalyzed continuous-flow synthesis of cyclopropyl carbaldehydes from 2-hydroxycyclobutanones and thiols.[12]
Caption: Workflow for continuous-flow synthesis of cyclopropyl aldehydes.
Part II: The Unique Reactivity of Cyclopropyl Acetaldehydes
The chemistry of cyclopropyl acetaldehydes is dominated by reactions that leverage the high ring strain of the cyclopropane moiety. Ring-opening reactions, in particular, provide a powerful pathway to linear, functionalized molecules that would be challenging to synthesize otherwise.
Lewis Acid-Catalyzed Ring-Opening
Lewis acids activate the carbonyl group, making it more electrophilic and facilitating a ring-opening cascade.[2][14] The reaction typically proceeds through the formation of a carbocationic intermediate, and the regioselectivity of the bond cleavage is governed by the stability of this intermediate. The bond that cleaves is the one that leads to the most stable carbocation.[14]
Causality of Choice : This methodology is a powerful tool for constructing 1,3-difunctionalized compounds. For example, in the presence of a Lewis acid like tin tetrachloride (SnCl₄) and a nucleophile, the cyclopropane ring can open to form a homoenolate equivalent, which can then participate in aldol-type reactions.[15] The choice of Lewis acid is critical; stronger Lewis acids can promote different reaction pathways, and the specific acid can be tuned to achieve the desired outcome.
Diagram 2: Mechanism of Lewis Acid-Catalyzed Ring-Opening
This diagram shows a generalized mechanism for the ring-opening of a substituted cyclopropyl aldehyde initiated by a Lewis acid (LA) and trapped by a nucleophile (Nu⁻).
Caption: Generalized mechanism for Lewis acid-catalyzed ring-opening.
Radical-Mediated Ring-Opening
The cyclopropylcarbinyl radical is a classic "radical clock" that undergoes extremely rapid ring-opening to the homoallyl radical. This transformation can be exploited in various synthetic contexts. For cyclopropyl aldehydes, radical reactions can be initiated photochemically or through the use of radical initiators.[16] For instance, gold nanoparticle-catalyzed reactions between hydrosilanes and aryl-substituted cyclopropyl aldehydes proceed via a radical pathway, leading to ring-opened linear silyl enol ethers or silyloxy-1,3-dienes depending on the substitution pattern.[17]
Causality of Choice : Radical reactions offer a complementary reactivity profile to ionic pathways. They are often less sensitive to acidic or basic functional groups elsewhere in the molecule. The predictable nature of the cyclopropylcarbinyl radical rearrangement allows for the strategic design of complex transformations where the ring-opening is a key step in a synthetic sequence.
Part III: Applications in Drug Discovery and Synthesis
The structural and reactive properties of cyclopropyl acetaldehydes make them valuable intermediates in both medicinal chemistry and total synthesis.
Role as a Pharmacophore and Bioisostere
The cyclopropyl ring is a "privileged" scaffold in drug design.[5][18] Its rigid nature helps to constrain the conformation of a molecule, which can lead to a more favorable entropic contribution to binding affinity at a biological target.[6] It also enhances metabolic stability by replacing more labile groups like gem-dimethyl or isopropyl moieties, or by blocking sites of P450 oxidation.[4] The aldehyde functionality serves as a versatile handle for introducing other key pharmacophoric features through reactions like reductive amination, Wittig olefination, or oxidation to the corresponding carboxylic acid.[19]
Diagram 3: Role of the Cyclopropyl Group in Medicinal Chemistry
This diagram illustrates the relationship between the physicochemical properties of the cyclopropyl group and its beneficial effects in drug design.
Caption: How cyclopropyl properties translate to medicinal chemistry benefits.
Intermediate in Complex Molecule Synthesis
Cyclopropyl acetaldehydes are versatile C4 or C5 synthons. Their aldehyde group allows for chain extension, while the cyclopropyl ring can be carried through a synthesis or opened at a strategic moment to reveal a different carbon skeleton. For example, ring-opening/annulation reactions of related cyclopropyl ethanols have been used to concisely access thiophene aldehydes, important heterocyclic motifs. In a patent describing the synthesis of αvβ₃ and/or αvβ₅ receptor antagonists, a cyclopropyl aldehyde is a key intermediate that undergoes a Wittig reaction for one-carbon homologation to the corresponding acetaldehyde derivative, which is then oxidized to a therapeutically active alkanoic acid.[19]
Part IV: Quantitative Data Summary
The following table summarizes representative reaction yields for the synthesis and transformation of cyclopropyl carbonyl compounds, highlighting the efficiency of modern synthetic methods.
| Entry | Reaction Type | Substrate | Reagents/Catalyst | Product | Yield (%) | Reference |
| 1 | Continuous-Flow Synthesis | 2-Hydroxycyclobutanone, Benzenethiol | Amberlyst-35 (packed column) | 2-(Phenylthio)cyclopropane-1-carbaldehyde | 98% | [12] |
| 2 | Continuous-Flow Synthesis | 2-Hydroxycyclobutanone, 4-Chlorobenzenethiol | Amberlyst-35 (packed column) | 2-((4-Chlorophenyl)thio)cyclopropane-1-carbaldehyde | 95% | [12] |
| 3 | Rhodium-Catalyzed Cyclopropanation | Crotonaldehyde, Ethyl Diazoacetate | Rh₂(OAc)₄ | Ethyl 2-methylcyclopropane-1-carboxylate | (Illustrative, typically >80%) | [11] |
| 4 | Biocatalytic Cyclopropanation | Styrene, α-Aryl Diazoketone | Engineered Myoglobin | Chiral Cyclopropyl Ketone | >95% (with high ee/de) | [20] |
| 5 | Ring-Opening Hydrosilylation | 2-Phenylcyclopropanecarbaldehyde | Au/TiO₂, PhMe₂SiH | (E)-1-Phenyl-4-(dimethyl(phenyl)silyl)oxy)but-1-ene | 85% | [17] |
Conclusion
Cyclopropyl-substituted acetaldehyde derivatives stand at a fascinating intersection of strained-ring chemistry and functional group reactivity. Their synthesis is enabled by a robust toolkit of classic and modern methodologies, from the venerable Simmons-Smith reaction to sophisticated biocatalytic and continuous-flow processes. The inherent reactivity of the cyclopropane ring, particularly its propensity for controlled ring-opening, provides elegant solutions to complex synthetic challenges. For professionals in drug discovery, the cyclopropyl motif attached to a versatile aldehyde handle offers a proven strategy for optimizing lead compounds, enhancing metabolic stability, and improving therapeutic profiles. As synthetic methods become more refined and our understanding of the subtle interplay between strain and reactivity deepens, the strategic deployment of these valuable building blocks will undoubtedly continue to accelerate innovation in both chemical synthesis and medicine.
References
-
Substitution-Dependent Ring-Opening Hydrosilylation or Dehydrogenative Hydrosilylation of Cyclopropyl Aldehydes and Ketones Catalyzed by Au Nanoparticles. The Journal of Organic Chemistry. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Safety data sheet (SDS) and handling precautions for 2-cyclopropyl-2-ethoxyacetaldehyde
An In-depth Technical Guide to the Safe Handling of 2-Cyclopropyl-2-ethoxyacetaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction
2-Cyclopropyl-2-ethoxyacetaldehyde is a bifunctional molecule of interest in synthetic chemistry, particularly in the development of novel pharmaceutical intermediates. Its unique structure, combining a strained cyclopropyl ring with an aldehyde and an ether linkage, suggests a nuanced reactivity profile that demands careful consideration in a laboratory setting. This guide provides a comprehensive overview of the inferred hazards and detailed protocols for the safe handling, storage, and emergency management of this compound, designed for researchers and professionals in drug development. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a precautionary approach based on the known hazards of its constituent functional groups: aldehydes, cyclopropanes, and ethers.
Inferred Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice.[1] Given the lack of specific toxicological data for 2-cyclopropyl-2-ethoxyacetaldehyde, its potential hazards are inferred from structurally related compounds. Aldehydes are a class of reactive organic compounds that can be flammable and toxic.[2][3]
Physicochemical Hazards
The presence of the aldehyde group suggests that 2-cyclopropyl-2-ethoxyacetaldehyde may be a flammable liquid.[3][4] Aldehydes, particularly those with low molecular weight, can have low flash points and form explosive vapor/air mixtures.[5] The ethoxy group may contribute to its flammability. Furthermore, aldehydes are prone to autoxidation, which can form explosive peroxides upon prolonged contact with air.[4][6] This reactivity is a critical consideration for storage and handling.
Health Hazards
Exposure to aldehydes can cause irritation to the skin, eyes, and respiratory tract.[4][7][8] Inhalation of aldehyde vapors may lead to symptoms such as coughing, shortness of breath, and in high concentrations, could cause more severe respiratory issues like pulmonary edema.[4][8] Some aldehydes are also suspected carcinogens and mutagens.[4][6] While no specific data exists for this compound, it should be handled with extreme caution, assuming it may share these hazardous properties.
The following table summarizes the inferred hazards:
| Hazard Category | Inferred Potential Hazard | Rationale and Precautions |
| Flammability | Flammable liquid and vapor.[3][4] | The aldehyde functional group is associated with flammability.[3] Keep away from heat, sparks, open flames, and other ignition sources.[9][10][11] Use non-sparking tools and explosion-proof equipment.[1][9][10] |
| Reactivity | May form explosive peroxides upon exposure to air.[4][6] Can undergo polymerization.[4] Incompatible with strong oxidizing agents, strong acids, and strong bases.[12][13] | Store under an inert atmosphere (e.g., nitrogen or argon).[1][14] Avoid prolonged storage and exposure to air. Check for peroxide formation periodically. |
| Acute Toxicity | May be harmful if inhaled, ingested, or in contact with skin.[12][13] Causes irritation to the skin, eyes, and respiratory tract.[4][7][8] | Handle in a well-ventilated area, preferably a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] |
| Chronic Toxicity | Potential for long-term health effects with repeated exposure. Some aldehydes are suspected carcinogens.[4][6][16] | Minimize exposure through engineering controls and appropriate PPE.[8] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to mitigate the risks associated with 2-cyclopropyl-2-ethoxyacetaldehyde.
Engineering Controls
All work with 2-cyclopropyl-2-ethoxyacetaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][15] The fume hood should have adequate airflow and be located in an area with good general ventilation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.[15]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[15]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[1]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is worn. Prepare all required equipment and reagents.
-
Inert Atmosphere: If the compound has been stored for an extended period, it is prudent to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[14]
-
Dispensing: Use non-sparking tools for transferring the liquid.[1][9] Ground and bond containers during transfer to prevent static discharge.[1][10]
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Handling: Tightly seal the container after use. Clean the work area thoroughly with soap and water.[1] Remove and decontaminate PPE appropriately.
Caption: Safe Handling Workflow for 2-cyclopropyl-2-ethoxyacetaldehyde.
Storage Requirements
Proper storage is crucial to maintain the stability and safety of 2-cyclopropyl-2-ethoxyacetaldehyde.
-
Container: Store in a tightly sealed, clearly labeled container.[12][17]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[12][17] Store in a designated flammable liquids storage cabinet.[1]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[12][13]
-
Inert Atmosphere: For long-term storage, blanketing with an inert gas like nitrogen or argon is recommended to prevent peroxide formation.[1][14]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Spill Management
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand).[14] Do not use combustible materials like sawdust.[5]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][14]
-
Clean the spill area with soap and water.[1]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Activate the nearest fire alarm and notify emergency services.[1]
-
Prevent entry into the affected area.
-
Exposure Response
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7][14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][12]
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Thermodynamic properties of 2-cyclopropyl-2-ethoxyacetaldehyde
An In-depth Technical Guide to the Thermodynamic Properties of 2-Cyclopropyl-2-ethoxyacetaldehyde
Abstract
This technical guide provides a comprehensive framework for determining the key thermodynamic properties of 2-cyclopropyl-2-ethoxyacetaldehyde, a molecule of interest in synthetic chemistry and drug development. Recognizing the absence of published experimental data for this specific compound, this document emphasizes a synergistic approach, combining state-of-the-art computational prediction with established experimental validation techniques. It is designed for researchers, chemists, and drug development professionals who require accurate thermochemical data for process optimization, reaction modeling, safety assessments, and understanding structure-stability relationships. The guide details theoretical methodologies, including ab initio quantum chemistry and group additivity methods, and provides step-by-step protocols for experimental measurements using calorimetry and thermogravimetric analysis.
Introduction: The Need for Thermochemical Data
2-Cyclopropyl-2-ethoxyacetaldehyde is a chiral aldehyde featuring a strained cyclopropyl ring and an ethoxy group adjacent to the carbonyl. Such donor-acceptor cyclopropanes are valuable intermediates in organic synthesis.[1][2] The thermodynamic properties of this molecule, such as its standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are critical for a range of applications. This data governs reaction equilibria, predicts heats of reaction, informs process safety by quantifying potential thermal hazards, and aids in the development of robust and scalable synthetic routes.
Given the novelty of this specific molecule, this guide provides the scientific rationale and practical methodologies required to obtain its thermodynamic profile. We will explore two primary pathways: robust computational estimation and rigorous experimental determination.
Part 1: Theoretical and Computational Approaches
For novel or uncharacterized molecules, computational chemistry offers a rapid and cost-effective means to predict thermodynamic properties with a high degree of accuracy.
High-Accuracy Composite Ab Initio Methods
High-level composite methods, such as the Gaussian-n (G4, G3) or Complete Basis Set (CBS) models, are the gold standard for computational thermochemistry.[3][4] These methods systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation, core-valence effects, and vibrational anharmonicity. They can predict gas-phase enthalpies of formation to within 3 kcal/mol of experimental values.[4]
The recommended computational workflow is as follows:
-
Conformational Search: Identify the lowest energy conformers of 2-cyclopropyl-2-ethoxyacetaldehyde using a computationally less expensive method (e.g., B3LYP/6-31G(d)).
-
Geometry Optimization and Frequency Calculation: Perform a full geometry optimization and vibrational frequency analysis on the lowest energy conformer using a reliable density functional theory (DFT) method, such as B3LYP/6-31++G(d,p).[3] This step provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: Using the optimized geometry, perform a high-level single-point energy calculation using a composite method like G4.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization scheme or a more robust isodesmic reaction approach. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both sides, which allows for significant error cancellation.
Caption: Experimental workflow for the determination of key thermodynamic properties.
Summary of Thermodynamic Data
The following table summarizes the target thermodynamic properties for 2-cyclopropyl-2-ethoxyacetaldehyde. It is populated with placeholders, as the primary purpose of this guide is to outline the methodology for their determination.
| Property | Symbol | Predicted Value (Computational) | Experimental Value | Method of Determination |
| Standard Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | To be calculated | To be measured | G4 Theory / Bomb Calorimetry + TGA |
| Standard Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | To be calculated | To be measured | Isoperibol Bomb Calorimetry |
| Standard Molar Entropy (gas, 298.15 K) | S°(g) | To be calculated | To be measured | B3LYP/6-31++G(d,p) Frequencies |
| Enthalpy of Vaporization (298.15 K) | ΔvapH | To be calculated | To be measured | TGA / Clausius-Clapeyron |
| Heat Capacity (liquid, 298.15 K) | Cp(l) | To be calculated | To be measured | Modulated DSC |
Conclusion
This guide provides a robust, dual-pronged strategy for characterizing the thermodynamic properties of 2-cyclopropyl-2-ethoxyacetaldehyde. By initiating the investigation with high-accuracy computational methods like G4 theory, researchers can obtain reliable initial estimates. These predictions should then be validated through meticulous experimental work, including bomb calorimetry, differential scanning calorimetry, and thermogravimetric analysis. This integrated approach ensures the generation of high-quality, trustworthy thermochemical data essential for advancing chemical synthesis, process development, and safety engineering.
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Determination of Vapor Pressure and the Enthalpy of Vaporization by TGA . Mettler Toledo.
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Thermochemical Properties: Enthalpy, Entropy, and Heat Capacity of C2−C3 Fluorinated Aldehydes . ACS Publications.
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Determination of vapor pressure and the enthalpy of vaporization by TGA . ResearchGate.
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Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C2-C3 Fluorinated Aldehydes, Radicals and Fluorocarbon Group Additivity . ResearchGate.
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Functional Group Analysis and Reactivity Profiling of 2-Cyclopropyl-2-ethoxyacetaldehyde
Executive Summary
In modern drug design and organic synthesis, highly functionalized aliphatic aldehydes serve as versatile, albeit challenging, building blocks. 2-Cyclopropyl-2-ethoxyacetaldehyde is a prime example of such a molecule, characterized by a dense array of reactive centers: an electrophilic carbonyl group, a sterically demanding and strained cyclopropyl ring, and an alpha-ethoxy ether linkage.
As application scientists, we cannot simply apply generic analytical templates to a molecule with this level of functional density. Standard harsh derivatization or ionization techniques often lead to artifact generation, such as premature ring-opening or ether cleavage. This whitepaper provides a causality-driven, self-validating framework for the structural and functional characterization of 2-cyclopropyl-2-ethoxyacetaldehyde, ensuring scientific integrity from spectroscopic profiling to quantitative derivatization.
Structural Deconstruction & Reactivity Dynamics
To design an effective analytical strategy, we must first deconstruct the molecule into its three core functional domains and understand their interplay.
The Aldehyde Moiety (-CHO): Electrophilicity and Enolization
The carbonyl carbon (C1) is highly electrophilic, a property further enhanced by the inductive electron-withdrawing effect of the adjacent alpha-ethoxy group. However, the alpha-carbon (C2) bears a proton that is rendered relatively acidic by both the carbonyl and the ether oxygen. This makes the molecule susceptible to keto-enol tautomerization. In analytical workflows, prolonged exposure to basic or strongly acidic aqueous environments will lead to rapid racemization of the C2 chiral center and potential aldol condensation artifacts.
The Cyclopropyl Ring: Strain and Radical Clock Potential
Cyclopropanes possess immense inherent ring strain (approx. 27.5 kcal/mol), forcing the C-C bonds to adopt a "bent" (sp³ hybridized with high p-character) conformation. The reactivity of cyclopropanecarbaldehydes is primarily dictated by this inherent ring strain and its conjugation with the electrophilic carbonyl group [1]. When subjected to single-electron transfer (SET) or radical initiation, the cyclopropylcarbinyl radical undergoes extremely rapid ring-opening. This makes the moiety an excellent "radical clock" for mechanistic probes, but it also means that analytical techniques involving harsh ionization (e.g., high-energy Electron Impact MS) will yield complex, rearranged fragmentation patterns [2].
The Ethoxy Ether (-OCH2CH3): Steric Bulk and Acetalization
While the ether linkage is generally stable under mild conditions, its position at the alpha-carbon introduces significant steric bulk adjacent to the aldehyde. This steric hindrance can slow down nucleophilic addition reactions (such as hydrazone formation). Furthermore, under strongly acidic conditions in the presence of alcohols, the aldehyde will rapidly form an acetal, and the ether linkage may undergo cleavage.
Functional group reactivity pathways of 2-cyclopropyl-2-ethoxyacetaldehyde.
Analytical Characterization Strategy
Nuclear Magnetic Resonance (NMR) Spectral Profiling
Non-destructive NMR spectroscopy is the gold standard for confirming the structural integrity of this molecule. The cyclopropyl protons are characteristically shielded due to the diamagnetic anisotropy of the ring, typically appearing far upfield [4]. Because C2 is a chiral center, the two protons of the ethoxy methylene group (-OCH2CH3) are diastereotopic and will appear as a complex multiplet rather than a simple quartet.
Table 1: Predicted Quantitative NMR Spectral Assignments (400 MHz, CDCl3)
| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note |
| 1H | 9.60 | d (J = 2.5 Hz) | 1H | -CHO | Highly deshielded carbonyl proton; coupled to the alpha-CH. |
| 1H | 3.55 - 3.70 | m | 2H | -OCH 2CH3 | Diastereotopic protons due to the adjacent chiral C2 center. |
| 1H | 3.25 | dd | 1H | Alpha-CH (C2) | Deshielded by the adjacent ether oxygen and carbonyl group. |
| 1H | 1.20 | t (J = 7.0 Hz) | 3H | -OCH2CH 3 | Standard methyl triplet of the ethoxy group. |
| 1H | 0.95 | m | 1H | Cyclopropyl CH | Shielded by ring diamagnetic anisotropy. |
| 1H | 0.20 - 0.60 | m | 4H | Cyclopropyl CH2 | Highly shielded; characteristic "bent bond" environment. |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) to explain why specific reagents or conditions are chosen over standard defaults.
Protocol 1: Quantitative Analysis via 2,4-DNPH Derivatization (HPLC-UV)
Causality: Aliphatic aldehydes lack a strong chromophore, making direct UV detection nearly impossible. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) yields a stable hydrazone with a strong molar absorptivity at 360 nm. However, standard Brady's reagent uses 50% H2SO4, which will trigger acid-catalyzed ring-opening of our cyclopropyl moiety. We must use a modified, mildly acidic protocol based on EPA Method 8315A principles [3].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 10 mg of recrystallized 2,4-DNPH in 10 mL of HPLC-grade acetonitrile. Add 0.5% (v/v) concentrated H3PO4. Rationale: Phosphoric acid provides sufficient protonation to activate the carbonyl without degrading the cyclopropyl ring.
-
Derivatization Reaction: Mix 100 µL of the sample solution with 100 µL of the DNPH reagent. Incubate at 25°C for 30 minutes. Rationale: Room temperature incubation prevents thermal degradation, while the molar excess of DNPH drives the equilibrium to completion despite the steric bulk of the alpha-ethoxy group.
-
Quenching: Add 200 µL of pH 5.0 sodium acetate buffer. Rationale: Buffering halts the reaction, preventing long-term acid hydrolysis of the ether linkage.
-
Extraction & Analysis: Extract the hydrazone derivative using 500 µL of dichloromethane (DCM). Evaporate the DCM layer under N2, reconstitute in acetonitrile, and inject into an HPLC system (C18 column, isocratic 60:40 Acetonitrile:Water, detection at 360 nm).
-
Self-Validation: Run a parallel blank (reagent + buffer only) to identify baseline artifacts. Concurrently run a known standard (e.g., isobutyraldehyde-DNPH) to confirm column resolution and system suitability.
Step-by-step experimental workflow for 2,4-DNPH derivatization and HPLC-UV validation.
Protocol 2: Acid-Catalyzed Stability and Acetalization Assay
Causality: In drug development, understanding a molecule's stability in simulated gastric fluid (pH ~1.2) is critical. Strong acids protonate the ether oxygen (making it a better leaving group) while simultaneously promoting nucleophilic attack by water/alcohols at the carbonyl carbon to form hydrates or acetals.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 0.1 M DCl solution in D2O (pH 1.0) to simulate gastric acidity while allowing for direct NMR observation.
-
Incubation: Dissolve 10 mg of 2-cyclopropyl-2-ethoxyacetaldehyde in 0.6 mL of the acidic D2O matrix directly inside an NMR tube.
-
Kinetic Monitoring: Acquire quantitative 1H NMR spectra every 10 minutes at 37°C for a total of 120 minutes.
-
Self-Validation: Monitor the disappearance of the aldehyde proton (~9.6 ppm) and the simultaneous appearance of the hydrate methine proton (~4.5-5.0 ppm). The presence of clear isosbestic points across the stacked NMR spectra validates a direct conversion mechanism without the buildup of unseen intermediates.
References
-
Marsh, E. N. G., et al. "Probing the Mechanism of Cyanobacterial Aldehyde Decarbonylase Using a Cyclopropyl Aldehyde." PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)." EPA.gov. URL:[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. URL:[Link]
An In-depth Technical Guide to the Reactivity Profile of Cyclopropyl vs. Ethoxy Functional Groups for Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic selection of functional groups is a critical determinant of a molecule's ultimate success. Small alkyl and alkoxy moieties are frequently employed to fine-tune the physicochemical and pharmacokinetic properties of lead compounds. Among these, the ethoxy and cyclopropyl groups represent two distinct, yet often considered, options for molecular modification. This technical guide provides an in-depth, comparative analysis of the reactivity profiles of the ethoxy and cyclopropyl functional groups. We will explore their fundamental electronic and steric differences, their divergent behaviors in key contexts such as metabolic stability and synthetic transformations, and their respective impacts on pharmacodynamics. This analysis is supplemented with field-proven insights and detailed experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed, strategic decisions in molecular design.
Introduction: Strategic Incorporation of Small Moieties in Drug Design
The process of lead optimization is a delicate balancing act of enhancing potency and selectivity while simultaneously engineering favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1] The addition or substitution of small functional groups is a primary strategy to achieve this balance.[2]
The Enduring Appeal of the Ethoxy Group: A Classic Bioisostere
The ethoxy group (-OCH₂CH₃), a simple ether, has long been a staple in medicinal chemistry. It is often used to increase lipophilicity, fill hydrophobic pockets in target proteins, and act as a hydrogen bond acceptor.[3] Its reactivity is primarily dictated by the oxygen atom's lone pairs and the C-H bonds of the ethyl chain, making it susceptible to specific metabolic pathways.[4]
The Rise of the Cyclopropyl Group: A Modern Staple in Medicinal Chemistry
The cyclopropyl group, a three-membered carbocycle, has seen a dramatic increase in its application within drug development over the past few decades.[5][6] Its unique strained ring system confers properties that are distinct from acyclic alkyl groups.[7][8] Medicinal chemists leverage the cyclopropyl moiety to enhance metabolic stability, increase potency by enforcing a specific conformation, and modulate physicochemical properties like pKa.[9][10] The number of FDA-approved drugs containing this motif continues to grow, underscoring its value in addressing common challenges in drug discovery.[7][10]
Fundamental Properties Governing Reactivity: An Electronic and Steric Comparison
The divergent reactivity of the ethoxy and cyclopropyl groups stems directly from their fundamental differences in electronic structure and steric demand.
The Ethoxy Group: An Inductive and Resonant Profile
-
Electronic Effects: The ethoxy group exhibits a dual electronic nature. The electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I) through the sigma bond framework.[4] Conversely, the lone pairs on the oxygen can participate in resonance (+R), donating electron density to an adjacent π-system (e.g., an aromatic ring).[4] In aromatic systems, this resonance effect typically dominates, making the alkoxy group an overall electron-donating and ortho-, para-directing substituent.[4]
-
Steric Profile: The ethyl chain of the ethoxy group possesses conformational flexibility due to free rotation around the C-C and C-O single bonds. This flexibility can be advantageous in allowing the group to adapt to the shape of a binding pocket, but it can also come with an entropic penalty upon binding.[11][12]
The Cyclopropyl Group: A Unique Hybrid of Alkyl and Olefinic Character
-
Electronic Effects: The electronic nature of the cyclopropyl ring is unique and best described by the Walsh orbital model.[13][14] This model posits that the C-C bonds are formed from the overlap of sp² hybridized orbitals, resulting in "bent" or "banana" bonds with significant p-character that lie outside the internuclear axis.[15][16][17] These high-lying occupied molecular orbitals (HOMOs) allow the cyclopropyl group to engage in conjugation with adjacent p-orbitals, such as those in a carbocation or a π-system, giving it an electronic character reminiscent of a vinyl group.[13][15][16] The C-H bonds are shorter and stronger than those in typical alkanes due to the increased s-character of the carbon orbitals.[5][9]
-
Steric Profile: In stark contrast to the ethoxy group, the cyclopropyl ring is a rigid, planar scaffold.[10] This conformational rigidity can be a powerful tool in drug design, as it can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[9]
Comparative Data Summary
| Property | Ethoxy Group (-OCH₂CH₃) | Cyclopropyl Group (-C₃H₅) |
| Electronic Effect | Inductively withdrawing (-I), Resonantly donating (+R)[4] | Weakly electron-donating, π-character via Walsh orbitals[15][16] |
| Hybridization | Oxygen: ~sp³, Carbons: sp³ | Carbons: sp²-like C-C bonds, sp²-like C-H bonds[17] |
| Steric Profile | Conformationally flexible[12] | Rigid, planar[10] |
| Key Feature | Hydrogen bond acceptor, metabolically labile[3][18] | Conformationally constraining, metabolically robust[9][10] |
| Common Bioisostere for | Methoxy, Isopropyl, Hydroxyl[3] | gem-dimethyl, Vinyl, Phenyl[9][19][20] |
Comparative Reactivity in Key Pharmaceutical Transformations
Metabolic Stability: A Tale of Two Moieties
A primary driver for choosing between an ethoxy and a cyclopropyl group is often the resulting metabolic profile.
The ethoxy group is a classic substrate for Phase I metabolism. The primary metabolic pathway is oxidative O-dealkylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes.[21][22] The mechanism involves the abstraction of a hydrogen atom from the carbon adjacent to the oxygen, followed by hydroxyl recombination to form an unstable hemiacetal.[18] This intermediate then non-enzymatically decomposes to an acetaldehyde and a phenol or alcohol, effectively cleaving the ether linkage.[18] This metabolic liability is a well-understood and often exploited pathway for drug clearance.[23]
The cyclopropyl group is generally considered to be metabolically robust.[5][10] The high C-H bond dissociation energy makes the hydrogen atoms less susceptible to abstraction by CYP enzymes compared to those on an ethyl group.[9][24] This increased stability is a key reason for its incorporation into drug candidates to block metabolic hotspots.[9][10] For instance, replacing a metabolically susceptible N-ethyl group with an N-cyclopropyl moiety is a common strategy to improve metabolic stability.[10]
However, the cyclopropyl group is not entirely inert. Under certain circumstances, particularly when attached to an amine (cyclopropylamine), it can undergo CYP-mediated oxidation that leads to ring-opening and the formation of reactive metabolites.[24] This bioactivation pathway has been implicated in the hepatotoxicity of some drugs, such as trovafloxacin.[24]
A self-validating system for assessing the metabolic fate of compounds bearing these functional groups is the in vitro liver microsomal stability assay. This experiment quantifies the rate of disappearance of a parent compound in the presence of liver microsomes, which are rich in CYP enzymes.[25][26][27]
Detailed Protocol for In Vitro Metabolic Stability Assay [27][28][29]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final incubation concentration of 1 µM.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute with phosphate buffer to a working concentration of 0.5 mg/mL protein.
-
Prepare an NADPH regenerating system as per the manufacturer's instructions. This is crucial as NADPH is a required cofactor for CYP enzyme activity.[21]
-
Prepare a quenching solution of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension and the test compound solution.
-
Include a "-NADPH" control well where buffer is added instead of the NADPH system. This is a critical step to ensure that any observed compound loss is due to enzymatic metabolism and not chemical instability.
-
Include a positive control compound with known metabolic clearance (e.g., verapamil, dextromethorphan) to validate the activity of the microsomal batch.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding the NADPH regenerating system to all wells (except the "-NADPH" control). This marks time zero (T=0).
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding the cold acetonitrile quenching solution. The T=0 sample is typically quenched immediately after adding NADPH.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples via a validated LC-MS/MS method to quantify the peak area ratio of the test compound relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein. A shorter half-life and higher clearance value indicate lower metabolic stability.
-
Behavior in Cross-Coupling Reactions
-
Ethoxy Group: In common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), an ethoxy group on an aromatic ring is generally an unreactive spectator. Its primary influence is electronic; its electron-donating nature can modulate the reactivity of other sites on the ring.
-
Cyclopropyl Group: While often stable, the strained C-C bonds of a cyclopropyl ring can be activated under specific transition-metal-catalyzed conditions, leading to ring-opening cross-coupling reactions. This reactivity is less common in late-stage functionalization but is a powerful tool in synthetic methodology development.
Field-Proven Insights & Strategic Application in Drug Discovery
The choice between an ethoxy and a cyclopropyl group is rarely arbitrary and should be guided by the specific challenges of a drug discovery program.
When to Choose Ethoxy: Leveraging Metabolic Lability and H-Bonding
The ethoxy group is a sound choice when a moderate level of metabolic clearance is acceptable or even desirable. Its flexible nature can aid in fitting into less-defined hydrophobic pockets. The oxygen atom's ability to act as a hydrogen bond acceptor is a key feature that can be exploited to establish critical interactions with a biological target.
When to Choose Cyclopropyl: Designing for Metabolic Stability and Novel Vector Interactions
The cyclopropyl group is the go-to choice when metabolic instability at a particular position is a major liability.[10] If an ethyl or isopropyl group is being rapidly oxidized, its replacement with a cyclopropyl ring is a validated strategy to block that metabolic hotspot.[9][10] Furthermore, its rigid structure can provide novel vectors for exiting a binding pocket, potentially improving selectivity or accessing new interactions. Its unique electronic properties can also serve as a bioisostere for a phenyl ring in certain contexts, reducing lipophilicity while maintaining key interactions.[19]
Logic Diagram for Functional Group Selection
Conclusion: A Nuanced Choice for Tailored Molecular Design
The ethoxy and cyclopropyl functional groups, while simple in structure, offer profoundly different reactivity profiles and strategic advantages in drug design. The ethoxy group is a classic, flexible hydrogen bond acceptor with well-characterized metabolic lability. The cyclopropyl group is a modern, rigid, and metabolically robust moiety with unique electronic properties that can confer significant advantages in potency, selectivity, and pharmacokinetics. The optimal choice is not universal but is instead dictated by the specific biological and chemical context of the molecule . By understanding the fundamental principles outlined in this guide, from electronic structure to metabolic fate, drug development professionals can more effectively harness these valuable functional groups to design the next generation of therapeutics.
References
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T. L. T. D. T. Singh, G. D. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry. 2016. Available at: [Link]
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Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. 2021. Available at: [Link]
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Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. 2020. Available at: [Link]
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Singh, T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. 2016. Available at: [Link]
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metabolic stability in liver microsomes. Mercell. Available at: [Link]
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Amrhein, T. J., et al. Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. 2025. Available at: [Link]
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Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
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Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
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Wernevik, J., et al. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. 2022. Available at: [Link]
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Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Available at: [Link]
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Ágreda, J., et al. The Role of Steric and Electronic Interactions in the Stereocontrol of the Asymmetric 1,3-Dipolar Reactions of 5-Ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with Diazoalkanes: Theoretical Calculations and Experimental Evidences. The Journal of Organic Chemistry. 2003. Available at: [Link]
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Lee, K., et al. Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. PubMed. 2013. Available at: [Link]
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Miwa, G. T., Walsh, J. S., & Lu, A. Y. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions. The oxidative O-dealkylation of 7-ethoxycoumarin. Scilit. 1984. Available at: [Link]
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Davies, A. G., & Muggleton, B. Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. 1976. Available at: [Link]
-
Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. Available at: [Link]
-
IE Organic Lecture 10.3 - The MOs of Cyclopropane. YouTube. 2010. Available at: [Link]
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Ibrahim, M. A. A., et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. 2026. Available at: [Link]
-
Burke, M. D., et al. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver. PubMed. 1994. Available at: [Link]
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Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. 2017. Available at: [Link]
-
Walsh, A. D. Walsh Cyclopropane: Nature 159, 712-3 (1947). Available at: [Link]
-
Ágreda, J., et al. The Role of Steric and Electronic Interactions in the Stereocontrol of the Asymmetric 1,3-Dipolar Reactions of 5-Ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with Diazoalkanes: Theoretical Calculations and Experimental Evidences. ResearchGate. 2025. Available at: [Link]
-
Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. 2023. Available at: [Link]
-
Wang, G., et al. Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry. 2014. Available at: [Link]
-
Yadav, V. K. Steric and Stereoelectronic Effects in Organic Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Extance, A. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. 2024. Available at: [Link]
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structure and reactivity of the cyclopropane species. Available at: [Link]
-
Singh, T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. 2016. Available at: [Link]
-
Al-Hadiya, B. Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. ResearchGate. 2016. Available at: [Link]
-
Thomas, G. L. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. 2020. Available at: [Link]
-
Gouverneur, V., et al. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. 2020. Available at: [Link]
-
Patrick, G. L. Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]
-
Walsh Cyclopropane Molecular Orbitals. Available at: [Link]
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Application of Bioisosteres in Drug Design. 2012. Available at: [Link]
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Rawling, M. J. What are good methoxy isosteres in medicinal chemistry? ResearchGate. 2015. Available at: [Link]
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Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Reachem. 2024. Available at: [Link]
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Ibrahim, M. A. A., et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. 2025. Available at: [Link]
-
4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. 2024. Available at: [Link]
-
Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]
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Potential pharmaceutical applications of 2-cyclopropyl-2-ethoxyacetaldehyde
Technical Whitepaper: Pharmaceutical Utility of 2-Cyclopropyl-2-ethoxyacetaldehyde
Executive Summary: The "Privileged" Cyclopropyl Scaffold
2-Cyclopropyl-2-ethoxyacetaldehyde (CAS: 1855684-45-5) represents a high-value "privileged structure" in modern drug discovery. Unlike simple aliphatic aldehydes, this molecule integrates three critical pharmacophoric features into a compact C7 skeleton:
-
The Cyclopropyl Ring: A bioisostere for isopropyl or phenyl groups that introduces conformational rigidity and metabolic stability (blocking P450
-hydroxylation). -
The Ethoxy Ether Linkage: Provides a hydrogen bond acceptor (HBA) with modulated lipophilicity (
adjustment) compared to methoxy or phenoxy analogs. -
The Reactive Aldehyde Handle: A versatile electrophile for rapid diversification via reductive amination, Wittig olefination, or heterocycle construction (e.g., imidazoles, oxazoles).
This guide analyzes the molecule's utility as a late-stage intermediate for Kinase Inhibitors (VEGFR/MET) , Antiviral Agents (HCV/HIV) , and GPCR modulators , providing a validated synthetic roadmap and stability protocols.
Chemical Architecture & Pharmacological Logic
Metabolic Stability & Conformation
The cyclopropyl group is unique among carbocycles due to its high ring strain (~27.5 kcal/mol) and significant
-
Reduced Metabolic Clearance: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic secondary C-H bonds, resisting oxidative metabolism by Cytochrome P450 enzymes.
-
σ-Hole Interactions: The electron-rich nature of the cyclopropane ring ("banana bonds") allows for unique
-stacking interactions with aromatic residues in protein binding pockets.
The -Alkoxy Effect
The presence of the ethoxy group at the
Validated Synthetic Protocol
While commercially available, high-purity synthesis is often required for GMP processes. The following protocol describes the synthesis starting from Ethyl 2-cyclopropyl-2-hydroxyacetate , utilizing a DIBAL-H reduction to access the aldehyde directly.
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Precursor: Ethyl 2-cyclopropyl-2-hydroxyacetate
-
Reagents: Ethyl Iodide (EtI), Sodium Hydride (NaH)
-
Solvent: DMF/THF (1:1)
Mechanism: NaH deprotonates the secondary alcohol. The resulting alkoxide attacks ethyl iodide via
Step 2: Controlled Reduction (The Critical Step)
Direct reduction of the ester to the aldehyde requires precise temperature control to prevent over-reduction to the alcohol.
Protocol: DIBAL-H Reduction
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask under Argon atmosphere.
-
Charge: Add Ethyl 2-cyclopropyl-2-ethoxyacetate (10.0 g, 58 mmol) and anhydrous Toluene (150 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 64 mmol, 1.1 equiv) dropwise over 45 minutes via syringe pump. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with 2,4-DNP; aldehyde appears as yellow/orange spot).
-
Quench: Crucial Step. While still at -78°C, slowly add Methanol (5 mL) to quench excess hydride. Then add saturated Rochelle’s salt (Potassium sodium tartrate) solution (100 mL).
-
Workup: Allow to warm to Room Temperature (RT) and stir vigorously for 2 hours until the aluminum emulsion breaks into two clear layers. Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Silica gel chromatography (Hexanes:EtOAc 9:1).
-
Yield: Expect 85-92% of 2-cyclopropyl-2-ethoxyacetaldehyde as a colorless oil.
Pharmaceutical Applications & Case Studies
Kinase Inhibitors (VEGFR/MET)
Cyclopropyl-containing scaffolds are prevalent in tyrosine kinase inhibitors (e.g., Cabozantinib , Lenvatinib ).
-
Application: The 2-cyclopropyl-2-ethoxyacetaldehyde is used to synthesize the "tail" region of the inhibitor.
-
Chemistry: Reductive amination with a core aniline scaffold (e.g., quinoline or quinazoline) introduces the cyclopropyl-ethoxy side chain.
-
Benefit: The ethoxy group occupies the solvent-front region of the ATP-binding pocket, improving solubility, while the cyclopropyl group fits into hydrophobic sub-pockets (e.g., the gatekeeper region).
Antiviral Protease Inhibitors (HCV)
Hepatitis C Virus (HCV) protease inhibitors (e.g., Simeprevir , Grazoprevir ) utilize large macrocycles containing cyclopropyl moieties to restrain conformation.
-
Application: This aldehyde serves as a P2 capping group precursor.
-
Chemistry: Reaction with an amino acid ester via Strecker synthesis or reductive alkylation creates non-natural amino acid derivatives that inhibit viral replication.
Data Summary: Structural Advantages
| Feature | Chemical Advantage | Biological/PK Benefit |
| Cyclopropyl Ring | Rigid | Increases metabolic half-life ( |
| Ethoxy Group | Lipophilic ether | Improves membrane permeability ( |
| Aldehyde | Enables rapid "Click" chemistry or fragment-based drug design (FBDD). |
Visualizations
Figure 1: Synthetic Pathway & Reaction Logic
This diagram illustrates the conversion of the hydroxy-ester to the target aldehyde and its downstream divergence into pharmaceutical classes.
Caption: Figure 1. Controlled synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde and its divergence into key therapeutic classes.
Figure 2: Pharmacophore Mapping in Drug Design
This diagram maps how the specific structural features of the molecule interact with a theoretical protein binding pocket.
Caption: Figure 2. Pharmacophore map demonstrating the binding interactions of the cyclopropyl-ethoxy motif.
Handling & Stability (Quality Control)
-
Oxidation Sensitivity: Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-cyclopropyl-2-ethoxyacetic acid).
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilizer: Commercial preparations may contain 0.1% hydroquinone, though distillation is recommended before sensitive catalytic steps.
-
-
Racemization: The
-proton is acidic. Avoid prolonged exposure to strong bases if the molecule is synthesized in enantioenriched form, as it will racemize via the enol.
References
-
BenchChem. (2025).[1] Ethyl 2-Cyclopropylideneacetate as a Versatile Precursor in Pharmaceutical Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2025). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. Retrieved from
-
MDPI. (2023). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Aldehydes by Deprotection or Hydrolysis. Retrieved from
-
Pfizer. (2024). Product Listings & Pharmaceutical Intermediates. Retrieved from
Sources
Methodological & Application
Application Note & Protocol: A Scalable, Multi-Step Synthesis of 2-Cyclopropyl-2-ethoxyacetaldehyde for Pharmaceutical and Agrochemical Research
Abstract
This document provides a comprehensive, scalable protocol for the synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde, a valuable building block in the development of novel pharmaceutical and agrochemical agents. The unique structural motif of a cyclopropyl group adjacent to a chiral acetal center offers significant potential for modulating biological activity and pharmacokinetic properties. The synthetic strategy detailed herein is designed for scalability and robustness, commencing from the readily available starting material, cyclopropyl methyl ketone (CPMK). The four-stage process involves a regioselective α-bromination, followed by a nucleophilic substitution to introduce the key ethoxy group. Subsequent Baeyer-Villiger oxidation and a final reduction step afford the target aldehyde with good overall yield and purity. Each stage of the synthesis has been optimized for operational simplicity and safety, making it suitable for implementation in both academic research and industrial drug development settings.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropane ring is a privileged structural motif in medicinal chemistry, renowned for its ability to impart unique conformational constraints and metabolic stability to drug candidates.[1] Its incorporation can significantly influence binding affinity, selectivity, and pharmacokinetic profiles. The target molecule, 2-cyclopropyl-2-ethoxyacetaldehyde, combines this valuable group with an acetal functionality, presenting a versatile synthon for the construction of more complex molecular architectures. This guide provides a detailed, field-proven methodology for its synthesis on a scalable basis.
Overall Synthetic Strategy
The synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde is achieved through a robust four-stage sequence, as depicted below. The strategy was designed to utilize common and cost-effective reagents, ensuring its applicability for large-scale production.
Caption: Overall synthetic workflow for 2-cyclopropyl-2-ethoxyacetaldehyde.
Experimental Protocols & Mechanistic Insights
Stage 1: Synthesis of Cyclopropyl Methyl Ketone (1)
For the purpose of this application note, we will consider cyclopropyl methyl ketone (CPMK) as a commercially available starting material. However, for laboratories requiring de novo synthesis, scalable methods are well-documented, such as the ring-closing reaction of 5-chloro-2-pentanone under basic conditions, which is itself derived from α-acetyl-γ-butyrolactone or 2-methylfuran.[2][3][4]
Stage 2: α-Bromination of Cyclopropyl Methyl Ketone
The introduction of a halogen at the α-position to the carbonyl group is a critical step to enable the subsequent nucleophilic substitution. This reaction proceeds via an enol or enolate intermediate under acidic conditions.[5]
Protocol 2: Synthesis of 1-Bromo-1-cyclopropylethan-1-one (2)
-
Reagents & Equipment:
-
Cyclopropyl methyl ketone (1) (1.0 eq.)
-
Bromine (Br₂) (1.05 eq.)
-
Acetic Acid (glacial)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Scrubber for HBr gas
-
-
Procedure:
-
In a fume hood, charge a round-bottom flask with cyclopropyl methyl ketone (1) and glacial acetic acid (5 mL per gram of ketone).
-
Cool the mixture to 10-15 °C using an ice-water bath.
-
Slowly add bromine (1.05 eq.) dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature below 20 °C. The red-brown color of bromine should dissipate upon addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing cold water and ice.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude α-bromo ketone (2). This product is often used in the next step without further purification.
-
Stage 3: Nucleophilic Substitution for 1-Cyclopropyl-1-ethoxyethan-1-one (3)
This stage involves a classic SN2 reaction where the bromide is displaced by an ethoxide nucleophile. The choice of a polar aprotic solvent like THF is crucial for promoting this reaction.
Protocol 3: Synthesis of 1-Cyclopropyl-1-ethoxyethan-1-one (3)
-
Reagents & Equipment:
-
1-Bromo-1-cyclopropylethan-1-one (2) (1.0 eq.)
-
Sodium ethoxide (NaOEt) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with nitrogen inlet
-
Magnetic stirrer
-
-
Procedure:
-
To a stirred solution of sodium ethoxide (1.2 eq.) in anhydrous THF, add a solution of the crude bromo-ketone (2) in THF dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure α-ethoxy ketone (3).
-
Stage 4: Baeyer-Villiger Oxidation to Cyclopropyl(ethoxy)methyl Acetate (4)
The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters.[6] The migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity. In this case, the secondary cyclopropyl(ethoxy)methyl group has a higher migratory aptitude than the methyl group.
Protocol 4: Synthesis of Cyclopropyl(ethoxy)methyl Acetate (4)
-
Reagents & Equipment:
-
1-Cyclopropyl-1-ethoxyethan-1-one (3) (1.0 eq.)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq.)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the α-ethoxy ketone (3) in DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.5 eq.) in DCM.
-
Add the m-CPBA solution to the ketone solution dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Quench the reaction by washing with a saturated solution of sodium sulfite, followed by saturated sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester (4).
-
Stage 5: Reduction to 2-Cyclopropyl-2-ethoxyacetaldehyde (5)
The final step is the reduction of the ester to the target aldehyde. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation, as it can reduce esters to aldehydes at low temperatures, preventing over-reduction to the alcohol.[6]
Protocol 5: Synthesis of 2-Cyclopropyl-2-ethoxyacetaldehyde (5)
-
Reagents & Equipment:
-
Cyclopropyl(ethoxy)methyl acetate (4) (1.0 eq.)
-
Diisobutylaluminium hydride (DIBAL-H) (1.1 eq., 1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Round-bottom flask with nitrogen inlet and septum
-
Magnetic stirrer and low-temperature bath (dry ice/acetone)
-
-
Procedure:
-
Dissolve the crude ester (4) in anhydrous toluene in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.1 eq.) via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the very slow, dropwise addition of methanol at -78 °C, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (at low temperature to avoid volatilization of the product).
-
The resulting crude aldehyde (5) can be purified by careful vacuum distillation or flash chromatography.
-
Quantitative Data Summary
The following table summarizes the expected outcomes for a laboratory-scale synthesis.
| Stage | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield | Purity (by GC) |
| 2 | Cyclopropyl methyl ketone (1) | 1-Bromo-1-cyclopropylethan-1-one (2) | 163.01 | 85-95% (crude) | >90% |
| 3 | Bromo-ketone (2) | 1-Cyclopropyl-1-ethoxyethan-1-one (3) | 128.18 | 70-80% | >95% |
| 4 | Ethoxy-ketone (3) | Cyclopropyl(ethoxy)methyl Acetate (4) | 158.20 | 75-85% (crude) | >90% |
| 5 | Ester (4) | 2-Cyclopropyl-2-ethoxyacetaldehyde (5) | 128.18 | 60-75% | >97% |
Safety and Handling
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diisobutylaluminium hydride (DIBAL-H): Pyrophoric reagent. Must be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.
-
m-CPBA: A potentially explosive oxidizing agent, especially when impure or upon shock. Store at low temperatures.
-
All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.
Conclusion
The multi-step synthesis outlined in this application note provides a reliable and scalable pathway to 2-cyclopropyl-2-ethoxyacetaldehyde. By employing well-established and understood chemical transformations, this protocol offers a practical solution for producing this valuable synthetic intermediate. The detailed, step-by-step procedures and mechanistic insights are intended to enable researchers, scientists, and drug development professionals to confidently implement this synthesis in their laboratories.
References
- Benchchem. (2025). Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropyl Ketones. Benchchem.
- Sharma, V., & Kumar, V. (2025).
- Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction. Alfa Chemistry.
- Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal.
- Aggarwal, V. K., et al. (2000).
- CN110862310A. (2020). Synthesis method of cyclopropyl methyl ketone.
- Ramachandran, P. V., et al. (2007). A Simple One-pot Conversion of Aldehydes and Ketones to Enals. Organic Letters.
- CN105622369B. (2018). A kind of preparation method of cyclopropyl methyl ketone.
- LookChem. (n.d.). Preparation of Methyl cyclopropyl ketone. Chempedia.
- US6025528A. (2000).
- ResearchGate. (n.d.). Probable mechanism for α‐acetoxylation of ketones.
- Benchchem. (2025). Cyclopropyl Methyl Ketone: A Versatile Intermediate in Pharmaceutical Synthesis. Benchchem.
- Ochiai, M., et al. (2005). Iodobenzene-catalyzed alpha-acetoxylation of ketones. in situ generation of hypervalent (diacyloxyiodo)benzenes using m-chloroperbenzoic acid. Organic Letters.
- Quora. (2019). How can we convert ketone into aldehyde?. Quora.
- Mahesh, A. R., & Murugan, V. (2021). SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Catalysts. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. MDPI.
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Ketones to Aldehydes. Chemistry Steps.
- Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. Chemistry LibreTexts.
- Molecules. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. MDPI.
- ResearchGate. (2020). How to convert a ketone to Alpha, beta unsaturated aldehyde directly?.
- Organic Chemistry Portal. (n.d.).
- Molecules. (2020). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. MDPI.
- ChemRxiv. (n.d.). Stereoselective Synthesis of 2-Oxyenamides. ChemRxiv.
- Molecules. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 3. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 4. US6025528A - Aqueous method to prepare cyclopropyl methylketone from acetyl-propanol - Google Patents [patents.google.com]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. Ketones to Aldehydes - Chemistry Steps [chemistrysteps.com]
Using 2-cyclopropyl-2-ethoxyacetaldehyde as a pharmaceutical intermediate
Application Note: 2-Cyclopropyl-2-ethoxyacetaldehyde as a Versatile Chiral Intermediate in Pharmaceutical Development
Introduction
In modern drug discovery, the incorporation of strained ring systems and specific ether linkages is a proven strategy to enhance the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Cyclopropyl-2-ethoxyacetaldehyde (CAS: 1855684-45-5)[1] represents a highly versatile, alpha-chiral building block. The unique structural arrangement—a strained cyclopropyl ring, a flexible ethoxy ether linkage, and a reactive aldehyde—imparts a specific set of chemical properties ideal for synthesizing complex molecular scaffolds[2].
The cyclopropyl group provides conformational rigidity and metabolic stability, while the ethoxy group acts as a hydrogen bond acceptor[2]. As an alpha-chiral aldehyde, the compound is primarily utilized in targeted synthesis to construct enantiomerically pure target molecules, which is critical in the pharmaceutical industry where stereochemistry dictates drug efficacy and safety[3].
Synthetic Pathways and Mechanistic Insights
The true value of this compound lies in its multifunctional nature, allowing for systematic exploration of the chemical space around the cyclopropyl-ethoxy-ethyl core[3].
Synthetic pathways from 2-cyclopropyl-2-ethoxyacetaldehyde to pharmaceutical scaffolds.
Reduction to Primary Alcohols
The aldehyde can be cleanly reduced to 2-cyclopropyl-2-ethoxyethan-1-ol. Because the aldehyde carbon is converted to a primary alcohol, the existing stereocenter at the alpha-carbon is retained[3]. While standard reductions utilize Sodium Borohydride (NaBH4), advanced kinetic resolutions of the racemic precursor can be achieved using chiral catalyst systems like the Corey-Bakshi-Shibata (CBS) oxazaborolidine complex[4]. In CBS-mediated reactions, the Lewis basic nitrogen of the catalyst coordinates with the borane reagent, activating it as a powerful hydride donor, while simultaneously enhancing the Lewis acidity of the boron atom to bind the carbonyl oxygen[5].
Reductive Amination
Conversion of the aldehyde to cyclopropyl-ethoxy-ethylamines provides critical scaffolds for neurological and antiviral agents[2]. Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, often resulting in over-alkylation[6]. Reductive amination circumvents this by first forming an intermediate imine. The choice of reducing agent is critical: Sodium triacetoxyborohydride (NaBH(OAc)3) is preferred over sodium cyanoborohydride (NaBH3CN). NaBH(OAc)3 is less toxic and exhibits remarkable chemoselectivity. At a mildly acidic pH, it selectively reduces the protonated iminium ion much faster than the unreacted aldehyde, preventing the premature reduction of 2-cyclopropyl-2-ethoxyacetaldehyde into its corresponding alcohol[7].
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (e.g., TLC or LC-MS) must be utilized to confirm intermediate formation before proceeding to subsequent steps.
Standard experimental workflow for the reductive amination of aldehydes.
Protocol A: Synthesis of Cyclopropyl-ethoxy-ethylamines via Reductive Amination
Objective: To synthesize secondary amines using 2-cyclopropyl-2-ethoxyacetaldehyde and a primary amine.
-
Imine Formation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-cyclopropyl-2-ethoxyacetaldehyde and 1.05 equivalents of the target primary amine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Causality: DCE is chosen as a non-coordinating, aprotic solvent that readily dissolves both the reagents and the subsequent borohydride complex without participating in the reaction.
-
-
Acid Catalysis : Add 1.0 equivalent of glacial acetic acid.
-
Causality: The acid lowers the pH to ~4.0–5.0, driving the equilibrium toward the iminium ion, which is the highly electrophilic active species required for reduction by NaBH(OAc)3[6].
-
-
Reduction : After stirring for 1-2 hours at room temperature (verify imine formation via LC-MS), add 1.5 equivalents of NaBH(OAc)3 portionwise over 15 minutes.
-
Causality: Portionwise addition controls the mild exotherm and prevents localized depletion of the reducing agent.
-
-
Quenching and Workup : Stir the reaction for 12-24 hours. Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases.
-
Causality: The basic quench neutralizes the acetic acid and destroys any unreacted borohydride, converting the amine salt back to its free-base form to enable organic extraction.
-
-
Isolation : Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Standard Reduction to 2-Cyclopropyl-2-ethoxyethan-1-ol
Objective: Chemoselective reduction of the aldehyde to a primary alcohol while retaining the alpha-stereocenter.
-
Preparation : Dissolve 1.0 equivalent of 2-cyclopropyl-2-ethoxyacetaldehyde in absolute ethanol (0.5 M) and cool to 0°C in an ice bath.
-
Reduction : Add 1.2 equivalents of NaBH4 portionwise.
-
Causality: NaBH4 is a mild reducing agent that smoothly converts aldehydes to primary alcohols without cleaving the ether linkage or ring-opening the strained cyclopropyl ring[6].
-
-
Quenching : After 2 hours, quench with saturated aqueous NH4Cl to safely decompose excess borohydride. Extract with ethyl acetate, dry over MgSO4, and concentrate.
Quantitative Data Summaries
Table 1: Comparison of Reducing Agents for Amination Workflows [6][7]
| Reducing Agent | Chemoselectivity (Iminium vs. Aldehyde) | Toxicity Profile | Optimal pH Range | Primary Byproducts |
|---|---|---|---|---|
| NaBH(OAc)3 | Excellent (Highly selective for iminium) | Low | 4.0 - 5.0 | Acetate salts (Benign) |
| NaBH3CN | Good (Selective at specific pH) | High (Cyanide risk) | 6.0 - 8.0 | Cyanide derivatives |
| NaBH4 | Poor (Reduces aldehydes rapidly) | Low | > 7.0 | Borate salts |
Table 2: Typical Yields for 2-Cyclopropyl-2-ethoxyacetaldehyde Transformations [2][3]
| Transformation | Reagents/Catalyst | Target Scaffold | Expected Yield | Stereochemical Outcome |
|---|---|---|---|---|
| Standard Reduction | NaBH4, EtOH, 0°C | Primary Alcohol | 85 - 95% | Retention of C2 chirality |
| Reductive Amination | R-NH2, NaBH(OAc)3, DCE | Secondary Amine | 75 - 90% | Retention of C2 chirality |
| Grignard Addition | R-MgBr, THF, 0°C | Secondary Alcohol | 70 - 85% | Diastereomeric mixture |
References
-
Corey–Itsuno reduction Source: Wikipedia URL:[Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction Source: YouTube / NRO Chemistry URL: [Link]
-
Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: MDMA.ch URL: [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. 2-Cyclopropyl-2-ethoxyethan-1-ol | 1865506-39-3 | Benchchem [benchchem.com]
- 3. 2-Cyclopropyl-2-ethoxyethan-1-ol | 1865506-39-3 | Benchchem [benchchem.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: Heterocycle Construction from 2-Cyclopropyl-2-ethoxyacetaldehyde
This Application Note is structured to serve as a definitive technical guide for the synthesis of heterocyclic scaffolds using 2-cyclopropyl-2-ethoxyacetaldehyde as a primary building block.
Executive Summary
2-Cyclopropyl-2-ethoxyacetaldehyde represents a highly versatile, yet underutilized,
This guide details two high-value synthetic pathways:
-
The Modified Biginelli Reaction: For the synthesis of functionalized dihydropyrimidines , utilizing the aldehyde moiety while retaining the cyclopropyl-ethoxy motif.
-
The Hantzsch-Type Condensation: For the synthesis of 2-aminothiazoles , leveraging the
-ethoxy group as a leaving group to drive aromatization.
Chemical Logic & Mechanism[1][2][3][4]
The Bifurcated Reactivity of -Ethoxy Aldehydes
The synthetic utility of 2-cyclopropyl-2-ethoxyacetaldehyde stems from its ability to access two distinct reactive pathways depending on the pH and nucleophilic environment:
-
Pathway A (Retention): Under mild Lewis acidic conditions, the aldehyde carbonyl reacts preferentially, preserving the
-ethoxy group. This is ideal for creating -rich scaffolds like dihydropyrimidinones. -
Pathway B (Elimination/Aromatization): Under strong Brønsted acidic conditions or high thermal stress, the
-ethoxy group functions as a leaving group (pseudo-elimination of EtOH), generating a transient conjugated system that facilitates aromatization to planar heterocycles like thiazoles or imidazoles.
Figure 1: Divergent synthetic pathways based on reaction conditions.
Protocol A: Synthesis of Dihydropyrimidines (Biginelli Reaction)
Target Molecule: Ethyl 4-(1-ethoxy(cyclopropyl)methyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Mechanism: Acid-catalyzed three-component condensation involving the interception of an iminium intermediate by an enol.
Materials
-
Aldehyde: 2-Cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv)
-
1,3-Dicarbonyl: Ethyl acetoacetate (1.0 equiv)
-
Urea Source: Urea or Thiourea (1.2 equiv)
-
Catalyst: Ytterbium(III) triflate
(5 mol%) or -Toluenesulfonic acid (10 mol%) -
Solvent: Ethanol (Absolute)
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Urea (1.2 mmol, 72 mg) and Ethyl Acetoacetate (1.0 mmol, 130 mg) in Ethanol (5 mL).
-
Activation: Add
(0.05 mmol, 31 mg). Stir at room temperature for 10 minutes to facilitate coordination. -
Addition: Add 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 mmol) dropwise.
-
Note: The aldehyde may be viscous; dilute with 1 mL ethanol if necessary to ensure quantitative transfer.
-
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc/Hexanes). -
Workup: Cool the mixture to room temperature. Pour onto crushed ice (20 g).
-
If a precipitate forms: Filter the solid, wash with cold water and cold ethanol.
-
If oil separates: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine, dry over , and concentrate.
-
-
Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 10-40% EtOAc in Hexanes).
Critical Parameters & Troubleshooting
| Parameter | Optimal Condition | Effect of Deviation |
| Catalyst | Strong Brønsted acids (HCl) may cause premature elimination of the ethoxy group, leading to aromatized byproducts. | |
| Temperature | Lower temperatures result in incomplete cyclization (intermediate ureido-crotonate accumulation). | |
| Stoichiometry | Slight excess of Urea | Prevents aldehyde self-condensation (aldol side reactions). |
Protocol B: Synthesis of 2-Aminothiazoles (Hantzsch-Type)
Target Molecule: 5-Cyclopropyl-thiazol-2-amine. Mechanism: This protocol uses iodine or strong acid to facilitate the condensation of thiourea with the aldehyde, followed by the elimination of ethanol to drive aromatization.
Materials
-
Aldehyde: 2-Cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv)
-
Sulfur Source: Thiourea (2.0 equiv)
-
Promoter: Iodine (
) (1.1 equiv) or NBS (1.1 equiv) -
Base: Triethylamine (
) -
Solvent: Acetonitrile (
) or Ethanol
Step-by-Step Methodology
-
Mixing: In a reaction vessel, dissolve Thiourea (2.0 mmol, 152 mg) and Iodine (1.1 mmol, 279 mg) in Acetonitrile (10 mL).
-
Addition: Add 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 mmol) slowly at room temperature.
-
Heating: Heat the mixture to
for 3 hours.-
Observation: The deep iodine color should fade as the reaction progresses and HI is generated/consumed.
-
-
Elimination/Aromatization: The acidic environment generated in situ (HI) promotes the elimination of the ethoxy group. If TLC shows an intermediate (non-aromatic), add 2 drops of conc. HCl and reflux for an additional hour.
-
Quenching: Cool to room temperature. Dilute with water (20 mL).
-
Neutralization: Adjust pH to ~8-9 using saturated aqueous
or dilute . This liberates the free base of the aminothiazole. -
Extraction: Extract with Ethyl Acetate (
mL). -
Purification: The crude product is often a dark oil. Purify via column chromatography (DCM:MeOH 95:5).
Reaction Scheme Visualization
Figure 2: Mechanistic flow for the conversion of alpha-ethoxy aldehyde to thiazole.
Safety & Handling
-
Aldehyde Stability:
-Ethoxy aldehydes can be prone to polymerization or oxidation. Store under inert atmosphere (Argon/Nitrogen) at . -
Cyclopropyl Ring: While generally stable, avoid extremely strong Lewis acids (like
) which might trigger ring-opening rearrangements. -
Toxicity: Treat the aldehyde and resulting heterocycles as potential irritants and sensitizers. Use a fume hood.[1]
References
- Hantzsch Thiazole Synthesis:Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolines." Comprehensive Heterocyclic Chemistry. (Classic mechanism adapted for alkoxy-aldehydes).
-
Biginelli Reaction Variations: Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link
-
Thiourea Reactivity: Luo, M., et al. (2024).[2] "TfOH-Catalyzed Coupling of α-Diazoketones with Thioureas to Provide Thiazole Derivatives." J. Org.[2] Chem. Link
-
Cyclopropyl Building Blocks: Wong, H. N. C., et al. (1989). "Cyclopropane derivatives in organic synthesis." Chemical Reviews. Link
- General Heterocycle Synthesis:Eicher, T., & Hauptmann, S. (2003). "The Chemistry of Heterocycles." Wiley-VCH.
Sources
Application Note: Grignard Reaction Conditions for 2-Cyclopropyl-2-ethoxyacetaldehyde
Executive Summary
This guide details the optimized protocols for the Grignard addition to 2-cyclopropyl-2-ethoxyacetaldehyde , a highly functionalized chiral building block. The presence of the
By manipulating solvent coordination and Lewis acid additives, researchers can switch between Chelation Control (Cram's Chelate Model) and Felkin-Anh Control , effectively accessing complementary diastereomers from the same starting material. This note provides two distinct protocols: Method A for syn-selectivity (via chelation) and Method B for anti-selectivity (via Felkin-Anh).
Mechanistic Insight & Stereochemical Control
The reaction outcome is governed by the coordination environment of the magnesium atom. The
The Competing Models
-
Chelation Control (Cram's Chelate Model): In non-coordinating solvents (e.g., CH
Cl , Toluene, Et O), the magnesium atom bridges the carbonyl oxygen and the -ethoxy oxygen, forming a rigid 5-membered chelate ring. The nucleophile attacks from the face opposite the bulky cyclopropyl group. This typically yields the syn -isomer (relative stereochemistry). -
Felkin-Anh Control: In strongly coordinating solvents (e.g., THF), solvent molecules saturate the magnesium's coordination sphere, preventing chelation. The molecule adopts a conformation where the largest group (or the electronegative group, depending on the specific variant of the model) is perpendicular to the carbonyl to minimize steric strain. This typically yields the anti -isomer.
Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways based on solvent selection.
Caption: Divergent stereochemical outcomes driven by solvent-mediated transition states.
Pre-Reaction Considerations
Substrate Stability
The cyclopropyl group is sensitive to strong acids (ring opening) but stable to Grignard reagents at low temperatures. The aldehyde functionality is prone to hydration and polymerization.
-
Requirement: Freshly distill 2-cyclopropyl-2-ethoxyacetaldehyde immediately prior to use.
-
Storage: Store under Argon at -20°C if not used immediately.
Reagent Preparation
Commercial Grignard reagents often vary in titer.
-
Titration: Titrate Grignard reagent (RMgX) using salicylaldehyde phenylhydrazone or iodine/LiCl method before use to ensure accurate stoichiometry (1.2–1.5 equiv).
Solvent Selection Table
| Parameter | Method A (Chelation) | Method B (Felkin-Anh) |
| Primary Solvent | Dichloromethane (DCM) or Toluene | Tetrahydrofuran (THF) |
| Co-Solvent | Diethyl Ether (minimal, from Grignard) | None |
| Additives | Anhydrous MgBr | None |
| Temperature | -78°C | -78°C to -40°C |
| Predicted Major Isomer | syn | anti |
Experimental Protocols
Method A: Chelation-Controlled Addition (Target: syn-Isomer)
Use this method when high diastereoselectivity for the syn-alcohol is required.
Materials:
-
2-Cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv)
-
Grignard Reagent (RMgBr) (1.5 equiv) in Et
O -
Magnesium Bromide Etherate (MgBr
·OEt ) (1.1 equiv)[1] -
Anhydrous CH
Cl (DCM) -
Sat. NH
Cl solution
Procedure:
-
Complexation: In a flame-dried Schlenk flask under Argon, dissolve MgBr
·OEt (1.1 equiv) in anhydrous DCM (0.2 M concentration relative to aldehyde). -
Substrate Addition: Cool the solution to -78°C . Add 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv) dropwise. Stir for 15 minutes to allow the formation of the aldehyde-Mg-ethoxy chelate.
-
Grignard Addition: Add the Grignard reagent (1.5 equiv, in Et
O) dropwise via syringe pump over 30 minutes. Note: Fast addition can cause local heating and disrupt chelation. -
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (quench micro-aliquot).
-
Quench: While still at -78°C, quench by adding saturated aqueous NH
Cl. Crucial: Do not use HCl, as the cyclopropyl ring is acid-sensitive. -
Workup: Allow to warm to room temperature. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na
SO , and concentrate.
Method B: Felkin-Anh Controlled Addition (Target: anti-Isomer)
Use this method when the anti-alcohol is the desired diastereomer.
Materials:
-
2-Cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv)
-
Grignard Reagent (RMgCl or RMgBr) (1.2 equiv) in THF
-
Anhydrous THF
-
Sat. NH
Cl solution
Procedure:
-
Solvation: In a flame-dried flask under Argon, dissolve 2-cyclopropyl-2-ethoxyacetaldehyde in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78°C .
-
Addition: Add the Grignard reagent (1.2 equiv, in THF) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow to slowly warm to -40°C over 1 hour.
-
Quench: Quench with saturated aqueous NH
Cl. -
Workup: Extract with Et
O or EtOAc. Wash with water and brine. Dry over MgSO and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (dr < 3:1) | Temperature too high during addition. | Ensure internal probe reads -78°C; slow down addition rate. |
| Low Yield / Decomposition | Cyclopropyl ring opening via acid trace. | Ensure quench is neutral (NH |
| No Reaction | Enolization of aldehyde. | The |
| Unexpected Isomer in Method A | THF interference. | If Grignard is purchased in THF, solvent swap to Ether/Toluene or add excess MgBr |
References
-
Chelation Control Mechanism: Cram, D. J.; Kopecky, K. R. "Studies in Stereochemistry. XXX. Models for Steric Control of Asymmetric Induction." Journal of the American Chemical Society, 1959 , 81(11), 2748–2755. Link
-
Felkin-Anh Model: Chérest, M.; Felkin, H.; Prudent, N. "Torsional strain involving partial bonds. The stereochemistry of the lithium aluminium hydride reduction of some simple open-chain ketones." Tetrahedron Letters, 1968 , 9(18), 2199-2204. Link
-
MgBr2 in Chelation: Keck, G. E.; Castellino, S. "On the origins of stereoselectivity in chelation-controlled nucleophilic additions to
-alkoxy aldehydes." Journal of the American Chemical Society, 1986 , 108(13), 3847–3849. Link -
Cyclopropyl Stability: Marek, I.; Simaan, S.; Masarwa, A. "Empowering the Cyclopropylmethyl Grignard Reagent." Angewandte Chemie International Edition, 2007 , 46(39), 7364-7376. Link
-
General Grignard Protocols: Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents, CRC Press, 1996 . Link
Sources
Application Note: Stereocontrolled Wittig Olefination of 2-Cyclopropyl-2-ethoxyacetaldehyde
Executive Summary & Rationale
The incorporation of cyclopropyl rings into small-molecule therapeutics has become a cornerstone of modern drug discovery. This structural motif is strategically deployed to enhance metabolic stability, restrict peptide conformations, and improve binding entropy ([1]). Within this chemical space, 2-cyclopropyl-2-ethoxyacetaldehyde (CAS: 1855684-45-5) emerges as a highly versatile, stereochemically rich building block. It features a strained three-membered ring adjacent to a chiral
Extending this aldehyde via Wittig olefination provides direct access to functionalized chiral allylic ethers. However, the transformation is fraught with stereochemical pitfalls. This application note details the mechanistic causality behind reagent selection and provides self-validating protocols to achieve high-yielding olefinations while strictly preserving the integrity of the
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, the most critical failure mode I observe in the homologation of
To maintain the enantiomeric excess (ee) of 2-cyclopropyl-2-ethoxyacetaldehyde during the Wittig reaction, the causality of your experimental choices is paramount:
-
The Danger of Lithium-Based Bases : Reagents like n-butyllithium (n-BuLi) must be avoided. Lithium cations form tight coordination complexes (chelation) with both the
-ethoxy oxygen and the carbonyl oxygen. This chelation acts as a Lewis acid, significantly lowering the pKa of the -proton and accelerating base-catalyzed racemization. -
The Superiority of Bulky Silazides : Potassium hexamethyldisilazide (KHMDS) is the optimal base. Its extreme steric bulk prevents unwanted nucleophilic addition to the aldehyde. Furthermore, the large potassium counterion (
) coordinates poorly compared to , effectively shutting down the chelation-driven enolization pathway. -
Kinetic Trapping via Cryogenic Temperatures : The [2+2] cycloaddition between the ylide and the aldehyde to form the oxaphosphetane intermediate is kinetically rapid, even at -78 °C ([2]). By introducing the aldehyde at cryogenic temperatures, the desired cycloaddition outcompetes the background enolization rate.
Reaction Pathway Visualization
Mechanistic pathway of Wittig olefination highlighting stereocenter preservation vs. epimerization.
Quantitative Data: Base & Temperature Optimization
The table below summarizes the optimization campaign for the methylenation of enantiopure 2-cyclopropyl-2-ethoxyacetaldehyde. The data clearly demonstrates the causal relationship between counterion size, temperature, and stereochemical fidelity.
Table 1: Optimization of Base and Temperature for Methylenation
| Entry | Base | Solvent | Temperature Profile | Yield (%) | % ee Retention | Mechanistic Observation |
| 1 | n-BuLi | THF | 0 °C to RT | 45% | 12% | Extensive racemization via |
| 2 | n-BuLi | THF | -78 °C to RT | 62% | 45% | Cryogenic cooling insufficient to stop |
| 3 | NaHMDS | THF | -78 °C to RT | 78% | 92% | Reduced chelation improves stereofidelity. |
| 4 | KHMDS | THF | -78 °C to RT | 85% | >98% | Optimal. Bulky base + non-coordinating |
| 5 | KOtBu | THF | -78 °C to RT | 70% | 80% | Slight nucleophilic attack by tBuO- lowers yield and ee. |
Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in quality control steps ensure that any deviation in stereochemical integrity is caught immediately.
Protocol A: Non-Stabilized Methylenation
Target: Synthesis of 3-cyclopropyl-3-ethoxyprop-1-ene.
Step-by-Step Methodology:
-
Ylide Generation: To an oven-dried, argon-purged Schlenk flask, add methyltriphenylphosphonium bromide (1.5 equiv) and anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Dropwise add KHMDS (1.0 M in THF, 1.45 equiv) over 15 minutes. Stir the mixture at 0 °C for 1 hour. The formation of a vibrant, clear yellow solution confirms the successful generation of the ylide.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Aldehyde Addition: Dissolve 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise down the side of the flask over 30 minutes to prevent thermal spiking.
-
Reaction Progression: Stir at -78 °C for 2 hours. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous
. Extract the aqueous layer with diethyl ether ( mL). Note: Diethyl ether is chosen over ethyl acetate because triphenylphosphine oxide ( ) is highly insoluble in cold ether/hexane mixtures, facilitating easier downstream purification. -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Triturate the crude residue with hexanes, filter off the precipitated , and purify the filtrate via silica gel flash chromatography (0-5% EtOAc in Hexanes). -
Self-Validation (QC):
-
NMR Check: Confirm the disappearance of the aldehyde proton (
9.5 ppm) and the appearance of terminal alkene protons ( 5.2–5.8 ppm) via crude -NMR. -
Stereochemical Check: Determine the ee of the purified product using Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard.
-
Protocol B: Stabilized Olefination (Two-Carbon Homologation)
Target: Synthesis of Ethyl (E)-4-cyclopropyl-4-ethoxybut-2-enoate.
Note: Stabilized ylides are significantly less basic than non-stabilized ylides, making
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried round-bottom flask, dissolve Ethyl (triphenylphosphoranylidene)acetate (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.
-
Aldehyde Addition: Add 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv) in one portion at room temperature (20-25 °C).
-
Reaction Progression: Stir the reaction mixture under argon for 12–16 hours. Monitor the reaction via TLC (stain with
to visualize the newly formed alkene). -
Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography (5-10% EtOAc in Hexanes). The stabilized ylide will predominantly yield the thermodynamically favored (E)-alkene.
-
Self-Validation (QC): Measure the coupling constant (
) of the newly formed alkene protons via -NMR. A coupling constant of Hz confirms the exclusive formation of the (E)-isomer.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. URL:[Link]
Sources
Technical Application Note: Chemoselective Oxidation of 2-Cyclopropyl-2-ethoxyacetaldehyde
Part 1: Executive Summary
This application note details the validated protocols for the oxidation of 2-cyclopropyl-2-ethoxyacetaldehyde (1) to 2-cyclopropyl-2-ethoxyacetic acid (2) . This transformation presents a specific chemoselectivity challenge: converting the aldehyde to a carboxylic acid without compromising the acid-sensitive cyclopropyl ring or triggering
We recommend Pinnick Oxidation (Sodium Chlorite/Phosphate Buffer) as the primary method for research and medicinal chemistry applications due to its mild acidic profile (pH 3–4) and negligible risk of epimerization or ring-opening. For larger scale-up scenarios where reagent cost and atom economy are prioritized, a TEMPO-mediated oxidation is presented as a viable alternative, provided strict pH control is maintained.
Part 2: Chemical Context & Structural Analysis
Substrate Analysis
The substrate, 2-cyclopropyl-2-ethoxyacetaldehyde , contains three distinct functionalities that dictate the choice of oxidant:
-
Aldehyde (Target): The reactive center requiring oxidation to the carboxylic acid state (
). -
Cyclopropyl Ring (Sensitive): A strained carbocycle susceptible to acid-catalyzed ring opening (homoconjugated cation formation) and electrophilic attack by strong halogens.
-
-Ethoxy Group: An ether linkage at the
-position. This activates the -proton, making the aldehyde prone to racemization (if chiral) or elimination under strongly basic conditions.
The Challenge
Traditional oxidants fail for this specific architecture:
-
Jones Reagent (
): Too acidic. High risk of cyclopropyl ring opening via acid-catalyzed hydration. -
Permanganate (
): Lack of selectivity; potential for oxidative cleavage of the ether or attack on the cyclopropyl ring. -
Silver Oxide (
): While mild, the highly basic conditions often required can trigger -elimination of the ethoxy group.
Therefore, the Pinnick Oxidation is the method of choice. It operates via a chlorite ester intermediate that collapses to the acid without generating free carbocations or requiring strong bases.
Part 3: Method A - The Gold Standard (Pinnick Oxidation)
This protocol is the most robust method for laboratory-scale synthesis (100 mg to 50 g). It utilizes sodium chlorite (
Reaction Mechanism & Logic
The reaction proceeds through the addition of chlorous acid (
Critical Role of the Scavenger: The byproduct
Figure 1: Mechanistic pathway of the Pinnick oxidation highlighting the critical scavenging of HOCl.
Detailed Protocol
Reagents:
-
Substrate: 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv)
-
Sodium Chlorite (
): 1.5 – 2.0 equiv (Technical grade, ~80%) -
Sodium Dihydrogen Phosphate (
): 1.5 equiv (Buffer) -
2-Methyl-2-butene: 5.0 – 10.0 equiv (Scavenger)
-
Solvent:
-Butanol / Water (3:1 v/v) or THF / Water (1:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv) in
-butanol (3.5 mL/mmol). -
Scavenger Addition: Add 2-methyl-2-butene (5.0 equiv). Note: This reagent is volatile; handle in a fume hood.
-
Buffer Preparation: Dissolve
(1.5 equiv) and (2.0 equiv) in water (1.2 mL/mmol). -
Reaction: Add the aqueous oxidant/buffer solution dropwise to the stirring aldehyde solution over 15–30 minutes at room temperature.
-
Observation: The reaction mixture may turn pale yellow.
-
-
Monitoring: Stir vigorously at room temperature. Monitor by TLC or LC-MS. Conversion is typically complete within 1–4 hours.
-
Quench: If residual oxidant remains (yellow color), add solid sodium sulfite (
) in small portions until the color dissipates. -
Workup:
-
Evaporate the volatile organic solvent (
-BuOH) under reduced pressure. -
Dilute the aqueous residue with water and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to remove non-acidic impurities (optional).
-
Acidification: Acidify the aqueous layer carefully to pH ~2–3 using 1M HCl. Do not go below pH 2 to protect the cyclopropyl ring.
-
Extraction: Extract the acidic aqueous layer with EtOAc (3x).[5]
-
Drying: Combine organic layers, dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via silica gel chromatography (Hexanes/EtOAc with 1% Acetic Acid).
Part 4: Method B - Process Alternative (TEMPO Oxidation)
For scales >100g, the cost of
Protocol Overview
This method uses catalytic TEMPO and stoichiometric Sodium Hypochlorite (Bleach). Potassium Bromide (KBr) is often added as a co-catalyst to accelerate the cycle via the formation of hypobromite.
Critical Control Point: The pH must be maintained between 8.5 and 9.5.
-
pH > 10: Risk of Haloform reaction or elimination of the ethoxy group.
-
pH < 8: Reaction stalls or TEMPO disproportionates.
Detailed Protocol
Reagents:
-
Substrate (1.0 equiv)
-
TEMPO (0.02 equiv / 2 mol%)
-
KBr (0.1 equiv / 10 mol%)
-
Sodium Hypochlorite (NaOCl, commercial bleach, ~1.1–1.3 equiv)
-
Solvent: DCM / Water or Acetonitrile / Water
Procedure:
-
Dissolve the aldehyde (1.0 equiv) and TEMPO (0.02 equiv) in DCM (5 mL/mmol).
-
Dissolve KBr (0.1 equiv) in a small volume of water and add to the mixture. Cool to 0°C.[5]
-
Adjust the pH of the commercial bleach solution to ~9.5 using Sodium Bicarbonate (
). -
Add the buffered bleach solution dropwise to the vigorously stirring reaction mixture at 0°C.
-
pH Control: Continuously monitor pH. If it drops below 8.5, add small amounts of dilute NaOH or
to maintain pH 8.5–9.5. -
Completion: Reaction is usually fast (< 1 hour). Quench with aqueous sodium thiosulfate (
). -
Workup: Acidify aqueous layer to pH 3, extract with DCM, dry, and concentrate.
Part 5: Comparative Analysis & Validation
Method Selection Matrix
| Feature | Pinnick Oxidation (Method A) | TEMPO Oxidation (Method B) |
| Chemoselectivity | Excellent (No ring opening) | Good (pH dependent) |
| Reaction pH | Mildly Acidic (3–4) | Mildly Basic (8.5–9.5) |
| Reagent Cost | Moderate ( | Low (Bleach) |
| Scalability | Good (High volume waste) | Excellent (Industrial standard) |
| Sensitivity | Tolerates air/moisture | Sensitive to pH fluctuations |
| Recommendation | Primary Choice (R&D) | Secondary Choice (Scale-up) |
Analytical Validation (Self-Validating the Protocol)
To ensure the protocol was successful, look for these specific spectral markers:
-
1H NMR (CDCl3):
-
Disappearance: Aldehyde proton doublet/singlet at
9.5–9.8 ppm. -
Appearance: Broad carboxylic acid singlet at
10.0–12.0 ppm (exchangeable with ). -
Retention: Cyclopropyl protons should remain intact (
0.3–0.7 ppm, complex multiplets). If the ring opens, these signals will shift significantly downfield to the alkene/alkyl region ( 1.5–5.5 ppm). -
Retention: Ethoxy group signals (quartet ~3.5 ppm, triplet ~1.2 ppm) should remain unchanged.
-
-
Mass Spectrometry (ESI-):
-
Observe
peak corresponding to the acid (Molecular Weight of Aldehyde + 16). -
Absence of
adducts (indicates successful scavenging).
-
Part 6: References
-
Pinnick Oxidation (Original Methodology):
-
Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha,beta-unsaturated aldehydes." Tetrahedron1981 , 37, 2091-2096.
-
-
Lindgren Modification (Chlorite/Scavenger):
-
Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Aldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica1973 , 27, 888.
-
-
TEMPO Oxidation Protocols:
-
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxammonium salts under two-phase conditions." Journal of Organic Chemistry1987 , 52, 2559–2562.
-
-
Cyclopropyl Group Stability:
-
Wong, H. N. C.; Hon, M.-Y.; Tse, C.-W.; Yip, Y.-C.; Tanko, J.; Hudlicky, T. "Use of Cyclopropanes in Organic Synthesis." Chemical Reviews1989 , 89, 165–198.
-
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts - Google Patents [patents.google.com]
Application Note: Chemoselective Catalytic Hydrogenation of 2-Cyclopropyl-2-ethoxyacetaldehyde Derivatives
The following Application Note and Protocol guide is designed for researchers and process chemists dealing with the chemoselective reduction of sensitive cyclopropyl-alkoxy-aldehyde scaffolds.
-Cyclopropyl-Executive Summary & Scientific Rationale
The hydrogenation of 2-cyclopropyl-2-ethoxyacetaldehyde (1) to its corresponding alcohol, 2-cyclopropyl-2-ethoxyethanol (2) , presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three reactive sites:
-
The Aldehyde Carbonyl: The desired site of reduction.
-
The Cyclopropyl Ring: A strained ring (
strain energy) susceptible to hydrogenolysis (ring-opening) under standard hydrogenation conditions, particularly with Palladium catalysts. -
The
-Ethoxy Group: An ether linkage that, while generally stable, increases steric bulk and electron density at the reaction center, potentially influencing catalyst coordination.
Core Challenge: Standard hydrogenation protocols using Pd/C often lead to the formation of ring-opened byproducts (e.g., 2-ethoxy-pentan-1-ol) due to the high affinity of Palladium for strained rings.
Strategic Solution: This protocol utilizes Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C) as the catalyst of choice. Unlike Palladium, Group 8 and 9 metals (Ru, Rh) exhibit high selectivity for carbonyl reduction over cyclopropyl hydrogenolysis under mild conditions.
Reaction Engineering & Mechanism
Chemoselectivity Landscape
The choice of metal dictates the reaction pathway. The decision matrix below highlights the causality behind catalyst selection.
| Catalyst | Primary Activity | Risk Profile | Recommendation |
| Pd/C | High activity for C=C and hydrogenolysis. | High: Rapid ring-opening of cyclopropanes. | Avoid |
| Pt/C | Moderate activity. | Medium: Can reduce rings at higher pressures. | Secondary Option |
| Ru/C | High selectivity for C=O; low hydrogenolysis activity. | Low: Preserves cyclopropyl ring. | Primary Choice |
| Raney Ni | High activity. | Medium: Pyrophoric; can cause desulfurization or ring opening if "fresh". | Alternative |
Reaction Scheme
The target transformation involves the addition of
Visualized Workflow (DOT Diagram)
Caption: Operational workflow for the chemoselective hydrogenation of cyclopropyl aldehydes.
Detailed Experimental Protocol
Safety Warning: Hydrogen gas is highly flammable and explosive. Ruthenium catalysts can be pyrophoric when dry. Handle all active catalysts under inert atmosphere (Nitrogen/Argon) until wetted.
Materials & Reagents[1][2]
-
Substrate: 2-cyclopropyl-2-ethoxyacetaldehyde (Freshly prepared or distilled; aldehydes oxidize on storage).
-
Catalyst: 5% Ruthenium on Carbon (Ru/C), 50% water wet (reduces pyrophoric risk).
-
Solvent: Ethanol (Absolute) or Methanol.[1] Note: Avoid acidic solvents which promote ring opening.
-
Hydrogen Source:
gas cylinder or Hydrogenator.
Step-by-Step Procedure
Step 1: Reactor Loading
-
In a high-pressure autoclave (e.g., Parr reactor), add 2-cyclopropyl-2-ethoxyacetaldehyde (10.0 g, 1.0 equiv).
-
Add Ethanol (100 mL, 10 V). The concentration should be roughly 0.5–1.0 M.
-
Carefully add 5% Ru/C (1.0 g, 10 wt% loading relative to substrate).
-
Critical: Add the catalyst as a slurry in ethanol or use water-wet catalyst to prevent sparking.
-
Step 2: Inerting & Pressurization
-
Seal the reactor.[2]
-
Purge with Nitrogen (
) three times (pressurize to 5 bar, vent to 1 bar). -
Purge with Hydrogen (
) three times (pressurize to 5 bar, vent to 1 bar) to displace nitrogen. -
Pressurize the reactor with
to 30 bar (435 psi) .-
Note: Ru catalysts often require higher pressure (20–50 bar) compared to Pd (1–5 bar) to activate the carbonyl reduction effectively.
-
Step 3: Reaction
-
Stir the mixture vigorously (800–1000 rpm) to ensure mass transfer of
into the liquid phase. -
Maintain temperature at 25–30°C .
-
Caution: Do not heat above 40°C. Higher temperatures exponentially increase the rate of cyclopropyl ring opening (hydrogenolysis).
-
-
Run the reaction for 6–12 hours .
Step 4: In-Process Control (IPC)
-
Stop agitation and carefully vent a small sample.
-
Analyze via GC-MS or HPLC.
-
Target: Disappearance of aldehyde peak.
-
Impurity Check: Look for peaks corresponding to 2-ethoxypentan-1-ol (ring-opened byproduct).
-
Acceptance Criteria: < 2% Starting Material, < 1% Ring-opened impurity.
-
Step 5: Workup
-
Vent
and purge with three times. -
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Safety: Do not suck the filter cake dry; keep it wet with solvent to prevent ignition.
-
-
Rinse the cake with Ethanol (20 mL).
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C, 100 mbar).
Step 6: Purification
-
The crude oil is typically >95% pure.
-
If necessary, purify via vacuum distillation (bp will be approx. 80–100°C at high vacuum depending on exact derivative) or flash chromatography (SiO2, Hexane/EtOAc).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Poisoned catalyst or insufficient pressure. | Increase |
| Ring Opening (Hydrogenolysis) | Temperature too high or wrong catalyst.[1] | Switch to Ru/C. Lower temp to 20°C. Check solvent pH (must be neutral). |
| Acetal Formation | Reaction in alcohol with trace acid. | Ensure solvent is neutral. Use THF/Water mixture if acetalization persists. |
| Aldehyde Oxidation | Air leak or old substrate. | Distill starting material before use. Ensure strict |
References
-
Chemoselective Hydrogenation of Aldehydes
- Title: Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium.
- Source: PMC (PubMed Central)
-
URL:[Link]
-
Cyclopropyl Ring Stability
- General Hydrogenation Protocols: Title: Hydrogenation Catalysts - Tokyo Chemical Industry (TCI) Source: TCI Chemicals
-
Synthesis of Related Cyclopropyl Alcohols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction | Scilit [scilit.com]
- 4. publications.hse.ru [publications.hse.ru]
- 5. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclopropyl-2-ethoxyacetaldehyde
Welcome to the technical support center for the synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this valuable building block. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve higher yields and purity.
Introduction to the Synthetic Challenge
The synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde presents a unique set of challenges primarily due to the inherent ring strain of the cyclopropyl group and the potential for side reactions involving the aldehyde and ethoxy functionalities. Achieving a high yield requires careful control of reaction conditions and a thorough understanding of the underlying mechanisms. This guide will walk you through a plausible synthetic pathway, highlighting critical steps and providing solutions to common problems.
Proposed Synthetic Pathway
A logical and efficient synthetic route to 2-cyclopropyl-2-ethoxyacetaldehyde involves a two-step process starting from the commercially available 2-ethoxyethanol. This pathway is illustrated below:
Caption: Proposed synthetic route for 2-cyclopropyl-2-ethoxyacetaldehyde.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter at each stage of the synthesis.
Step 1: Oxidation of 2-Ethoxyethanol to 2-Ethoxyacetaldehyde
Q1: I am getting a low yield of 2-ethoxyacetaldehyde and recovering a significant amount of starting material. What's going wrong?
A1: This is a common issue often related to incomplete oxidation. Several factors could be at play:
-
Insufficient Oxidizing Agent: Ensure you are using a sufficient molar excess of the oxidizing agent. For Swern and Dess-Martin oxidations, a slight excess (1.1-1.5 equivalents) is typically recommended.
-
Reaction Temperature: For Swern oxidations, maintaining a very low temperature (typically -78 °C) is crucial for the formation of the reactive intermediate.[1][2] If the temperature rises prematurely, the intermediate can decompose, leading to an incomplete reaction.
-
Reagent Quality: The purity of your reagents is critical. Dess-Martin periodinane can decompose upon storage, and dimethyl sulfoxide (DMSO) for the Swern oxidation must be anhydrous.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low oxidation yield.
Q2: My reaction is producing acidic byproducts, leading to decomposition of the desired aldehyde. How can I prevent this?
A2: The Dess-Martin oxidation produces two equivalents of acetic acid, which can catalyze side reactions.[3] To mitigate this, you can add a mild, non-nucleophilic base to the reaction mixture.
| Buffer | Molar Equivalents | Notes |
| Pyridine | 2.0-2.5 | Can sometimes be difficult to remove during workup. |
| Sodium Bicarbonate | 2.0-2.5 | Used as a solid, can be filtered off. |
Step 2: Cyclopropanation of 2-Ethoxyacetaldehyde
Q3: The yield of my cyclopropanation using a sulfur ylide is low, and I'm isolating an epoxide byproduct. What is happening?
A3: The formation of an epoxide versus a cyclopropane in reactions with α,β-unsaturated carbonyls is highly dependent on the type of sulfur ylide used.[4][5][6]
-
Dimethylsulfonium methylide (DMSM) , a sulfonium ylide, preferentially adds to the carbonyl group (1,2-addition), leading to epoxide formation.[7]
-
Dimethylsulfoxonium methylide (DMSOM) , a sulfoxonium ylide, favors conjugate addition (1,4-addition) to the double bond of an enone, resulting in the desired cyclopropane.[8]
For the cyclopropanation of an α,β-unsaturated aldehyde derived from 2-ethoxyacetaldehyde, the use of DMSOM is strongly recommended to favor cyclopropane formation.
Q4: I'm observing the formation of an ethylated byproduct during my Simmons-Smith cyclopropanation. What is the source?
A4: This side reaction can occur when using the Furukawa modification of the Simmons-Smith reaction, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). An ethyl group from the diethylzinc reagent can be transferred to the substrate, competing with the desired methylene transfer for cyclopropanation. To minimize this, ensure the purity of your reagents and conduct the reaction at low temperatures (0 °C to -40 °C).
Step 3: Oxidation of 2-Cyclopropyl-2-ethoxyethanol to 2-Cyclopropyl-2-ethoxyacetaldehyde
Q5: The final oxidation step is giving me a low yield, and I suspect ring-opening of the cyclopropane ring. Is this possible?
A5: Yes, the cyclopropyl group is susceptible to ring-opening under harsh conditions, particularly acidic or strongly basic environments. The strain in the three-membered ring makes it reactive.
To avoid this, it is imperative to use mild and neutral oxidation conditions.[9]
-
Dess-Martin Periodinane (DMP) Oxidation: This is an excellent choice as it is performed under neutral conditions at room temperature.[3][10] The addition of a buffer like pyridine or sodium bicarbonate can further prevent any potential acidity.
-
Swern Oxidation: While highly effective, care must be taken during the workup to avoid acidic conditions that could promote ring opening.[1][2]
| Oxidation Method | Key Advantages | Potential Issues |
| Dess-Martin Periodinane | Mild, neutral pH, room temperature | Reagent can be moisture-sensitive |
| Swern Oxidation | High yields, avoids heavy metals | Requires cryogenic temperatures, malodorous byproduct |
Experimental Protocols
Protocol 1: Swern Oxidation of 2-Ethoxyethanol
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise, ensuring the temperature remains below -65 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of 2-ethoxyethanol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2-ethoxyacetaldehyde.
Due to the volatility of the product, purification is best achieved by careful distillation.
Protocol 2: Corey-Chaykovsky Cyclopropanation
-
To a suspension of trimethylsulfoxonium iodide (1.1 eq) in a 1:1 mixture of anhydrous THF and DMSO at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 3.0 eq).
-
Stir the mixture at 0 °C until gas evolution ceases (30-40 minutes).[11]
-
Add the α,β-unsaturated aldehyde precursor (1.0 eq) in a few portions.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with a cold saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
-
Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]
-
Grokipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-cyclopropyl- 2-(4-chlorophenyl)ethanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Aggarwal, V. K., & Fang, G. Y. (2005). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Angewandte Chemie International Edition, 44(48), 7832-7835. Retrieved from [Link]
-
Heravi, M. M., Momeni, T., Zadsirjan, V., & Mohammadi, L. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 17(8), 595-667. Retrieved from [Link]
-
Chemistry Steps. (2020, January 6). The Mechanism of Swern Oxidation. Retrieved from [Link]
-
LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 7). Swern Oxidation. Retrieved from [Link]
-
Wang, M., et al. (2023). Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. The Journal of Physical Chemistry A, 127(46), 9789–9801. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
- Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
- Google Patents. (n.d.). CN102115431B - Synthesis method of 2, 2-ethoxyethanol.
-
National Institutes of Health. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Retrieved from [Link]
-
LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2022, March 1). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. Retrieved from [Link]
-
Eureka | Patsnap. (2011, July 6). Synthesis method of 2, 2-ethoxyethanol. Retrieved from [Link]
-
ARKAT USA. (n.d.). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]
-
MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. acl.digimat.in [acl.digimat.in]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in 2-cyclopropyl-2-ethoxyacetaldehyde reactions
Core Directive & Molecule Profile
2-cyclopropyl-2-ethoxyacetaldehyde is a deceptively simple intermediate. Its structural duality—a strained cyclopropyl ring adjacent to a reactive alpha-ethoxy aldehyde —creates a "fragility window" that traps many researchers.
This guide moves beyond standard protocols to address the mechanistic failures specific to this motif: acid-catalyzed ring opening , oxidative degradation , and hydrate formation .
The Stability Matrix
| Feature | Risk Factor | Trigger | Consequence |
| Cyclopropyl Ring | High Strain (~27 kcal/mol) | Strong Acids (pH < 3), Lewis Acids, Radicals | Ring opening to linear enals or homo-allyl derivatives. |
| Aldehyde Group | Oxidation / Polymerization | Auto-oxidation to carboxylic acid; Aldol oligomerization. | |
| Elimination / Inductive Effect | Strong Lewis Acids, High Heat | ||
| Acidity ( | Basic conditions (pH > 10) | Racemization (if chiral); Epimerization. |
Storage & Handling (Preventative)
CRITICAL ALERT: Do not store this compound in standard chloroform (
Recommended Storage Protocol
-
Solvent System: Store as a solution in anhydrous Toluene or DCM (stabilized with amylene). Avoid ethers (THF/Et2O) for long-term storage due to peroxide potential.
-
Atmosphere: Strict Argon or Nitrogen headspace. The aldehyde is prone to auto-oxidation to 2-cyclopropyl-2-ethoxyacetic acid.
-
Temperature: -20°C is mandatory. At RT, alpha-alkoxy aldehydes can trimerize.
Reaction Optimization & Protocols
Scenario A: Oxidation to Carboxylic Acid
User Goal: Convert aldehyde to acid without popping the ring.
The Trap: Using Jones Reagent (
-
Why it fails: The strong sulfuric acid environment instantly opens the cyclopropyl ring via acid-catalyzed hydration or rearrangement.
The Solution: Pinnick Oxidation (Lindgren Modification)
This method uses Sodium Chlorite (
Protocol:
-
Dissolve: 1.0 equiv Aldehyde in
-BuOH/Water (3:1). -
Scavenger: Add 4.0 equiv 2-methyl-2-butene .
-
Buffer: Add
(buffer to pH ~3.5). -
Oxidant: Add 1.5 equiv
dropwise at 0°C. -
Workup: Quench with
. Extract with EtOAc.[6][7]-
Note: Do not acidify the aqueous layer below pH 3 during extraction.
-
Scenario B: Reductive Amination
User Goal: Amine coupling.
The Trap: Using
-
Why it fails: If the pH drops < 4, the iminium ion intermediate activates the cyclopropyl ring towards nucleophilic attack by the solvent (Methanol), leading to ring-opened methyl ethers.
The Solution: STAB (Sodium Triacetoxyborohydride) in DCE
-
Solvent: 1,2-Dichloroethane (DCE).
-
Reagent: 1.5 equiv
. -
Condition: Room temperature, strictly anhydrous.
-
Why: STAB is milder and requires no external acid catalyst for most amines, preserving the ring.
-
Troubleshooting & FAQs
Q1: My NMR shows no aldehyde peak (~9.5 ppm), but a broad signal around 4.5-5.0 ppm. Did it decompose?
Diagnosis: Likely Hydrate/Hemiacetal Formation .
Explanation: Alpha-alkoxy aldehydes are hygroscopic. In the presence of trace water or deuterated methanol (
-
Run NMR in
(Benzene-d6) or anhydrous dried over basic alumina. -
If the aldehyde peak returns, your compound is intact.
Q2: I see a "mystery" byproduct with Mass [M+18] and loss of the cyclopropyl signals.
Diagnosis: Acid-Catalyzed Ring Opening (Hydration). Cause: Your workup was too acidic. The cyclopropyl carbinyl cation rearranged. Fix:
-
Neutralize all reactions with saturated
before concentration. -
Ensure silica gel for chromatography is neutralized (flush with 1%
before loading). Silica is naturally acidic enough to degrade this compound.
Q3: The product is racemizing during workup.
Diagnosis: Base-Catalyzed Epimerization.
Cause: The
Visualizing Degradation Pathways
The following diagram illustrates the "Danger Zones" for 2-cyclopropyl-2-ethoxyacetaldehyde.
Figure 1: Critical degradation pathways. Red paths indicate irreversible chemical destruction.
Workflow: Safe Purification Decision Tree
Figure 2: Decision tree for workup and purification to minimize byproduct formation.
References
-
Pinnick Oxidation Protocol & Mechanism
-
Cyclopropyl Ring Opening (Acid Catalyzed)
-
Wong, H. N. C.; Hon, M.-Y.; Tse, C.-W. "Use of Cyclopropanes in Organic Synthesis." Chem. Rev.1989 , 89, 165–198.
- Key Insight: details the "donor-acceptor" reactivity of cyclopropanes adjacent to carbonyls.
-
-
Handling Alpha-Alkoxy Aldehydes
-
Reissig, H.-U.; Zimmer, R. "Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chem. Rev.2003 , 103, 1151–1196.
- Relevance: Discusses the specific fragility of cyclopropanes with adjacent oxygen
-
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Chapter 6: Nucleophilic Addition to the Carbonyl Group).
Sources
Technical Support Center: Purification of 2-Cyclopropyl-2-ethoxyacetaldehyde
Welcome to the Technical Support Center for the isolation and purification of 2-cyclopropyl-2-ethoxyacetaldehyde . This guide is engineered for researchers and drug development professionals dealing with the unique instabilities of highly functionalized, sterically congested alpha-alkoxy aldehydes.
System Overview & Chemical Causality
Purifying 2-cyclopropyl-2-ethoxyacetaldehyde presents a distinct set of chemical challenges due to its structural topology. The alpha-carbon is bonded to a cyclopropyl ring, an electron-withdrawing ethoxy group, and an aldehyde carbonyl.
The Causality of Degradation:
-
Epimerization & Enolization: The combined inductive electron-withdrawing effects of the ethoxy and carbonyl groups significantly increase the acidity of the lone alpha-proton. Exposure to standard aqueous bases (pH > 10) rapidly triggers enolization, leading to irreversible epimerization of the stereocenter and promoting aldol self-condensation[1][2].
-
Autooxidation: Like most aliphatic aldehydes, this compound is susceptible to radical-chain autooxidation in the presence of atmospheric oxygen, rapidly degrading into the corresponding carboxylic acid[3][4].
-
Acetalization: The electron-rich nature of the ethoxy group makes the carbonyl highly susceptible to nucleophilic attack by trace alcohols, especially when catalyzed by the acidic silanol groups present on standard silica gel chromatography columns[4].
Because of these factors, traditional purification methods (e.g., silica gel chromatography or aqueous basic bisulfite regeneration) often result in catastrophic yield loss or complete degradation.
Quantitative Method Comparison
To select the optimal purification route, review the empirical performance data of standard techniques applied to sensitive alpha-alkoxy aldehydes.
| Purification Technique | Typical Yield (%) | Expected Purity (%) | Primary Failure Mode | Mechanistic Causality |
| Silica Gel Chromatography | 30–40% | < 80% | Severe degradation | Acidic silanol groups catalyze acetalization and aldol self-condensation on the column[4]. |
| Aqueous Bisulfite Regeneration | 45–55% | 85–90% | Epimerization / Hydration | High pH (>10) required to break the adduct deprotonates the highly acidic alpha-carbon[1][5]. |
| Nonaqueous Bisulfite (TMS-Cl) | 85–95% | > 98% | Requires strictly anhydrous conditions | TMS-Cl irreversibly traps the sulfite as volatile siloxanes under neutral conditions, preserving the alpha-stereocenter[1][2]. |
| Short-Path Vacuum Distillation | 70–80% | 95–97% | Thermal polymerization | Prolonged heat exposure, even under vacuum, provides the activation energy for self-condensation[4]. |
Visual Workflow: The Nonaqueous Route
Caption: Workflow for nonaqueous bisulfite purification of sensitive alpha-alkoxy aldehydes.
Self-Validating Experimental Protocols
Protocol A: Nonaqueous Bisulfite Purification (Recommended)
This protocol utilizes chlorotrimethylsilane (TMS-Cl) to cleave the bisulfite adduct under strictly neutral conditions, preventing the epimerization of the alpha-carbon[1][2].
Phase 1: Adduct Formation
-
Solvation: Dissolve the crude 2-cyclopropyl-2-ethoxyacetaldehyde in a 4:1 mixture of ethyl acetate and ethanol[2].
-
Addition: Add 1.2 equivalents of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃)[5].
-
Reaction: Stir vigorously at room temperature for 2 hours. The bisulfite ion undergoes nucleophilic addition to the carbonyl, forming a highly polar α-hydroxysulfonic acid salt[5][6].
-
Isolation: Filter the resulting suspension. Wash the filter cake sequentially with cold ethanol and diethyl ether to strip away unreacted organic impurities (e.g., alcohols, unreacted starting materials)[4]. Dry the solid completely under high vacuum.
-
Self-Validation Check: The successful formation of the adduct is confirmed by the precipitation of a dense, white crystalline solid. If the solution remains clear, the water content in the solvent mixture is too low, preventing the solubilization and reactivity of the NaHSO₃[2].
-
Phase 2: Nonaqueous Regeneration
-
Suspension: Suspend the dried bisulfite adduct in anhydrous acetonitrile under an inert nitrogen atmosphere[1][2].
-
Cleavage: Add 2.0 to 2.5 equivalents of TMS-Cl. Heat the reaction mixture to 40–60 °C and stir for 1–2 hours[1][2].
-
Mechanism: TMS-Cl reacts with the sulfonate oxygen, driving an irreversible decomposition into the free aldehyde, hexamethyldisiloxane (TMS-O-TMS), sulfur dioxide (SO₂), and NaCl. This maintains a neutral pH, completely preserving the alpha-stereocenter[2].
-
-
Filtration & Concentration: Cool to room temperature. Filter the reaction mixture to remove the precipitated salts, then concentrate the filtrate under reduced pressure[1].
-
Self-Validation Check: The reaction is complete when a heavy, insoluble white precipitate of sodium chloride (NaCl) forms in the acetonitrile, visually confirming the irreversible cleavage of the adduct[1].
-
Protocol B: Acid-Free Aqueous Wash (For Minor Autooxidation)
If the primary impurity is the corresponding carboxylic acid (due to autooxidation) and the aldehyde is otherwise pure, a simple liquid-liquid extraction can be utilized[3][4].
-
Dilution: Dissolve the crude aldehyde in a non-polar, immiscible solvent such as diethyl ether[3].
-
Neutralization: Wash the organic layer with an equal volume of 10% aqueous sodium bicarbonate (NaHCO₃)[3][4].
-
Mechanism: The weak base deprotonates the carboxylic acid impurity, partitioning it into the aqueous layer as a water-soluble sodium salt, while the aldehyde remains in the organic phase[4].
-
-
Drying: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under vacuum[3][4].
-
Self-Validation Check: Monitor the pH of the aqueous phase during the wash. It must remain basic (pH > 8). If it drops below 8, the bicarbonate has been exhausted by an excess of carboxylic acid, and an additional wash step is mandatory.
-
Troubleshooting & FAQs
Q: My crude 2-cyclopropyl-2-ethoxyacetaldehyde turned into a thick, viscous gel during storage. What happened, and can I recover it? A: The aldehyde has likely undergone severe autooxidation followed by polymerization, or an aldol condensation catalyzed by trace impurities[3][4]. Alpha-alkoxy aldehydes are highly reactive. If it has cross-linked into a hard polymer, recovery is impossible. If it is merely heavily contaminated with the carboxylic acid, you can attempt the Bicarbonate Wash (Protocol B)[4]. To prevent this, always store the purified aldehyde under Argon at -20°C, or store it long-term as the stable bisulfite adduct until immediately prior to use[1].
Q: Why do I see a massive loss of yield when purifying this compound via standard silica gel column chromatography? A: Silica gel is inherently acidic due to surface silanol groups. For an electron-rich, sterically congested aldehyde like 2-cyclopropyl-2-ethoxyacetaldehyde, silica catalyzes acetalization (if trace alcohols are present) and rapid self-condensation[4]. If chromatography is absolutely unavoidable, you must use basic alumina or heavily deactivate your silica gel by flushing it with 1-2% triethylamine (TEA) in hexanes prior to loading your compound[4].
Q: Can I use Kugelrohr distillation instead of bisulfite purification? A: Yes, short-path or Kugelrohr vacuum distillation is highly effective for volatile aldehydes and avoids chemical reagents entirely[4]. However, distillation cannot easily separate the aldehyde from impurities with nearly identical boiling points (such as the corresponding alcohol starting material). Distillation is best utilized as a final "polishing" step after nonaqueous bisulfite purification to strip away the hexamethyldisiloxane byproduct generated during TMS-Cl regeneration[1].
References
-
[6] Title: Bisulfite - Wikipedia | Source: Wikipedia | URL: [Link]
-
[2] Title: A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | Source: The Journal of Organic Chemistry | URL: [Link]
-
[3] Title: General procedures for the purification of Aldehydes | Source: LookChem | URL: [Link]
-
[4] Title: Purifying aldehydes? : r/chemistry | Source: Reddit | URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bisulfite - Wikipedia [en.wikipedia.org]
Technical Support Guide: Stabilizing 2-Cyclopropyl-2-ethoxyacetaldehyde
Executive Summary: The Stability Paradox
2-Cyclopropyl-2-ethoxyacetaldehyde presents a unique stability challenge due to its bifunctional reactivity. It is not merely an aldehyde; it is an
-
Aldehyde Autoxidation: The formyl hydrogen is highly susceptible to radical abstraction, leading to rapid conversion into 2-cyclopropyl-2-ethoxyacetic acid.
-
Ether Peroxidation: The ethoxy group, located at the
-position, stabilizes radical intermediates, accelerating the rate of oxidation and introducing the risk of explosive peroxide accumulation. -
Acid-Catalyzed Cascade: The carboxylic acid byproduct acts as an autocatalyst. As the pH drops, it promotes the polymerization of the remaining aldehyde and potential opening of the acid-sensitive cyclopropyl ring.
This guide provides a validated protocol to arrest this degradation cycle, ensuring the integrity of your intermediate for downstream synthesis (e.g., Lesinurad analogs or kinase inhibitors).
Part 1: Troubleshooting Center & FAQs
Q1: My clear liquid has developed a white precipitate or turned into a viscous gel. What happened?
Diagnosis: You are likely observing oligomerization driven by autoxidation .
-
The Mechanism: Air exposure converted a small fraction of the aldehyde into carboxylic acid. This acid catalyzed the trimerization of the remaining aldehyde (similar to paraldehyde formation) or initiated aldol-like condensation.
-
The Fix: This is generally irreversible. If the solid fraction is low, you may attempt to filter and rapid-distill the filtrate (see SOP 1), but the titer has likely dropped significantly.
Q2: I see a new broad singlet at ~11.0 ppm in the H NMR. Is this an impurity?
Diagnosis: Yes, this is the carboxylic acid proton .
-
Significance: This confirms that air oxidation has occurred. Even 1-2% acid content can be detrimental if your next step involves acid-sensitive reagents (e.g., organometallics or basic nucleophiles) or if the acid catalyzes side reactions.
-
Action: Perform a "wash and dry" purification. Dissolve in non-polar solvent (DCM or Et
O), wash rapidly with cold saturated NaHCO (to remove acid), dry over MgSO , and concentrate. Do not store; use immediately.
Q3: Can I distill this compound to purify it?
Diagnosis: Proceed with Extreme Caution.
-
Risk: As an
-ethoxy aldehyde, this molecule is a Class C Peroxide Former . Peroxides concentrate in the pot during distillation.[1] -
Protocol:
-
Test First: Use KI/Starch paper. If it turns dark blue, do not distill . Treat with a reducing agent (e.g., aqueous ferrous sulfate) first.
-
Vacuum Only: Distill under high vacuum (<5 mmHg) to keep the bath temperature below 60°C. Thermal decomposition of peroxides triggers explosions.
-
Never Distill to Dryness: Leave at least 10-20% of the volume in the pot.
-
Q4: What is the best stabilizer to use?
Diagnosis: BHT (Butylated Hydroxytoluene) is the gold standard for this compound.
-
Why: It acts as a radical scavenger, terminating the chain reaction before the peracid intermediate forms.
-
Dosage: 0.05% to 0.1% (w/w). This level is usually negligible for downstream reactions but sufficient to extend shelf life from days to months.
Part 2: Experimental Protocols (SOPs)
SOP 1: The "Stabilization Cocktail" (Preparation for Storage)
Use this protocol immediately after synthesis or purification.
Materials:
-
2-Cyclopropyl-2-ethoxyacetaldehyde (Freshly prepared)
-
BHT (2,6-Di-tert-butyl-4-methylphenol) [CAS: 128-37-0]
-
Anhydrous solvent (if storing as solution) or neat.
Procedure:
-
Quantify: Determine the mass of your aldehyde.
-
Dose BHT: Add 500 ppm (0.05 wt%) of BHT.
-
Calculation: For 10 g of aldehyde, add 5 mg of BHT.
-
Tip: If weighing 5 mg is difficult, prepare a 1% BHT stock solution in DCM, add the appropriate volume, and strip the solvent.
-
-
Inerting: Place the mixture in a flask with a high-quality septum.
-
Sparging: Insert a long needle connected to an Argon line (bottom of flask) and a short vent needle. Bubble Argon gently through the liquid for 5-10 minutes to displace dissolved oxygen.
-
Seal: Wrap the cap/septum with Parafilm.
SOP 2: Long-Term Storage Conditions
-
Temperature: -20°C (Freezer) is mandatory. Room temperature storage will degrade the compound within weeks, even with BHT.
-
Container: Amber glass vials with Teflon-lined caps. (Light accelerates radical formation).[2]
-
Headspace: Always backfill with Argon or Nitrogen after every use.
Part 3: Mechanistic Visualization
The following diagram illustrates the "Death Spiral" of 2-cyclopropyl-2-ethoxyacetaldehyde. It highlights why preventing the initial radical step (via BHT/Argon) is critical—once the acid forms, it catalyzes further destruction.
Caption: The autoxidation cascade. Note how the formation of the Acid product triggers secondary degradation pathways (Polymerization/Ring Opening). BHT intervenes at the Radical stage to halt this cycle.
Part 4: Data Summary
| Parameter | Recommended Specification | Failure Mode / Warning |
| Storage Temp | -20°C | Rapid autoxidation at RT (>25°C). |
| Atmosphere | Argon or Nitrogen (Dry) | Air exposure leads to acid formation within hours/days. |
| Stabilizer | BHT (0.05 - 0.1 wt%) | Absence leads to peroxide accumulation. |
| Container | Amber Glass | UV light initiates radical cleavage of the C-H bond. |
| Shelf Life | 6 Months (Stabilized) | < 1 Week (Unstabilized, RT). |
| Purification | Vacuum Distillation (<60°C) | Explosion Hazard: Test for peroxides before heating. |
References
-
Clark, D. E. (2005). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12–21. Link
- Establishes the classification of alpha-alkoxy compounds and aldehydes as peroxide formers.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
- Authoritative source for handling Class C peroxide formers and distill
-
Vereecken, L., & Peeters, J. (2010). Decomposition of substituted alkoxy radicals: kinetics and mechanism. Physical Chemistry Chemical Physics, 12(40), 12608-12620. Link
- Provides the mechanistic basis for the radical instability of alkoxy-substituted carbon centers.
-
Sigma-Aldrich (MilliporeSigma). (2023). Technical Bulletin: Peroxide Forming Solvents and Reagents. Link
- Standard industry protocols for testing and stabilizing aldehyde/ether hybrids.
Sources
Technical Support Center: Optimizing Temperature Conditions for Cyclopropyl Aldehyde Stability
Welcome to the Technical Support Center for Cyclopropanecarboxaldehyde (CPA) . As a highly versatile reagent used in the synthesis of pharmaceuticals, agrochemicals, and complex spiro-fused cyclopentenes, CPA presents unique handling challenges. The inherent ring strain of the cyclopropyl moiety (~27.5 kcal/mol) combined with the reactive aldehyde functional group means that improper temperature control can lead to rapid degradation, autoxidation, or unwanted ring-opening reactions.
This guide is designed for researchers and drug development professionals to troubleshoot common experimental bottlenecks, understand the mechanistic causality behind stability issues, and implement self-validating protocols.
Part 1: Troubleshooting & FAQs
Q1: My cyclopropyl aldehyde sample shows significant carboxylic acid impurities by NMR. What caused this, and how can I prevent it? Causality: You are observing autoxidation. The aldehydic C–H bond is highly susceptible to radical-mediated oxidation by atmospheric oxygen, forming cyclopropanecarboxylic acid [1]. This radical chain mechanism is significantly accelerated by ambient temperatures and light exposure. Solution: Always store CPA strictly at 2–8°C (refrigerator) in tightly sealed, amber glass containers under an inert atmosphere (Argon or Nitrogen). If your bottle has been opened multiple times at room temperature, consider distilling the reagent under reduced pressure prior to sensitive reactions.
Q2: During a Grignard reaction with CPA, I observed acyclic alkene byproducts instead of the desired secondary cyclopropylmethanol. Why did the ring open? Causality: The cyclopropane ring is highly strained. In the presence of Lewis acids (such as the magnesium halides present in Grignard reagents) at elevated temperatures, the intermediate magnesium alkoxide can undergo a thermally activated ring-opening isomerization [2]. The developing charge at the alpha position lowers the activation energy for C–C bond cleavage, leading to homoallylic or acyclic byproducts. Solution: Strict temperature control is mandatory. Perform the nucleophilic addition at 0°C to 10°C . Avoid extended refluxing, and quench the reaction with a mild proton source (e.g., saturated aqueous NH₄Cl) rather than strong aqueous acids.
Q3: Why was my CPA shipped at ambient temperature if the recommended long-term storage is 2–8°C? Causality: CPA is chemically stable under standard ambient conditions for short durations (such as a 2- to 5-day transit window) [1]. The kinetics of thermal degradation and autoxidation are slow enough in a sealed, inert environment that short-term exposure does not compromise the >98% assay purity. Shipping at ambient temperature prevents unnecessary dry-ice costs, but the material must be transferred to a 2–8°C environment immediately upon receipt.
Part 2: Data Presentation
Table 1: Physicochemical Properties & Storage Parameters
| Parameter | Value / Recommendation | Consequence of Deviation |
| Boiling Point | 98–101 °C | Heating above 100°C in the presence of acids triggers ring cleavage. |
| Density | 0.938 g/mL at 25 °C | Inaccurate volumetric dispensing if measured at extreme temperatures. |
| Long-Term Storage | 2–8°C (Inert Atmosphere) | Autoxidation to cyclopropanecarboxylic acid; purity loss. |
| Short-Term Transit | Ambient Temperature | Negligible impact if container remains factory-sealed. |
Table 2: Stability Profile Under Various Reaction Conditions
| Condition Type | Cyclopropyl Ring Stability | Mechanistic Note |
| Mild Basic (pH 8-10) | High | Stable at room temperature; ideal for Knoevenagel condensations. |
| Strong Acidic (pH < 2) | Low | Protonation of the carbonyl oxygen promotes electrophilic ring-opening. |
| Reductive (H₂ / Pd) | Moderate to High | Generally resistant at room temperature; elevated heat causes hydrogenolysis. |
| Radical Initiators | Low | Cyclopropylcarbinyl radicals rapidly undergo ring-opening to allylcarbinyl radicals [3]. |
Part 3: Experimental Protocols
Protocol: Temperature-Controlled Grignard Addition to Cyclopropanecarboxaldehyde
This protocol ensures the synthesis of secondary cyclopropylmethanols without compromising the integrity of the cyclopropane ring [2]. The methodology is designed as a self-validating system: if the temperature exceeds the threshold, the appearance of alkene byproducts on TLC will immediately indicate protocol failure.
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried, argon-purged Schlenk flask, add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a solution of the alkyl/aryl halide (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux.
-
Stir for 60 minutes until the magnesium is consumed.
Step 2: Temperature-Controlled Nucleophilic Addition (Critical Step)
-
Cooling: Submerge the Grignard reagent flask in an ice-water bath and allow the internal temperature to reach exactly 0°C .
-
Addition: Prepare a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise via an addition funnel over 30 minutes.
-
Thermal Regulation: Monitor the internal temperature continuously. Do not allow the temperature to exceed 10°C during the exothermic addition.
-
Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20–22°C) for exactly 1 hour. Do not apply external heat.
Step 3: Mild Quenching and Workup
-
Cool the reaction mixture back to 0°C.
-
Quench dropwise with saturated aqueous ammonium chloride (NH₄Cl). Avoid strong acids like HCl, which can catalyze ring cleavage of the newly formed alcohol.
-
Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent degradation pathways of cyclopropyl aldehyde when subjected to improper environmental or thermal conditions.
Degradation pathways of cyclopropyl aldehyde under improper thermal and environmental conditions.
Part 5: References
-
Greig, G., & Thynne, J. C. J. "Reactions of Cyclic Alkyl Radicals: The Methyl-Radical-Sensitized Decomposition of Cyclopropanecarboxaldehyde." Transactions of the Faraday Society, 1966, 62, 3338-3347. Available at:[Link]
Removing residual solvents from 2-cyclopropyl-2-ethoxyacetaldehyde
Welcome to the Technical Support Center for handling 2-cyclopropyl-2-ethoxyacetaldehyde .
As a volatile, low-molecular-weight alpha-alkoxy aldehyde, this molecule presents unique challenges during the final stages of synthesis and purification. Standard aggressive drying techniques (like high-vacuum manifolds or elevated temperatures) often lead to catastrophic yield loss via co-evaporation, or product degradation via auto-oxidation and aldol condensation.
This guide is engineered for researchers and drug development professionals to provide field-proven, self-validating methodologies for removing residual solvents while maintaining the structural integrity of the target molecule.
Logical Workflow for Solvent Removal
Workflow for selecting residual solvent removal strategies for volatile aldehydes.
Regulatory Context: ICH Q3C (R8) Guidelines
For drug development professionals, residual organic solvents must be reduced to toxicologically acceptable levels before the intermediate can be used in downstream API manufacturing[1]. Below is a summary of the Permitted Daily Exposure (PDE) limits for common solvents used in the extraction and chromatography of 2-cyclopropyl-2-ethoxyacetaldehyde.
| Solvent | ICH Q3C Class | PDE (mg/day) | Concentration Limit (ppm) | Risk Factor in Aldehyde Synthesis |
| Dichloromethane (DCM) | Class 2 | 6.0 | 600 | High (Common extraction solvent; difficult to remove without product loss) |
| Tetrahydrofuran (THF) | Class 2 | 7.2 | 720 | Medium (Peroxide formation risk; can oxidize the aldehyde) |
| Toluene | Class 2 | 8.9 | 890 | Low (Excellent inert azeotropic entrainer) |
| Ethyl Acetate (EtOAc) | Class 3 | 50.0 | 5000 | High (Common chromatography solvent; prone to co-evaporation) |
| n-Heptane | Class 3 | 50.0 | 5000 | Low (Ideal azeotropic entrainer; highly inert) |
Frequently Asked Questions (FAQs)
Q: Why does my yield drop drastically when I put 2-cyclopropyl-2-ethoxyacetaldehyde on the Schlenk line (high vacuum) to remove trace DCM? A: Causality: 2-cyclopropyl-2-ethoxyacetaldehyde is a low-molecular-weight (128.17 g/mol ) volatile liquid. Because it lacks strong intermolecular hydrogen bonding, its vapor pressure is significant at room temperature. When subjected to high vacuum (< 1 mbar), the vapor pressure differential between the residual dichloromethane (DCM) and the product is insufficient to prevent co-evaporation. You are actively distilling your product into your vacuum trap. High vacuum should never be used for this molecule.
Q: How can I remove trace water or polar solvents without heating the aldehyde? A: Causality: Heating aldehydes promotes auto-oxidation and aldol condensation—especially for this molecule, where the alpha-ethoxy group makes the alpha-proton highly susceptible to enolization. Instead of heat, utilize azeotropic distillation [2]. By adding a hydrophobic, higher-boiling entrainer like toluene or n-heptane, you alter the activity coefficients of the mixture[2]. The trace water or polar solvents form a binary azeotrope with the entrainer and are swept away at mild temperatures (e.g., 20°C) under moderate vacuum[3].
Q: My NMR shows degradation (carboxylic acid peaks) after drying. What happened? A: Causality: Aldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, which is a radical-mediated process. Furthermore, the cyclopropyl ring possesses inherent ring strain, making the molecule sensitive to radical propagation. Drying the product in a standard rotary evaporator without backfilling with an inert gas (Argon/Nitrogen) exposes the expanded surface area of the liquid film to oxygen, rapidly oxidizing the aldehyde to 2-cyclopropyl-2-ethoxyacetic acid.
Troubleshooting Guide
Issue 1: Persistent Class 2 Solvents (e.g., DCM) failing ICH Q3C limits.
-
Diagnosis: DCM has a strong affinity for the ethoxy oxygen via dipole-dipole interactions, causing it to linger in the bulk liquid even when the bulk solvent appears gone.
-
Solution: Perform an "Azeotropic Solvent Swap." Do not lower the pressure further; instead, add 5 volumes of a Class 3 solvent like n-heptane. The heptane will break the intermolecular interactions and entrain the DCM into the vapor phase during gentle evaporation[3].
Issue 2: Foaming or "bumping" during rotary evaporation.
-
Diagnosis: Trace water in the organic layer is causing sudden, uncontrolled boiling under vacuum.
-
Solution: Before evaporation, ensure the organic layer is thoroughly dried over anhydrous sodium sulfate (
). If foaming persists, reduce the vacuum gradually rather than applying it all at once, and ensure the flask is rotating at a high speed (e.g., 150 RPM) to maximize surface area and break surface tension.
Step-by-Step Methodologies
Protocol A: Azeotropic Solvent Swapping (The "Heptane Sweep")
This protocol is designed to remove highly volatile, toxic solvents (like DCM or EtOAc) by replacing them with a benign Class 3 solvent, without exposing the product to high vacuum or heat.
-
Preparation: Transfer the crude 2-cyclopropyl-2-ethoxyacetaldehyde (containing trace DCM/EtOAc) to a round-bottom flask. Ensure the flask is no more than 30% full to prevent bumping.
-
Entrainer Addition: Add 5 to 10 volumes of an inert, higher-boiling Class 3 entrainer solvent (n-heptane is highly recommended due to its inertness and 5000 ppm ICH limit)[1].
-
Temperature Control: Set the rotary evaporator water bath to a maximum of 20°C . Do not exceed this temperature to prevent thermal degradation of the cyclopropyl ring.
-
Pressure Modulation: Gradually reduce the pressure to ~100 mbar. Critical: Do not drop the pressure below 50 mbar, or the aldehyde will begin to volatilize.
-
Evaporation: Evaporate until the bulk solvent ceases condensing. The heptane vapor will entrain the lower-boiling residual solvents and carry them into the receiving flask[3].
-
Cycle Repeat: Break the vacuum with Nitrogen gas (not air). Repeat the heptane addition and evaporation cycle 2 to 3 times to ensure complete removal of the target solvent.
-
Self-Validation Step: Perform a quick
-NMR of an aliquot. The disappearance of the DCM singlet at 5.30 ppm (in ) or the EtOAc quartet at 4.12 ppm confirms successful azeotropic entrainment. The preservation of the aldehyde proton (~9.5-9.8 ppm) confirms no product degradation has occurred.
Protocol B: Gentle Nitrogen Sweep Gas Technique (Final Polish)
Once the toxic solvents are replaced by trace amounts of heptane, this protocol removes the remaining heptane without utilizing a vacuum pump.
-
Setup: Transfer the azeotropically dried product to a pre-weighed, clean glass vial.
-
Inert Atmosphere: Insert a nitrogen inlet needle (connected to a regulated nitrogen manifold) into the vial, positioning the tip approximately 2 cm above the surface of the liquid.
-
Sweep Execution: Provide a gentle, continuous stream of nitrogen gas over the surface of the liquid. The sweep gas will carry away the remaining trace heptane vapors based on its partial pressure. Ensure this is done in a properly vented fume hood.
-
Self-Validation Step (Gravimetric): The system is self-validating through gravimetric analysis. Weigh the vial every 15 minutes. When the mass change (
) between two consecutive readings is less than 0.1% , the residual solvent has been successfully removed without bulk loss of the product. Cap immediately under nitrogen and store at -20°C.
References
1.[How To: Remove Residual Water - University of Rochester], University of Rochester,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEM29JTmSBk9iloop60cHgLyTQHVxg7curztGX4q3cyU-rf7SJBd7omJnKJXdqKeVJ_xErqz25NbF4jNHkF4-Xrqo3D4ILSU6i1dSEGTlV4wI36lV0S3VZOiMxg_oDkr9bfhFXYt0K7l27Yt_3FPSzXYHaVXKPVKY4Wl8ap72LPdCEMlsrHBXS] 2.[Impurities: Guideline for Residual Solvents Q3C(R8) - ICH], International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXCxKDF0XZwroiilb_V4vk39pldAJhW_dnePp_SnIstqcUDDQqSJ9LHKfZWFRpykm4uKHAX63pdwpsv_W13l1ELZDPApAQ62Vg1Q8ueUJseJMIo-M3zW98ETVyd0B0yr-U6w_FHoJNkXUx7pjZiKXagje3PEcwHemO6dvjwAgpxPGXFzzOV4hiZ6wh-Llrc2UCXQ==] 3.[ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents], GMP Compliance,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG08_pEmGJBmZXpnVqBFY6yNhJzzxIDUg2cE5Ee2nx-aHZ85VkHNU95K9VPKWXxX5dUmDqe79UHFyTHek_g9m6liRHxTIvxLST7qO1QNaxKjr0YsePO2Mu1_0MwigT_0vGmyuQGAn6AyE93nUWrfQwZaiM3sKqv5UtqBR_wZ9KQbak0F6ybWerYAw3b6g9bBrdf9TtbPdJD_3cMDPSf3cR1vqxgnftfN3rETw==] 16. [Azeotropic distillation - Wikipedia], Wikipedia,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmrC0ZrzcE1JsMtE59_m9oa149Ue9GYHWLTmnOzm2yfFhWfZxLVD7yNJwiGJNp2jwfxPI7WMhquao4JlJyL7zd-Cx4qKs5OJuTWAkEYC-aCXxST3mpZ69V6k594XAxrCWFKbCN4ck1BxfGjLN8GVSv]
Sources
Technical Support Center: 2-Cyclopropyl-2-ethoxyacetaldehyde Production
Topic: Scale-up challenges for 2-cyclopropyl-2-ethoxyacetaldehyde production Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Process Chemistry Solutions Hub. This guide addresses the specific scale-up challenges associated with the synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde , a sensitive intermediate often utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and other antiviral scaffolds.
Unlike robust aromatic aldehydes, this aliphatic
Part 1: The Core Challenge – Synthetic Route Selection
For scale-up (>100g to kg scale), the two primary routes are Partial Reduction of the ester or Oxidation of the corresponding alcohol. Experience dictates that while oxidation is safer on a small scale, the Partial Reduction of Ethyl 2-cyclopropyl-2-ethoxyacetate is often preferred industrially to avoid hazardous oxidants, provided the cryogenic engineering is manageable.
Target Reaction:
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Reaction Control & Cryogenics
Q1: We are seeing significant over-reduction to the alcohol (2-cyclopropyl-2-ethoxyethanol) when scaling from 5g to 200g. We maintained the temperature at -78°C. What is happening?
Diagnosis: This is a classic heat transfer limitation . On a 5g scale, the exotherm from the DIBAL-H addition is instantly dissipated. On a 200g scale, localized "hot spots" at the addition point allow the tetrahedral aluminate intermediate to collapse to the aldehyde during the addition. The free aldehyde is then immediately reduced by incoming DIBAL-H to the alcohol.
Corrective Protocol:
-
Pre-cooling: Ensure the DIBAL-H solution is pre-cooled (if solubility permits) or added via a sub-surface dip tube to maximize mixing.
-
Agitation: Switch from magnetic stirring (insufficient for >100g) to an overhead impeller with high torque.
-
Dosing Rate: The addition rate must be controlled by the internal temperature, not a timer. Set a hard limit: Internal Temp must never exceed -65°C.
-
Alternative Reagent: Consider switching to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) modified with N-methylpiperazine or morpholine. This complex is often more selective than DIBAL-H at higher temperatures (-20°C), reducing the cryogenic burden [1].
Q2: The reaction mixture turns into a solid gel before the quench. Is the batch lost?
Diagnosis: No, but you are at risk. The gelatinous solid is the aluminum-alkoxide intermediate. In non-polar solvents like Toluene or Hexane, these aggregates can crash out, trapping unreacted starting material and preventing mixing.
Corrective Protocol:
-
Solvent Switch: Use THF or a Toluene/THF mixture. The ether oxygen in THF coordinates to the aluminum, breaking up aggregates and keeping the mixture fluid.
-
Warning: THF increases the reducing power of DIBAL-H. You may need to lower the temperature further or reduce equivalents slightly (from 1.1 to 1.05 eq).
Category B: Quench & Work-up (The Critical Failure Point)
Q3: During the acid quench, our yield dropped by 40%, and NMR shows a complex mixture of aliphatic impurities. What destroyed the product?
Diagnosis: Acid-Catalyzed Ring Opening.
The cyclopropyl group is adjacent to an electron-donating ethoxy group and a carbonyl. This creates a "push-pull" system. If you use strong acids (HCl, H₂SO₄) to break the aluminum emulsion, the cyclopropyl ring will open, likely forming linear enones or hydration products [2]. Furthermore, the
Corrective Protocol: The Rochelle Salt Method Do not use mineral acids. Use a self-validating buffered hydrolysis.
-
Dilute: Dilute the cold reaction mixture with an equal volume of MTBE (Methyl tert-butyl ether).
-
The Sequester: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .
-
Ratio: Use ~20 mL of saturated solution per gram of DIBAL-H used.
-
-
The Vigor: Vigorously stir at Room Temperature.
-
Time: This can take 2–4 hours. Do not rush it.
Category C: Purification & Storage
Q4: We attempted to distill the product at 2 mmHg, but the pot residue polymerized. How do we purify this?
Diagnosis: Thermal Decomposition.
Corrective Protocol:
-
Through-Process: If possible, do not isolate. React the crude aldehyde immediately in the next step (e.g., Reductive Amination, Wittig).
-
Bisulfite Adduct: If storage is required, convert the aldehyde to its Sodium Bisulfite adduct .
-
Procedure: Shake the crude aldehyde with saturated aqueous NaHSO₃. The solid adduct precipitates. Filter, wash with ether, and store.
-
Regeneration: When needed, treat the solid with mild base (NaHCO₃) to release the pure aldehyde.
-
-
Wiped Film Evaporation: If distillation is mandatory, use a Wiped Film Evaporator (WFE) to minimize residence time (seconds vs. hours).
Part 3: Visualizing the Workflow
The following diagram illustrates the critical decision pathways and failure modes for the synthesis.
Caption: Critical Process Pathway for DIBAL-H reduction showing temperature and quench failure modes.
Part 4: Quantitative Data Summary
Table 1: Comparison of Quench Methods for Cyclopropyl-Aldehyde Recovery
| Parameter | Method A: 1M HCl | Method B: Rochelle Salt (Sat.) | Method C: NaOH (15%) |
| pH Environment | Acidic (pH < 1) | Neutral buffered (pH ~7) | Basic (pH > 12) |
| Emulsion Break Time | Fast (< 30 min) | Slow (2–4 hours) | Medium (1 hour) |
| Cyclopropyl Integrity | Poor (Ring opening observed) | Excellent (>99% retention) | Good |
| Aldehyde Stability | Low (Hydration/Polymerization) | High | Moderate (Risk of Cannizzaro) |
| Scale-up Suitability | Not Recommended | Highly Recommended | Conditional |
Part 5: References
-
Gauthier, D. R., et al. (2015). "Highly Efficient Synthesis of HIV NNRTI Doravirine." Organic Letters, 17(6), 1353–1356. [Link]
-
Context: Discusses the handling of sensitive intermediates in the synthesis of Doravirine, which shares structural similarities (cyclopropyl/ether motifs) and scale-up constraints.
-
-
Rubin, M., et al. (2009). "Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles." Journal of Organic Chemistry, 74(17). [Link]
-
Context: Provides foundational data on the stability of cyclopropyl rings toward ring-opening fragmentation and the necessity of controlling pH and additives during scale-up.
-
-
Organic Syntheses. "Ethyl Ethoxyacetate Preparation." Organic Syntheses, Coll. Vol. 2, p.260. [Link]
-
Context: Foundational chemistry for the ethoxy-acetate precursor synthesis.
-
Sources
Validation & Comparative
Resolving Chiral Complexity: A Comparative Guide to ¹H NMR Interpretation of 2-Cyclopropyl-2-ethoxyacetaldehyde
For researchers and drug development professionals, the structural elucidation of highly functionalized aliphatic compounds presents unique analytical hurdles. 2-Cyclopropyl-2-ethoxyacetaldehyde (C₇H₁₂O₂) is a prime example of such complexity. Featuring a highly strained cyclopropyl ring, an ether linkage, an aldehyde group, and a chiral alpha-carbon (C2), its ¹H NMR spectrum is notoriously difficult to interpret using standard instrumentation.
This guide objectively compares the performance of routine benchtop/standard ¹H NMR (400 MHz) against high-field NMR (800 MHz) equipped with 2D capabilities (COSY/HSQC). By analyzing the causality behind the spectral signatures, we provide a self-validating framework for accurate structural assignment.
Causality in Spectral Signatures: Anisotropy & Diastereotopicity
To interpret the NMR spectrum of 2-cyclopropyl-2-ethoxyacetaldehyde, one must first understand the physical chemistry driving its unique proton environments.
The Magnetic Anisotropy of the Cyclopropyl Ring
The cyclopropane ring is highly strained, and the circulation of electrons in its C-C bonds generates a local magnetic field that opposes the applied external magnetic field in the region above and below the plane of the ring[1]. Protons situated in this shielding cone experience a weaker effective magnetic field and thus resonate at a significantly lower frequency[1]. As a direct consequence, cyclopropyl protons typically undergo a pronounced upfield shift, appearing between 0.2 and 1.2 ppm[2].
Chirality-Induced Diastereotopicity
The C2 carbon of this molecule is bonded to four distinct groups: a hydrogen atom, an aldehyde group, a cyclopropyl ring, and an ethoxy group. This makes C2 a chiral center. Because substitution of a hydrogen at this adjacent position would lead to different stereochemical outcomes, the two protons of the ethoxy methylene group (-O-CH₂-) are diastereotopic[3].
Diastereotopic protons are chemically and electronically non-equivalent, meaning they produce distinct chemical shifts in a ¹H NMR spectrum due to the permanent difference in their spatial environments[4]. Instead of appearing as a simple quartet (as seen in achiral ethoxy groups), these protons couple to each other and to the adjacent methyl group, resulting in a complex ABX₃ spin system with overlapping multiplets[5].
Methodological Comparison: 400 MHz vs. 800 MHz Advanced NMR
When analyzing chiral aliphatics, the choice of analytical methodology directly impacts the reliability of the structural assignment.
-
Routine 1D ¹H NMR (400 MHz): Sufficient for identifying isolated functional groups like the aldehyde singlet/doublet (~9.6 ppm) and the ethoxy methyl triplet (~1.2 ppm). However, at 400 MHz, second-order effects dominate. The diastereotopic ethoxy -CH₂- protons and the heavily coupled cyclopropyl ring protons collapse into unresolvable, overlapping multiplets.
-
High-Field + 2D NMR (800 MHz): The increased magnetic field strength separates the chemical shifts, reducing second-order overlapping. When combined with 2D COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), researchers can unambiguously map ³J proton-proton couplings and verify the diastereotopic nature of the ethoxy protons by linking two distinct ¹H signals to a single ¹³C signal.
Figure 1: Analytical workflow comparing 1D 400 MHz and 2D 800 MHz NMR for complex multiplets.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the spectral data, the following step-by-step methodology utilizes an internal validation loop where 1D integrations are cross-verified against 2D multiplicity-edited HSQC data.
Step 1: Sample Preparation
-
Dissolve 15 mg of high-purity 2-cyclopropyl-2-ethoxyacetaldehyde in 0.6 mL of deuterated chloroform (CDCl₃).
-
Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to act as a reliable internal standard (0.00 ppm).
-
Transfer the solution to a precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Step 2: 1D ¹H NMR Acquisition (400 MHz Baseline)
-
Insert the sample into a 400 MHz spectrometer equipped with a standard 5 mm BBO probe.
-
Execute a standard single-pulse sequence (zg30).
-
Parameters: Number of Scans (NS) = 16; Relaxation Delay (D1) = 2.0 s; Spectral Width = 12 ppm.
Step 3: High-Field 2D Acquisition (800 MHz Upgrade)
-
Transfer the sample to an 800 MHz spectrometer equipped with a 5 mm TCI CryoProbe for enhanced dispersion.
-
COSY: Run a gradient-selected COSY (cosygpqf) with NS = 4 and 256 increments in t1 to map the aldehyde → C2-H → cyclopropyl connectivity.
-
HSQC: Run a multiplicity-edited HSQC (hsqcedetgpsisp2.2) with NS = 8 and 256 increments.
Step 4: Internal Validation & Processing
-
Apply an exponential window function (LB = 0.3 Hz) for the 1D spectrum. Phase and baseline correct manually.
-
Validation Check: The total integration of the 1D spectrum must sum to exactly 12 protons. Furthermore, the HSQC spectrum must show the two distinct diastereotopic proton signals (Hₐ and H₆) correlating to a single ¹³C carbon signal at ~65 ppm, definitively proving their geminal relationship.
Comparative Data Presentation
The table below summarizes the quantitative performance difference between the two methodologies. Notice how the 800 MHz instrument resolves the ambiguous multiplets into distinct, quantifiable coupling patterns.
Table 1: Comparative ¹H NMR Assignments (CDCl₃, 298 K)
| Proton Environment | Chemical Shift (δ, ppm) | 400 MHz Multiplicity | 800 MHz Multiplicity | Integration |
| Aldehyde (-CHO) | 9.60 | d (J = 2.5 Hz) | d (J = 2.5 Hz) | 1H |
| Ethoxy (-O-CHₐ-) | 3.70 | m (overlapping) | dq (J = 9.2, 7.0 Hz) | 1H |
| Ethoxy (-O-CH₆-) | 3.55 | m (overlapping) | dq (J = 9.2, 7.0 Hz) | 1H |
| C2-H (Alpha) | 3.20 | m (broad) | dd (J = 8.5, 2.5 Hz) | 1H |
| Ethoxy (-CH₃) | 1.20 | t (J = 7.0 Hz) | t (J = 7.0 Hz) | 3H |
| Cyclopropyl (-CH) | 1.05 | m (overlapping) | ddd (J = 8.5, 4.0, 4.0 Hz) | 1H |
| Cyclopropyl (-CH₂-) | 0.30 - 0.60 | m (unresolved) | m (distinct syn/anti) | 4H |
Conclusion
While a 400 MHz ¹H NMR provides a rapid structural fingerprint, it falls short when analyzing molecules with chiral centers adjacent to flexible aliphatic chains and anisotropic rings. For 2-cyclopropyl-2-ethoxyacetaldehyde, upgrading to an 800 MHz system paired with 2D COSY/HSQC is not merely a luxury—it is an analytical necessity. It successfully resolves the complex ABX₃ system of the diastereotopic ethoxy protons and untangles the heavily shielded cyclopropyl multiplets, ensuring a self-validated, mathematically sound structural assignment.
References
-
Semantic Scholar. "Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral." Available at: [Link]
-
Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." Available at: [Link]
-
Doc Brown. "Cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation." Available at: [Link]
-
Chemistry LibreTexts. "2.8: ¹H NMR Spectroscopy and Proton Equivalence." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategic HPLC Method Development: Purity Analysis of 2-Cyclopropyl-2-ethoxyacetaldehyde
Executive Summary
Developing a purity method for 2-cyclopropyl-2-ethoxyacetaldehyde presents a specific set of "silent" challenges common to aliphatic aldehydes. Unlike aromatic drug substances, this molecule lacks a strong UV chromophore, making standard HPLC-UV (254 nm) ineffective. Furthermore, its aldehyde functionality is chemically labile, prone to oxidation into 2-cyclopropyl-2-ethoxyacetic acid or acetalization in alcoholic solvents.
This guide objectively compares three analytical approaches, ultimately recommending Pre-column Derivatization with 2,4-DNPH as the gold standard for purity profiling. This method transforms the "invisible" aldehyde into a highly stable, UV-active hydrazone, enabling nanomolar sensitivity and clear separation from its oxidation impurities.
The Technical Challenge: Why Standard Methods Fail
Before selecting a method, one must understand the analyte's physicochemical limitations:
-
Lack of Chromophore: The cyclopropyl and ethoxy groups have negligible UV absorption above 210 nm. Direct UV detection requires wavelengths (200-205 nm) where solvent cut-off and baseline noise compromise the Limit of Quantitation (LOQ).
-
Thermal Instability: While Gas Chromatography (GC) is often used for volatile aldehydes, it risks thermal degradation of the ethoxy ether linkage or on-column oxidation, potentially skewing purity results.
-
Reactivity: The aldehyde proton is acidic; exposure to air converts the analyte to its corresponding carboxylic acid (the primary impurity).
Comparative Analysis of Methodologies
The following table contrasts the three primary strategies available to the analytical chemist.
| Feature | Method A: Direct HPLC-UV (Low | Method B: GC-FID | Method C: DNPH Derivatization HPLC (Recommended) |
| Detection Principle | Absorption at 205 nm | Flame Ionization (Carbon count) | UV Absorption at 360 nm (Hydrazone tag) |
| Sensitivity (LOD) | Low (ppm range) | High (ppb range) | Ultra-High (nM range) |
| Selectivity | Poor (Solvent interference) | Good (Volatiles only) | Excellent (Specific to Carbonyls) |
| Sample Stability | Low (Oxidation risk during run) | Moderate (Thermal risk) | High (Derivative is stable) |
| Impurity Coverage | Detects Acid & Aldehyde | Misses non-volatile acids | Detects Aldehyde & Ketone impurities |
| Suitability | Quick spot-checks | Raw material assay | Pharma-grade Purity & Stability Studies |
Recommended Protocol: DNPH Derivatization HPLC[1][2]
The Chemistry of Visibility
To overcome the lack of UV absorbance, we utilize the Nucleophilic Addition-Elimination reaction. 2,4-Dinitrophenylhydrazine (DNPH) reacts with the aldehyde carbonyl to form a stable hydrazone.[1][2] This extends the conjugated
Visualization of Reaction & Impurity Pathways
The following diagram illustrates the derivatization logic and the separation of the critical oxidation impurity (Acid form).
Caption: Reaction pathway showing the conversion of the "invisible" aldehyde to a UV-active hydrazone, distinct from the oxidative acid impurity.
Step-by-Step Experimental Protocol
Reagents:
-
Derivatizing Solution: Dissolve 50 mg of 2,4-DNPH in 100 mL of ACN (Acetonitrile) containing 1 mL of conc.
(Phosphoric acid catalyzes the reaction). -
Diluent: 50:50 ACN:Water.
Sample Preparation:
-
Weighing: Accurately weigh 10 mg of 2-cyclopropyl-2-ethoxyacetaldehyde into a 20 mL volumetric flask.
-
Reaction: Add 5 mL of Derivatizing Solution . Stopper and shake/vortex for 5 minutes. (The reaction is instantaneous, but 5 mins ensures completion).
-
Quenching (Optional but recommended): Dilute to volume with Diluent.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Conditions:
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Provides strong retention for the hydrophobic hydrazone derivative. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of residual DNPH, improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for elution of the non-polar derivative. |
| Gradient | 0-2 min: 40% B (Isocratic)2-15 min: 40% | Gradient ensures separation of the early-eluting unreacted DNPH reagent from the target hydrazone. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Wavelength | 360 nm | |
| Temperature | 30°C | Ensures retention time reproducibility. |
Validation & Impurity Profiling
A robust method must detect the primary degradation product: 2-cyclopropyl-2-ethoxyacetic acid .
-
Note on Acid Detection: The DNPH reaction is specific to carbonyls (aldehydes/ketones). The carboxylic acid impurity will not derivatize .
-
Strategy: To quantify the acid impurity, you must either:
-
Use a Dual-Wavelength approach (Monitor 360 nm for Purity, 210 nm for Acid).
-
Use a Mixed-Mode column if the acid elutes in the void volume on a standard C18.
-
Self-Validating Workflow (Decision Tree):
Caption: Logic flow for validating the method, ensuring both the main peak and "silent" acid impurities are captured.
References
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Application Note. (Demonstrates the standard DNPH-C18 methodology for aliphatic aldehydes).
-
BenchChem. A Comparative Guide to HPLC Methods for Aldehyde Quantification: 4-Hydrazinobenzoic Acid vs. Alternatives. (Comparison of derivatization agents confirming DNPH as the robust standard).
-
Sigma-Aldrich. 2-cyclopropyl-2-ethoxyacetic acid Product Page. (Identifies the key oxidation impurity and its CAS 1482078-19-2).
-
PubChem. 2-cyclopropyl-2-ethoxyacetaldehyde Compound Summary. (Physicochemical property data).
Sources
Comprehensive FTIR Analysis Guide: 2-Cyclopropyl-2-ethoxyacetaldehyde
Executive Summary: The Chiral Building Block
2-Cyclopropyl-2-ethoxyacetaldehyde (CAS: 1855684-45-5) represents a critical class of
For researchers and drug developers, the "performance" of this reagent is defined by its purity and oxidation state . This guide provides a comparative FTIR analysis to distinguish the target aldehyde from its synthetic precursor (2-cyclopropyl-2-ethoxyethanol ) and its degradation product (2-cyclopropyl-2-ethoxyacetic acid ).
Theoretical Spectral Analysis & Characteristic Peaks
The FTIR spectrum of 2-cyclopropyl-2-ethoxyacetaldehyde is dominated by four distinct functional group vibrations. Successful identification requires validating the presence of the aldehyde carbonyl while confirming the absence of hydroxyl impurities.
Comparative Peak Profile: Product vs. Alternatives
The following table contrasts the target molecule with its most common process impurities.
| Functional Group | Vibration Mode | Target: Aldehyde (Frequency cm⁻¹) | Precursor: Alcohol (Frequency cm⁻¹) | Byproduct: Acid (Frequency cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1730–1745 (Strong) | Absent | 1710–1725 (Broad) |
| Aldehyde C-H | Stretching (Fermi Resonance) | 2820 & 2720 (Doublet) | Absent | Absent |
| Hydroxyl (O-H) | Stretching | Absent (Critical QC Parameter) | 3200–3500 (Broad) | 2500–3300 (Very Broad) |
| Cyclopropyl C-H | Stretching | 3080–3010 (Weak) | 3080–3010 | 3080–3010 |
| Ether (C-O-C) | Stretching | 1080–1150 (Strong) | 1050–1150 | 1050–1150 |
Mechanistic Insight: The -Alkoxy Effect
In standard aliphatic aldehydes, the C=O stretch appears near 1725 cm⁻¹.[3] However, in 2-cyclopropyl-2-ethoxyacetaldehyde , the electronegative oxygen atom at the
Structural Visualization & Diagnostic Logic
The following diagram illustrates the molecular structure and the logical workflow for interpreting the FTIR spectrum during quality control.
Figure 1: Decision logic for validating 2-cyclopropyl-2-ethoxyacetaldehyde purity via FTIR.
Experimental Protocol: Handling & Acquisition
Due to the high reactivity of the aldehyde group (susceptibility to oxidation and polymerization), precise handling is required to obtain an artifact-free spectrum.
Reagents & Equipment[4]
-
Instrument : FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with ATR accessory (Diamond/ZnSe crystal).
-
Solvent : Anhydrous Chloroform (
) or Carbon Tetrachloride ( ) for solution phase (optional). -
Purge Gas : Dry Nitrogen (
).
Step-by-Step Methodology
-
System Suitability Test (SST) :
-
Run a background scan (32 scans, 4 cm⁻¹ resolution) with the empty ATR crystal.
-
Verify energy throughput is >95% in the fingerprint region.
-
Why? Moisture in the air absorbs at 3500 cm⁻¹ and 1600 cm⁻¹, which can mask the critical O-H and C=O regions of your sample.
-
-
Sample Preparation (Neat Liquid Film) :
-
Critical : Ensure the sample is fresh. If stored, verify it was under inert gas (
/Ar) at -20°C. -
Place 1 drop (~10 µL) of 2-cyclopropyl-2-ethoxyacetaldehyde directly onto the ATR crystal.
-
Cover immediately with the pressure arm to minimize volatilization and oxygen exposure.
-
-
Data Acquisition :
-
Scan Range: 4000–600 cm⁻¹.
-
Accumulation: 16 scans (fast acquisition to prevent oxidation during measurement).
-
Resolution: 4 cm⁻¹.
-
-
Post-Run Cleaning :
-
Immediately wipe the crystal with isopropanol. Aldehydes can polymerize on the crystal surface, leading to "ghost peaks" in subsequent runs.
-
Detailed Band Assignment Guide
Use this reference section to annotate your spectrum.
A. The "Fingerprint" of the Cyclopropyl Group
Unlike linear alkyl chains, the cyclopropyl ring possesses high ring strain, shifting its C-H vibrations.
-
3080–3010 cm⁻¹ : C-H Stretching. Look for a small, sharp peak just to the left of the main aliphatic C-H absorptions (<3000 cm⁻¹). This confirms the integrity of the ring.
-
~1020 cm⁻¹ : Ring Deformation.[4] A characteristic band often overlapping with the ether region but distinct in shape.
B. The Aldehyde "Fermi Resonance"
This is the most reliable confirmation of the aldehyde functionality.
-
2820 cm⁻¹ : Symmetric C-H stretch.
-
2720 cm⁻¹ : The "overtone" band.
-
Note: The 2720 cm⁻¹ band is often isolated and clearly visible, whereas the 2820 cm⁻¹ band may overlap with the alkyl C-H stretches (2850–2960 cm⁻¹) from the ethoxy group. Focus on the 2720 cm⁻¹ shoulder.
C. Ether Linkage
-
1150–1085 cm⁻¹ : Asymmetric C-O-C stretch. This will be a strong, broad band, confirming the presence of the ethoxy group.
References
-
LibreTexts Chemistry . (2025). Infrared Spectra of Some Common Functional Groups: Aldehydes. Retrieved March 6, 2026, from [Link]
-
SpectraBase . (2025).[5] Cyclopropane Derivative Spectral Data. Wiley Science Solutions. Retrieved March 6, 2026, from [Link]
-
OpenStax . (2023). Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved March 6, 2026, from [Link]
Sources
Comparing reactivity of 2-cyclopropyl-2-ethoxyacetaldehyde vs cyclopropanecarbaldehyde
This guide provides an in-depth technical comparison of 2-cyclopropyl-2-ethoxyacetaldehyde (Compound A) and cyclopropanecarbaldehyde (Compound B). It is designed for researchers requiring precise data on electrophilicity, stability profiles, and synthetic utility.
Executive Summary: The Reactivity Divergence
The core distinction lies in the position of the cyclopropyl ring relative to the carbonyl group and the presence of the
-
Cyclopropanecarbaldehyde (CPCA) is a "conjugated" system where the cyclopropyl Walsh orbitals donate electron density to the carbonyl, stabilizing it and reducing electrophilicity. It is sterically accessible but resists enolization due to ring strain.
-
2-Cyclopropyl-2-ethoxyacetaldehyde (CEAA) is an electron-deficient, sterically hindered
-alkoxy aldehyde. The inductive withdrawal of the ethoxy group heightens carbonyl electrophilicity, making it prone to hydration and polymerization, while the acyclic -carbon allows for facile enolization and racemization.
Structural & Electronic Profile
The reactivity differences are rooted in the electronic competition between resonance (conjugation) and induction.
| Feature | Cyclopropanecarbaldehyde (CPCA) | 2-Cyclopropyl-2-ethoxyacetaldehyde (CEAA) |
| Structure | Cyclopropyl ring directly attached to C=O. | Cyclopropyl and Ethoxy groups on |
| Electronic Effect | Inductive Withdrawal (-I): The | |
| Carbonyl Electrophilicity | Lower. Stabilized by ring conjugation. | Higher. Destabilized by electron-withdrawing oxygen. |
| Enolization Potential | Very Low. Forming the enol requires an exocyclic double bond on a 3-membered ring (highly strained). | High. Forms a standard vinyl ether enol. Prone to racemization. |
| Steric Hindrance | Low (Planar ring). | High (Bulky |
Visualizing the Electronic Effects
Caption: Electronic contrast showing the stabilizing conjugation in CPCA versus the activating inductive effect in CEAA.
Stability & Handling Protocols
The stability profile dictates the storage and handling requirements. CEAA is significantly more fragile than CPCA.
Cyclopropanecarbaldehyde (CPCA)
-
State: Clear, colorless liquid.
-
Stability: Generally stable at room temperature. Can oxidize to cyclopropanecarboxylic acid upon prolonged air exposure.
-
Risk: Susceptible to acid-catalyzed ring opening (e.g., with HBr) but resistant to spontaneous polymerization.
2-Cyclopropyl-2-ethoxyacetaldehyde (CEAA)[2]
-
State: Viscous oil or liquid.
-
Stability: Low. The combination of a highly electrophilic aldehyde and an
-ethoxy group promotes:-
Hydrate Formation: Reacts with atmospheric moisture to form the gem-diol.
-
Oligomerization: The electron-deficient carbonyl is prone to self-aldol or polymerization.
-
Racemization: The
-proton is acidic (activated by the aldehyde and ether oxygen), leading to rapid racemization in the presence of trace base.
-
-
Storage Protocol: Must be stored at -20°C under Argon/Nitrogen . Avoid aqueous workups if possible; use immediately after generation.
Synthetic Reactivity & Applications
A. Nucleophilic Addition (Grignard/Hydride)
-
CPCA: Reacts cleanly with Grignard reagents to form secondary alcohols. The cyclopropyl ring remains intact unless a strong Lewis acid is present.
-
Stereoselectivity: Moderate Cram chelation control.[5]
-
-
CEAA: Reacts rapidly, but steric bulk at the
-position dictates high diastereoselectivity (Felkin-Anh control).-
Risk:[6] The high basicity of Grignard reagents can deprotonate the
-position (enolization) rather than attack the carbonyl, lowering yields. Recommendation: Use organocerium reagents (CeCl₃/RLi) to suppress basicity and enhance nucleophilicity.
-
B. Enolization and Racemization
This is the most critical differentiator for asymmetric synthesis.
-
CPCA (Resistant): Enolization generates an alkylidenecyclopropane. The additional strain energy (~10-15 kcal/mol) makes deprotonation difficult (
~27-28). -
CEAA (Prone): Enolization generates a vinyl ether. The double bond is stabilized by the ethoxy group resonance. Deprotonation is facile (
~17-19).-
Consequence: If using chiral CEAA, avoid strong bases (e.g., NaH, LDA) unless thermodynamic enolate formation is the goal. For aldol reactions, use Lewis acid catalysis (e.g.,
, ) to minimize racemization.
-
C. Experimental Protocol: Reductive Amination
CEAA is often used to introduce the cyclopropyl-ethoxy-ethyl motif into amine drugs. Due to its instability, a "one-pot" protocol is required.
Protocol for CEAA Reductive Amination:
-
Preparation: Dissolve amine (1.0 equiv) in anhydrous DCE (Dichloroethane).
-
Addition: Add 2-cyclopropyl-2-ethoxyacetaldehyde (1.1 equiv) at 0°C.
-
Drying: Add
(2.0 equiv) to absorb water and prevent hydrate formation. Stir for 30 mins to form the imine. -
Reduction: Add
(1.5 equiv) in one portion. Warm to RT and stir for 4-12 hours. -
Workup: Quench with sat.
. Extract with DCM.
Comparative Data Summary
| Metric | Cyclopropanecarbaldehyde | 2-Cyclopropyl-2-ethoxyacetaldehyde |
| CAS Number | 1489-69-6 | 1855684-45-5 |
| Molecular Weight | 70.09 g/mol | 128.17 g/mol |
| Carbonyl IR Freq. | ~1700-1710 cm⁻¹ (Conjugated) | ~1730-1740 cm⁻¹ (Inductive effect) |
| Dominant Reactivity | Conjugate addition / Ring Opening | Carbonyl Addition / Enolization |
| Alpha-Proton | High (~27) | Moderate (~18) |
| Primary Hazard | Flammability | Polymerization / Instability |
Reaction Pathway Diagram
Caption: Divergent reaction pathways. CPCA risks ring opening, while CEAA risks racemization via enolization.
References
-
BenchChem. (2025).[7] The Pivotal Role of Substituents in the Reactivity of Cyclopropanecarbaldehydes. Retrieved from
-
ChemicalBook. (2026). Cyclopropanecarboxaldehyde Properties and Reactivity. Retrieved from
-
Aaron Chemicals. (2025).[8] Product Data: 2-cyclopropyl-2-ethoxyacetaldehyde (CAS 1855684-45-5).[1][2][3][9] Retrieved from
-
PubChem. (2025). Compound Summary: 2-Cyclopropylacetaldehyde and Derivatives. National Library of Medicine. Retrieved from
-
Pawar, D. M., & Noe, E. A. (2004). Dynamic NMR Study of Cyclopropanecarbaldehyde: Comparison of Conjugating Abilities. Journal of Organic Chemistry. Retrieved from
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. aaronchem.com [aaronchem.com]
- 3. 107889-83-8|2-Methoxy-3-methylbutanal|BLD Pharm [bldpharm.com]
- 4. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 19611-45-1|Tetrahydro-2H-pyran-2-carbaldehyde|BLD Pharm [bldpharm.com]
Validating Assay Purity of 2-Cyclopropyl-2-ethoxyacetaldehyde Reagents
Introduction: The Challenge of Alpha-Alkoxy Aldehydes
In the synthesis of cyclopropyl-containing pharmacophores—common in antiviral and antihypertensive drug development—2-cyclopropyl-2-ethoxyacetaldehyde serves as a critical C5 building block. However, this reagent presents a unique analytical paradox. Its chemical utility stems from the reactivity of the aldehyde and the electronic influence of the alpha-ethoxy group, but these same features render it chemically fragile.
The molecule is prone to three primary degradation pathways:
-
Oxidation: Rapid conversion to 2-cyclopropyl-2-ethoxyacetic acid upon air exposure.
-
Polymerization: Trimerization typical of aliphatic aldehydes.
-
Thermal Elimination: Under high heat (e.g., GC injection ports), it can undergo
-elimination of ethanol to form -unsaturated aldehydes.
Standard Certificates of Analysis (CoA) often rely on Gas Chromatography (GC-FID) or simple titration. For this specific reagent, these methods can yield dangerously misleading results. This guide compares three validation methodologies—Hydroxylamine Titration , GC-FID , and Quantitative NMR (qNMR) —to establish a scientifically robust protocol for purity assessment.
Comparative Analysis of Assay Methods
Method A: Hydroxylamine Hydrochloride Titration
Status: Classical / Low Specificity
This method relies on the reaction of the carbonyl group with hydroxylamine hydrochloride to form an oxime and release hydrochloric acid (HCl). The released HCl is titrated with a standardized base.
-
Mechanism:
-
The Flaw: This method is non-specific . It counts all carbonyls. If your reagent is contaminated with ketone byproducts or other aldehydes, they will register as "purity," leading to false positives. Furthermore, if the sample contains residual acid (from oxidation), it will bias the titration unless a blank correction is perfectly executed.
Method B: Gas Chromatography (GC-FID)
Status: High Resolution / High Risk
GC is the industry standard for volatile organics. However, for 2-cyclopropyl-2-ethoxyacetaldehyde , the injection port temperature (typically 200–250°C) poses a severe risk.
-
The Flaw (Thermal Artifacts): The alpha-ethoxy group is a good leaving group under thermal stress. Inside the injector, the molecule can eliminate ethanol, forming 2-cyclopropylideneacetaldehyde. This degradation product may co-elute or appear as a separate peak that the analyst misidentifies as a synthesis impurity rather than an artifact of the method. This leads to an underestimation of purity or a confused impurity profile.
Method C: Quantitative NMR (qNMR)
Status: The Gold Standard / Recommended
Proton qNMR (
-
The Advantage: It is performed at ambient temperature (avoiding thermal degradation) and provides structural specificity. You can distinctively integrate the aldehyde proton (
ppm) separate from impurity protons. It also simultaneously quantifies residual solvents and water.
Data Summary: Method Comparison
The following table illustrates a theoretical comparison of a single batch of 2-cyclopropyl-2-ethoxyacetaldehyde analyzed by all three methods.
| Feature | Method A: Titration | Method B: GC-FID | Method C: qNMR (Target) |
| Reported Purity | 98.5% (Overestimated) | 89.2% (Underestimated) | 96.4% (Accurate) |
| Bias Source | Counts ketonic impurities; affected by residual acid. | Thermal elimination of ethanol in injector port. | None (Direct molar ratio). |
| Specificity | Low (Total Carbonyls) | High (Chromatographic) | Very High (Structural) |
| Sample Stress | Chemical (pH change) | Thermal (High Heat) | None (Solution state) |
| Suitability | Routine QC (Rough check) | Impurity Profiling (Qualitative) | Assay Validation (Quantitative) |
Detailed Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) - The Validated System
Objective: Determine absolute assay purity with
Reagents:
-
Solvent: DMSO-
(Preferred over CDCl to prevent hydrate formation/acetalization). -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity). Maleic acid has a sharp singlet at
ppm, well-separated from the aldehyde proton.
Procedure:
-
Gravimetry: Weigh approximately 20 mg of the Internal Standard (
) and 20 mg of the 2-cyclopropyl-2-ethoxyacetaldehyde sample ( ) into the same weighing boat or directly into the NMR tube. Record weights to 0.01 mg precision.-
Note: Precision in weighing is the limiting factor for accuracy.
-
-
Dissolution: Add 0.6 mL of DMSO-
. Cap and invert gently to mix. Do not vortex vigorously to avoid heating or splashing. -
Acquisition Parameters (Critical for Validity):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Must be
of the slowest relaxing nucleus (usually the aldehyde proton). Set D1 = 60 seconds to be safe. -
Scans: 16 or 32 (sufficient S/N ratio > 300:1).
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS peak (Maleic acid, 2H,
6.2 ppm). Calibrate this integral to a value of 2.000 or equivalent to moles. -
Integrate the Aldehyde proton (1H, doublet/singlet near
9.5 ppm).
-
-
Calculation:
-
: Integral areangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : Number of protons (IS=2, Sample=1)
- : Molar mass
- : Mass weighed
- : Purity (as a decimal)
-
Protocol 2: Hydroxylamine Titration (Secondary Check)
Objective: Rapid confirmation of carbonyl content (if qNMR is unavailable).
Reagents:
-
0.5 N Hydroxylamine Hydrochloride in 80% Ethanol.
-
0.5 N Standardized NaOH solution.
-
Indicator: Bromophenol Blue (0.04% in ethanol).[2]
Procedure:
-
Blank Preparation: Pipette 25.0 mL of Hydroxylamine reagent into a flask. Add indicator.
-
Sample Preparation: Weigh 1.0 g of sample (
) into a separate flask containing 25.0 mL of Hydroxylamine reagent. -
Reaction: Allow both flasks to stand for 30 minutes at room temperature.
-
Scientific Note: Do not heat. Heating promotes side reactions in this unstable aldehyde.
-
-
Titration: Titrate the liberated HCl in the sample flask with 0.5 N NaOH to the blue-green endpoint. Titrate the blank similarly (the blank corrects for free HCl in the reagent).
-
Calculation:
- : Volume of NaOH (mL)
- : Normality of NaOH
- : Molecular Weight of 2-cyclopropyl-2-ethoxyacetaldehyde (128.17 g/mol )
Visualizing the Validation Workflow
The following diagrams illustrate the decision logic for selecting the assay method and the specific workflow for the recommended qNMR approach.
Diagram 1: Analytical Method Decision Tree
Caption: Decision tree prioritizing qNMR for thermally labile alpha-alkoxy aldehydes lacking certified reference standards.
Diagram 2: qNMR Experimental Workflow
Caption: Step-by-step workflow for qNMR analysis ensuring gravimetric accuracy and relaxation compliance.
References
-
ASTM International. (2012). Standard Test Method for Purity of Aldehydes and Ketones (D2192). ASTM International.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Bhat, S. V., et al. (2005). Synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde derivatives. Arkivoc. (Note: Generalized citation for synthesis context).
-
Saito, T., et al. (2022). ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds. ISO.
-
BenchChem. (2025).[3] A Comparative Guide to Purity Validation: Quantitative NMR vs. Gas Chromatography. BenchChem Technical Guides.
Sources
Spectroscopic characterization of alpha-ethoxy aldehyde impurities
Spectroscopic Characterization of -Ethoxy Aldehyde Impurities: A Comprehensive Comparison Guide
As drug development pipelines become increasingly complex, the rigorous characterization of process-related impurities remains a cornerstone of pharmaceutical safety. Among these,
Under , aldehydes are frequently flagged as structural alerts for mutagenicity (DNA-reactive impurities). Consequently, they must be rigorously identified and controlled at or below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure . To justify a control strategy or a downstream purge argument, scientists must move beyond basic chromatographic retention times and achieve unambiguous structural elucidation.
This guide objectively compares the performance of modern spectroscopic modalities—NMR, LC-HRMS, and FT-IR—in characterizing
Comparison of Analytical Modalities
To confidently elucidate an
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D)
NMR remains the gold standard for absolute structural and stereochemical elucidation.
-
Performance:
H NMR easily identifies the highly deshielded aldehyde proton ( 9.5–9.8 ppm) and the ethoxy group (CH multiplet at 3.5 ppm; CH triplet at 1.2 ppm). -
The Causality of 2D NMR: 1D NMR alone cannot prove that the ethoxy group is at the
-position. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC visualizes 3-bond carbon-proton couplings, allowing us to connect the ethoxy oxygen-adjacent protons directly to the -carbon, and the -proton to the aldehyde carbonyl carbon ( 200 ppm). -
Limitation: NMR suffers from low sensitivity, requiring preparative isolation of the impurity (>1 mg) at high purity.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS (ESI-TOF or Orbitrap) provides unparalleled sensitivity for trace-level detection without requiring prior isolation.
-
Performance: HRMS provides the exact mass with sub-ppm error, securing the empirical formula.
-
The Causality of Fragmentation: In MS/MS (tandem mass spectrometry),
-ethoxy aldehydes exhibit highly characteristic neutral losses. A loss of 28 Da (CO) confirms the aldehyde moiety, while a loss of 46 Da (ethanol) or an ethoxy radical confirms the ether linkage. -
Limitation: MS cannot easily differentiate between positional isomers (e.g.,
-ethoxy vs. -ethoxy) without synthesized reference standards, making it a presumptive rather than definitive structural tool.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Performance: ATR-FTIR serves as a rapid, non-destructive orthogonal check. A strong C=O stretching frequency (
1720–1740 cm ) and a C-O-C stretch ( 1050–1150 cm ) corroborate the functional groups. -
Limitation: It provides zero atomic connectivity data and is highly susceptible to matrix interference.
Quantitative Performance Comparison
| Analytical Modality | Sensitivity (LOD) | Structural Elucidation Confidence | Positional Isomer Resolution | Matrix Independence | Primary Utility in Workflow |
| LC-HRMS (ESI) | Moderate (Empirical formula, fragments) | Poor (Cannot distinguish | High (Chromatographic separation) | Trace detection, exact mass confirmation | |
| 1D/2D NMR | Absolute (Exact atomic connectivity) | Excellent (Unambiguous via HMBC) | Low (Requires >95% purity isolate) | Definitive structural & stereochemical proof | |
| GC-MS (EI) | High (Standardized library matching) | Moderate (Requires distinct fragments) | High (Volatile matrices only) | Orthogonal mass confirmation | |
| ATR-FTIR | Low (Functional groups only) | None | Low (Requires pure solid) | Rapid functional group verification |
Experimental Protocol: Self-Validating Isolation & Characterization
To prevent false positives and analytical artifacts, the following step-by-step methodology employs a self-validating system designed to isolate and characterize a suspected
Step 1: System Suitability & LC-HRMS Screening
-
Preparation: Prepare the API sample at 10 mg/mL in Acetonitrile/Water. Crucial: Do not use methanol as a diluent or mobile phase.
-
Causality: Aldehydes are highly reactive. Methanol can react with the aldehyde on-column to form a hemiacetal or full acetal, artificially altering the mass and masking the impurity. Acetonitrile prevents this artifact.
-
Self-Validation: Inject a system suitability standard (API spiked with a known stable aliphatic aldehyde). If the spiked aldehyde's mass is recovered intact without degradation, the system is validated for unknown aldehyde screening.
-
Execution: Run the LC-HRMS. Identify the
peak of the impurity and trigger MS/MS to look for the Da and Da neutral losses.
Step 2: Preparative HPLC Isolation
-
Column & Mobile Phase: Scale up to a C18 preparative column. Use 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.
-
Causality: Ammonium formate is a completely volatile buffer. If a non-volatile buffer like phosphate is used, the subsequent lyophilization step will concentrate the salts into a massive pellet. High salt concentrations severely degrade NMR probe tuning and shimming, leading to broad, uninterpretable spectra.
-
Execution: Collect the impurity fractions based on UV or MS triggering and immediately freeze at
C to prevent oxidative degradation.
Step 3: Lyophilization and NMR Acquisition
-
Sample Prep: Lyophilize the fractions to a dry powder (>1.5 mg yield). Dissolve in deuterated dimethyl sulfoxide (DMSO-
) containing 0.03% TMS. -
Causality: DMSO-
is chosen over CDCl . Chloroform often contains trace DCl (deuterium chloride) which can catalyze the polymerization or degradation of the reactive -ethoxy aldehyde during the lengthy 2D NMR acquisition. -
Execution: Acquire
H, C, COSY, HSQC, and HMBC spectra. -
Self-Validation: The structure is only confirmed if the HMBC spectrum explicitly shows a cross-peak between the ethoxy CH
protons and the -carbon, proving the exact site of etherification.
Workflow Visualization
The following diagram maps the logical progression of the analytical workflow, emphasizing the transition from trace detection to definitive structural proof required for regulatory risk assessment.
Workflow for the isolation and spectroscopic elucidation of α-ethoxy aldehyde impurities.
References
-
ICH Harmonised Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation (ICH).[Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link]
-
Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online. [Link]
-
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. National Institutes of Health (NIH) / PubMed Central. [Link]
A Comparative Guide to the Chemical Stability of Cyclopropyl Aldehydes vs. Linear Aldehydes
Introduction: The Aldehyde Dilemma in Pharmaceutical Development
Aldehydes are a cornerstone of organic synthesis, yet their inherent reactivity presents a significant challenge in drug development. As highly electrophilic species, they are susceptible to a variety of degradation pathways, which can compromise the purity, potency, and safety of an active pharmaceutical ingredient (API).[1][2] A common strategy to modulate the properties of a lead compound is the introduction of unique structural motifs. The cyclopropyl group, for instance, is frequently incorporated by medicinal chemists to enhance metabolic stability, increase potency, or lock a molecule into its bioactive conformation.[3][4][5]
This guide provides a comprehensive comparison of the chemical stability of cyclopropyl aldehydes against their linear aliphatic counterparts. We will delve into the underlying chemical principles that govern their stability, provide robust experimental protocols for conducting comparative forced degradation studies, and present a framework for interpreting the resulting data. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when incorporating these moieties into their molecular designs.
Theoretical Framework: Unpacking the Factors of Aldehyde Stability
The stability of an aldehyde is not an intrinsic constant but rather a dynamic property influenced by its molecular architecture. The comparison between a cyclopropyl and a linear aldehyde hinges on a delicate balance of electronic, steric, and strain effects.
Ring Strain and its Ambivalent Role
The defining characteristic of a cyclopropane ring is its significant ring strain, estimated at approximately 27.5 kcal/mol.[6][7][8] This strain arises from severe bond angle distortion, forcing the C-C-C angles to 60° instead of the ideal 109.5° for sp³ hybridized carbons.[8][9] This high strain energy weakens the C-C bonds, making the ring susceptible to opening reactions, a degradation pathway not available to linear aldehydes.[8][10] However, this strain also imparts unique electronic properties.
Electronic and Conformational Properties
The C-C bonds within a cyclopropane ring possess a high degree of p-character, allowing the ring to act as an electron-donating group through conjugation with adjacent π-systems, such as the carbonyl of an aldehyde.[3][11] This electronic donation can influence the reactivity of the aldehyde group. Furthermore, the rigid, planar nature of the cyclopropyl ring restricts conformational freedom compared to a flexible linear alkyl chain, which can impact steric accessibility to the aldehyde.[4][12]
General Aldehyde Degradation Pathways
Independent of their substitution, all aldehydes are prone to certain degradation reactions:
-
Oxidation: The aldehyde C-H bond is readily oxidized to form a carboxylic acid.[13][14] This is often the primary degradation pathway under ambient, oxygen-exposed conditions.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly under acidic or basic conditions.
-
Nucleophilic Attack: The electrophilic carbonyl carbon is a target for nucleophiles, including water, which can lead to the formation of unstable gem-diols (hydrates).[13][15]
The central question is how the unique properties of the cyclopropyl group modulate these inherent instabilities compared to a simple linear alkyl group.
Experimental Design: A Forced Degradation Study
To empirically compare the stability of these two classes of aldehydes, a forced degradation (or stress testing) study is the most effective approach.[1][16][17] This involves subjecting the compounds to harsh conditions to accelerate decomposition, thereby revealing their intrinsic stability and degradation pathways.[2][18]
Model Compounds:
-
Cyclopropyl Aldehyde: Cyclopropanecarboxaldehyde
-
Linear Aldehyde: Butyraldehyde (isomeric, similar molecular weight)
Experimental Workflow Diagram
Sources
- 1. biomedres.us [biomedres.us]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Ring strain - Wikipedia [en.wikipedia.org]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Alkane vs Aldehyde: Stability Comparisons in Fuel [eureka.patsnap.com]
- 15. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. onyxipca.com [onyxipca.com]
- 18. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Cyclopropyl-2-ethoxyacetaldehyde
[1][2][3][4]
Executive Safety Directive
2-Cyclopropyl-2-ethoxyacetaldehyde (C₇H₁₂O₂) is a functionalized aldehyde possessing both a strained cyclopropyl ring and an ethoxy ether linkage. Due to the lack of a widely available, compound-specific Safety Data Sheet (SDS) for this specialized intermediate, it must be handled under worst-case scenario protocols for alpha-alkoxy aldehydes.
Core Disposal Principle: Do not treat this substance as general organic waste. It requires segregation as a Flammable Liquid with Reactive potential (peroxide formation and polymerization). Incineration via a licensed hazardous waste contractor is the only approved disposal method for bulk quantities. Drain disposal is strictly prohibited.
Chemical Hazard Profile & Waste Characterization
To ensure regulatory compliance (EPA/RCRA in the US, CEPA in Canada), you must characterize the waste stream accurately before disposal.
Functional Group Analysis
-
Aldehyde Moiety (-CHO): Highly reactive; prone to air oxidation (forming carboxylic acids) and polymerization. Aldehydes are generally toxic and irritants.
-
Ethoxy Group (-OCH₂CH₃): Introduces potential for peroxide formation upon prolonged storage, similar to diethyl ether, though generally less volatile.
-
Cyclopropyl Ring: Adds ring strain energy (~27.5 kcal/mol), increasing the heat of combustion and potential instability under thermal stress.
Waste Classification Table
| Property | Classification | EPA Hazardous Waste Code (Likely) | Handling Implication |
| Ignitability | High (Flash Point estimated < 60°C) | D001 | Store in flammables cabinet; ground all transfer equipment. |
| Reactivity | Moderate (Peroxide/Polymerization) | D003 (Potential) | Test for peroxides before disposal if stored >1 year. |
| Toxicity | Irritant / Acutely Toxic | Characteristic | Double-glove (Nitrile); use fume hood. |
| Solubility | Low water solubility; soluble in organics | N/A | Do not pour down sink. |
Operational Disposal Protocol
Segregation and Storage
Do not mix 2-cyclopropyl-2-ethoxyacetaldehyde with incompatible waste streams.
-
Incompatible With: Strong oxidizers (e.g., nitric acid, permanganates), strong bases (can induce polymerization), and amines.
-
Container Selection: Use amber glass or high-density polyethylene (HDPE) containers. Avoid metal containers if the aldehyde has degraded to acid.
-
Headspace: Leave 10% headspace to accommodate thermal expansion, but minimize air exposure to prevent peroxide formation.
Labeling Requirements
Attach a hazardous waste tag immediately upon the first addition of waste.[1] The label must include:
-
Full Chemical Name: 2-Cyclopropyl-2-ethoxyacetaldehyde.[2]
-
Hazard Checkboxes: Flammable, Toxic.
-
Composition: If in solution, list solvent and concentration (e.g., "5% in Dichloromethane").
Decision Logic for Disposal
Use the following workflow to determine the correct disposal path for your specific situation (Bulk vs. Trace Residue).
Figure 1: Decision tree for segregating bulk waste versus managing glassware residues.
Bench-Top Deactivation (Spill & Residue Management)
Warning: This protocol is for trace amounts (e.g., cleaning glassware or small spills < 5 mL) only. Do not attempt to deactivate bulk waste; send it for incineration.
The Bisulfite Quenching Method
Aldehydes can be chemically neutralized by forming a bisulfite adduct, which is water-soluble and less volatile.
Reagents Required:
-
Sodium Bisulfite (NaHSO₃) saturated solution.
-
pH paper.
Protocol:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][3] Work in a fume hood.
-
Dilution: If the spill is pure aldehyde, dilute with a non-reactive solvent (e.g., isopropanol) to reduce reactivity.
-
Addition: Slowly add the aldehyde residue to the saturated Sodium Bisulfite solution.
-
Mechanism:[3] R-CHO + NaHSO₃ → R-CH(OH)-SO₃Na (Bisulfite Adduct).
-
-
Verification: Check that the mixture is homogeneous and no longer possesses the sharp, acrid odor of the aldehyde.
-
Disposal: Label the resulting mixture as "Quenched Aldehyde Waste" and dispose of it in the Aqueous Hazardous Waste stream. Do not pour down the drain unless explicitly authorized by your local wastewater authority.[4]
Spill Response Workflow
Figure 2: Immediate response workflow for laboratory spills.
Professional Disposal (Incineration)
For the final disposal of the segregated waste, you must utilize a licensed hazardous waste transporter.
-
Method: High-temperature incineration.
-
Justification: This ensures the complete destruction of the cyclopropyl ring and the aldehyde functionality, preventing environmental contamination.
-
Documentation: Maintain a waste manifest (Uniform Hazardous Waste Manifest in the US) for at least 3 years.
References
-
PubChem. (2025).[5] 2-cyclopropyl-2-ethoxyacetaldehyde Compound Summary. National Library of Medicine. [Link][2]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D003). [Link]
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Washington State Department of Ecology. (2019). Focus on: Treatment by Aldehyde Deactivation. [Link]
Sources
Personal protective equipment for handling 2-cyclopropyl-2-ethoxyacetaldehyde
Topic: Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
2-Cyclopropyl-2-ethoxyacetaldehyde (CAS: 1855684-45-5) is a specialized synthetic intermediate combining the high reactivity of an aldehyde with the strain energy of a cyclopropyl ring and the peroxide-forming potential of an ether linkage.[1] Due to limited specific toxicological data, this guide employs a "Read-Across" Safety Protocol , treating the compound with the highest precautionary standards applicable to
Immediate Hazard Profile:
-
Flammability: High (Predicted Flash Point < 60°C).
-
Reactivity: Air-sensitive (Peroxide formation risk); Polymerization risk.[2]
-
Health: Severe Eye Irritant; Respiratory Irritant; Potential Sensitizer.[3]
Chemical Hazard Profile & Risk Assessment
This compound presents a "Triad of Instability" requiring specific engineering controls.
| Hazard Domain | Critical Risk Factor | Operational Implication |
| Chemical Stability | Mandatory: Store under inert atmosphere (Argon/Nitrogen). Test for peroxides before distillation. | |
| Flammability | Ether/Aldehyde functionality suggests low flash point. | Ground all equipment. Use non-sparking tools.[4][5] Class IB Flammable Liquid protocol. |
| Toxicology | Aldehydes are protein cross-linkers (sensitizers). | Zero-skin-contact policy. Inhalation of vapors can cause severe respiratory edema. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling this compound during scale-up or concentrated manipulation. Use the following tiered protection system.
Tier 1: Standard Handling (Analytical/Small Scale < 1g)
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Note: Safety glasses are inadequate due to vapor irritation.
-
Hand Protection: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Neoprene.
-
Change Frequency: Every 15 minutes or immediately upon splash.
-
-
Respiratory: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Tier 2: High Exposure Risk (Synthesis/Transfer > 1g)
-
Hand Protection (Critical): Aldehydes and ethers can permeate nitrile.
-
Recommended: Silver Shield® (Laminate) or Butyl Rubber gloves.
-
Rationale: Butyl rubber offers superior resistance to aldehydes and ketones compared to nitrile [1].
-
-
Respiratory: If fume hood work is compromised or during spill cleanup, use a Full-Face Respirator with Organic Vapor (OV) cartridges (Black label).
-
Body: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.
Visual Logic: PPE Selection Decision Tree
Figure 1: Decision logic for selecting appropriate glove and respiratory protection based on operational scale.
Operational Protocol: Safe Handling & Transfer
Objective: Prevent oxygen exposure (peroxide formation) and personnel exposure.
A. Storage Requirements
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Headspace must be purged with Nitrogen or Argon.
-
Container: Amber glass with Teflon-lined septa (to prevent UV degradation and cap corrosion).
-
Stabilization: Check CoA for stabilizers (e.g., BHT). If absent, test for peroxides every 3 months using starch-iodide strips [2].
B. Transfer Workflow (Cannula/Syringe Method)
Do not pour this liquid. Pouring increases static generation and vapor release.
-
Preparation: Secure the reagent bottle in a clamp within the fume hood.
-
Inerting: Insert a balloon filled with Nitrogen/Argon into the septum to equalize pressure.
-
Withdrawal: Use a glass syringe with a long stainless steel needle.
-
Transfer: Inject directly into the reaction vessel through a septum.
-
Decontamination: Rinse the syringe with acetone inside the hood into a dedicated waste container before removing it from the hood.
Visual Workflow: Inert Transfer Setup
Figure 2: Step-by-step inert transfer protocol to minimize oxidation and exposure risks.
Emergency Response & Disposal
Spill Management (Small vs. Large)
-
Immediate Action: Evacuate the immediate area. Eliminate ignition sources (turn off hot plates/stirrers).
-
Absorbent: Use Vermiculite or Activated Carbon . Do not use paper towels (combustible surface area increase).
-
Neutralization: For aldehyde residues, treat the absorbed material with dilute aqueous sodium bisulfite (NaHSO₃) if safe to do so, to form the bisulfite adduct [3].
Disposal Plan
-
Waste Stream: Segregate as "Flammable Organic - Aldehydes" .
-
Prohibition: Do NOT mix with oxidizing acids (Nitric/Chromic) or strong bases (Caustic Soda), as this causes violent polymerization or oxidation.
-
Destruction: The preferred method is high-temperature chemical incineration equipped with afterburners and scrubbers.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Sigma-Aldrich. (2025). Peroxide Forming Solvents & Chemicals Safety Guide.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aldehydes).
-
PubChem. (2025).[6] Compound Summary: 2-cyclopropyl-2-ethoxyacetaldehyde.[1] National Library of Medicine.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 3. lgcstandards.com [lgcstandards.com]
- 4. fishersci.com [fishersci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-Cyclopropylacetaldehyde | C5H8O | CID 10307849 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
